CYM-5520
Beschreibung
Eigenschaften
IUPAC Name |
1-[2-(1-benzyl-2,5-dimethylpyrrol-3-yl)-2-oxoethyl]-6-oxopyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O2/c1-15-10-19(16(2)24(15)13-17-6-4-3-5-7-17)20(25)14-23-12-18(11-22)8-9-21(23)26/h3-10,12H,13-14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMYGNANMYYHBSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1CC2=CC=CC=C2)C)C(=O)CN3C=C(C=CC3=O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701347648 | |
| Record name | 1-[2-(1-Benzyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-oxoethyl]-6-oxo-1,6-dihydro-3-pyridinecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701347648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1449747-00-5 | |
| Record name | 1-[2-(1-Benzyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-oxoethyl]-6-oxo-1,6-dihydro-3-pyridinecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701347648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1449747-00-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: Mechanism of Action of CYM-5520, a Selective S1P2 Receptor Allosteric Agonist
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Initial analysis of the query for "CYM-5520 mechanism of action" as an S1P3 receptor antagonist revealed a significant discrepancy with established scientific literature. The following guide is based on comprehensive research demonstrating that this compound is a selective S1P2 receptor agonist , not an S1P3 antagonist. This document will therefore detail its mechanism of action at the S1P2 receptor.
Executive Summary
This compound is a potent and selective small molecule agonist of the Sphingosine-1-Phosphate Receptor 2 (S1P2).[1][2] It functions as an allosteric agonist, meaning it binds to a site on the receptor distinct from the orthosteric site bound by the endogenous ligand, sphingosine-1-phosphate (S1P).[3][4] This allosteric binding allows this compound to activate the S1P2 receptor and initiate downstream signaling cascades.[3] Notably, this compound exhibits high selectivity for S1P2 and does not activate other S1P receptor subtypes, including S1P1, S1P3, S1P4, and S1P5.[1][3] This specificity makes it a valuable tool for investigating the physiological and pathophysiological roles of the S1P2 receptor.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound's activity based on published experimental data.
Table 1: Potency of this compound
| Parameter | Value | Cell Line/Assay System | Reference |
| EC50 | 480 nM | S1PR2 CRE-bla CHO cells | [1] |
| EC50 | 1.6 µM | Wild type S1PR2-GFP CHO cells (cAMP response) | [3] |
| EC50 | 1.5 µM | Headgroup triple mutant S1PR2-GFP CHO cells (cAMP response) | [3] |
Table 2: Selectivity Profile of this compound
| Receptor Subtype | Activity | Reference |
| S1P1 | Inactive | [1][3] |
| S1P2 | Agonist | [1][3] |
| S1P3 | Inactive | [1][3] |
| S1P4 | Inactive | [3] |
| S1P5 | Inactive | [1][3] |
Table 3: Binding Characteristics of this compound
| Binding Parameter | Observation | Assay | Reference |
| Competition with [33P]S1P | Does not displace radiolabeled S1P | Radioligand Binding Assay | [3] |
| Competition with JTE-013 (S1P2 antagonist) | Non-competitive interaction | CRE-bla reporter assay | [3] |
Signaling Pathways
Activation of the S1P2 receptor by this compound initiates a complex network of intracellular signaling pathways. S1P2 is known to couple to multiple heterotrimeric G proteins, including Gi, Gq, and G12/13. This promiscuous coupling leads to the modulation of various downstream effectors.
Caption: S1P2 Receptor Signaling Activated by this compound.
Experimental Protocols
This section details the methodologies for key experiments used to characterize the mechanism of action of this compound.
-
Objective: To determine if this compound competes with the natural ligand S1P for binding to the S1P2 receptor.
-
Methodology:
-
Membranes from cells overexpressing the S1P2 receptor are prepared.
-
A constant concentration of radiolabeled S1P (e.g., [33P]S1P) is incubated with the membranes.
-
Increasing concentrations of unlabeled this compound, unlabeled S1P (positive control), or an S1P2 antagonist like JTE-013 are added to compete for binding.
-
After incubation, the membranes are washed to remove unbound radioligand.
-
The amount of bound radioactivity is quantified using scintillation counting.
-
A displacement curve is generated to determine the IC50 value.
-
-
Expected Outcome: this compound, being an allosteric modulator, is not expected to displace the radiolabeled S1P from the orthosteric binding site.[3]
References
An In-depth Technical Guide to the S1P2 Receptor Interaction of CYM-5520
This technical guide provides a comprehensive overview of the binding characteristics and mechanism of action of CYM-5520, a selective agonist for the Sphingosine-1-Phosphate Receptor 2 (S1P2). The document is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and pathway visualizations.
Executive Summary
This compound is a potent and highly selective agonist for the S1P2 receptor.[1][2] A critical aspect of its pharmacology is its mechanism as an allosteric agonist .[3][4][5] This means it binds to a site on the receptor distinct from the orthosteric site occupied by the endogenous ligand, Sphingosine-1-Phosphate (S1P).[4][5] Consequently, this compound does not compete with or displace S1P from its binding pocket but still activates the receptor.[4][6] This allosteric nature precludes the determination of a traditional inhibition constant (Ki) or IC50 value from direct competitive binding assays against radiolabeled S1P.[4] Its potency is therefore characterized by functional assays measuring the downstream cellular response to receptor activation.
Quantitative Potency and Selectivity Data
The potency of this compound is defined by its half-maximal effective concentration (EC50) in functional assays. The compound demonstrates high selectivity, showing no activation of other S1P receptor subtypes (S1PR1, S1PR3, S1PR4, S1PR5).[1][3]
Table 1: Potency of this compound on S1P2 Receptor Variants
| Compound | Receptor Target | Assay Type | Measured Value (EC50) | Reference |
|---|---|---|---|---|
| This compound | S1P2 | Not Specified | 480 nM (0.48 µM) | [1][2][3][7] |
| This compound | Wild Type S1P2 | cAMP Response | 1.6 µM | [3][8] |
| This compound | Triple Mutant S1P2* | cAMP Response | 1.5 µM | [3][7][8] |
*Mutant receptor with altered S1P headgroup binding residues, demonstrating this compound's distinct binding site.[4]
Table 2: Comparative Ligand Binding Data at the S1P2 Receptor
| Compound | Ligand Type | Receptor Target | Assay Type | Measured Value (IC50 / Ki) | Reference |
|---|---|---|---|---|---|
| Sphingosine-1-Phosphate (S1P) | Endogenous Agonist | S1P2 | Radioligand Binding | IC50: 25 nM | [4] |
| JTE-013 | Competitive Antagonist | S1P2 | Radioligand Binding | IC50: 53 nM | [4] |
| JTE-013 | Competitive Antagonist | S1P2 | Schild Analysis | Ki: 20 nM | [4] |
| This compound | Allosteric Agonist | S1P2 | Radioligand Binding | Does not compete with S1P | [4] |
Mechanism of Action: Allosteric Agonism
This compound's allosteric mechanism is a key differentiator. It binds to a pocket lower in the receptor's transmembrane domain, distinct from the orthosteric site where S1P binds.[5][6] This allows for the co-binding of both this compound and S1P.[3][5] This mode of action was confirmed through experiments where mutations to the S1P headgroup binding site abolished receptor activation by S1P but not by this compound.[4][5]
Experimental Protocols
This assay was performed to determine if this compound competes with the endogenous ligand S1P at its binding site. The results demonstrated a lack of competition, supporting the allosteric agonist mechanism.[4]
-
Objective: To measure the ability of a test compound (e.g., unlabeled S1P, JTE-013, this compound) to displace a radiolabeled ligand ([³³P]S1P) from the S1P2 receptor.
-
Materials:
-
Cell membranes overexpressing the human S1P2 receptor.
-
Radioligand: [³³P]S1P.
-
Assay Buffer: 50 mM HEPES (pH 7.5), 5 mM MgCl₂, 1 mM CaCl₂, 0.5% fatty acid-free Bovine Serum Albumin (BSA).
-
Test compounds (unlabeled S1P, JTE-013, this compound) at various concentrations.
-
96-well glass fiber filter plates.
-
-
Procedure:
-
S1P2 receptor membranes are diluted in ice-cold assay buffer.
-
Test compounds are serially diluted and pre-incubated with the receptor membranes for 30 minutes at room temperature.
-
[³³P]S1P is added to the mixture and incubated for 60 minutes at room temperature to allow binding to reach equilibrium.
-
The incubation is terminated by rapid vacuum filtration through the glass fiber filter plates, which traps the receptor membranes.
-
Filters are washed multiple times with ice-cold assay buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is quantified using a scintillation counter.
-
-
Data Analysis: The amount of bound radioactivity is plotted against the concentration of the test compound. For competitive ligands like unlabeled S1P and JTE-013, this generates a dose-dependent inhibition curve from which an IC50 value is calculated.[4] For this compound, no displacement of [³³P]S1P was observed.[4]
This functional assay measures a downstream consequence of S1P2 receptor activation—the modulation of intracellular cyclic AMP (cAMP) levels—to determine the potency (EC50) of agonists.
-
Objective: To quantify the dose-dependent effect of S1P and this compound on intracellular cAMP levels in cells expressing S1P2.
-
Methodology: A genetically encoded biosensor, consisting of a luciferase-cAMP fusion construct, is utilized.[4]
-
Principle: The S1P2 receptor couples to G proteins that inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP. The biosensor's luciferase activity is dependent on cAMP binding; a change in cAMP concentration results in a measurable change in light output.
-
Procedure:
-
CHO cells stably expressing the S1P2 receptor and the luciferase-cAMP biosensor are plated in 96-well plates.
-
Cells are stimulated with varying concentrations of an agonist (S1P or this compound).
-
Following stimulation, the luciferase substrate is added, and luminescence is measured.
-
A decrease in cAMP corresponds to an increase in luciferase activity.
-
-
Data Analysis: Luminescence values are plotted against agonist concentration to generate a dose-response curve, from which the EC50 value is calculated. This assay confirmed that this compound is a full agonist for both wild-type and headgroup-mutant S1P2 receptors.[3][8]
S1P2 Receptor Signaling Pathways
Activation of the S1P2 receptor by an agonist like this compound initiates several intracellular signaling cascades through the coupling of G proteins (primarily Gα12/13 and Gαi). These pathways regulate diverse cellular processes.
-
Rho/ROCK Pathway: Coupling to Gα12/13 activates the small GTPase RhoA, which in turn activates Rho-associated kinase (ROCK). This pathway is central to regulating cell shape, migration, and smooth muscle contraction.[8]
-
MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway can be activated, influencing cell proliferation, differentiation, and survival.[8]
-
NF-κB Pathway: S1P2 activation has been shown to stimulate the NF-κB signaling pathway, which plays a critical role in inflammation and cell survival.[4][9]
-
PI3K Pathway: The phosphoinositide 3-kinase (PI3K) pathway can also be engaged, impacting cell growth and survival.[8]
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A Sphingosine 1-phosphate receptor 2 selective allosteric agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A sphingosine 1-phosphate receptor 2 selective allosteric agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. S1P Receptor 2 Agonist, this compound | Sigma-Aldrich [merckmillipore.com]
- 8. researchgate.net [researchgate.net]
- 9. Sphingosine-1-Phosphate Receptor-2 Antagonists: Therapeutic Potential and Potential Risks - PMC [pmc.ncbi.nlm.nih.gov]
CYM-5520: An In-Depth Technical Guide to its Allosteric Modulator Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core allosteric modulator properties of CYM-5520, a selective agonist for the Sphingosine-1-Phosphate Receptor 2 (S1PR2). This document details its mechanism of action, summarizes key quantitative data, outlines experimental protocols for its characterization, and visualizes its signaling pathways and experimental workflows.
Core Properties of this compound
This compound is a pyrrolyl ketone derivative that functions as a potent and selective allosteric agonist of S1PR2.[1] Unlike the endogenous ligand, sphingosine-1-phosphate (S1P), this compound binds to a different site on the receptor, modulating its activity without directly competing with S1P.[2][3] This allosteric mechanism allows for a nuanced control of S1PR2 signaling. Computational modeling suggests that this compound binds within the orthosteric binding pocket, but in a lower region, permitting simultaneous binding of S1P.[2][3]
Selectivity and Potency
This compound exhibits high selectivity for S1PR2, showing no significant activity at other S1P receptor subtypes (S1PR1, S1PR3, S1PR4, and S1PR5).[4][5] This specificity makes it a valuable tool for dissecting the physiological and pathological roles of S1PR2.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound's activity at the S1PR2 receptor.
Table 1: Potency of this compound in Functional Assays
| Assay Type | Cell Line | Parameter | Value | Reference |
| CRE-bla Reporter Assay | S1PR2-CRE-bla CHO | EC50 | 0.48 µM | [4] |
| cAMP Response Assay | Wild Type S1PR2-GFP CHO | EC50 | 1.6 µM | [2] |
| cAMP Response Assay | Triple Mutant S1PR2-GFP CHO | EC50 | 1.5 µM | [2][4] |
Table 2: Competitive Binding Parameters
| Ligand | Assay Type | Receptor | Parameter | Value | Reference |
| Unlabeled S1P | [33P]S1P Radioligand Binding | S1PR2 | IC50 | 25 nM | [2] |
| JTE-013 | [33P]S1P Radioligand Binding | S1PR2 | IC50 | 53 nM | [2] |
| This compound | [33P]S1P Radioligand Binding | S1PR2 | Competition | No competition observed | [2] |
| JTE-013 | S1PR2 CRE-bla Reporter Assay (vs. S1P) | S1PR2 | Ki | 20 nM | [2] |
Mechanism of Action and Signaling Pathways
S1PR2 is a G protein-coupled receptor (GPCR) that can couple to multiple G protein families, including Gi, Gq, and G12/13, leading to the activation of diverse downstream signaling cascades.[6] this compound, as an allosteric agonist, activates S1PR2, initiating signaling pathways that influence various cellular processes.
G Protein Coupling and Downstream Effectors
Activation of S1PR2 by this compound can lead to the activation of:
-
G12/13 pathway: This typically leads to the activation of the small GTPase RhoA and its downstream effector, Rho-associated coiled-coil containing protein kinase (ROCK).[6]
-
Gq pathway: This pathway activates phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC).
-
NF-κB Pathway: S1PR2 activation has been shown to stimulate the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammatory responses and cell survival.[2][5]
The following diagram illustrates the proposed signaling pathways activated by this compound upon binding to S1PR2.
References
- 1. researchgate.net [researchgate.net]
- 2. A Sphingosine 1-phosphate receptor 2 selective allosteric agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A sphingosine 1-phosphate receptor 2 selective allosteric agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of Sphingosine-1-Phosphate Receptor 2 by JTE013 Promoted Osteogenesis by Increasing Vesicle Trafficking, Wnt/Ca2+, and BMP/Smad Signaling - PMC [pmc.ncbi.nlm.nih.gov]
The Allosteric Agonist CYM-5520: A Technical Guide to its Downstream Signaling Pathways via the Sphingosine-1-Phosphate Receptor 2
For Researchers, Scientists, and Drug Development Professionals
Introduction
CYM-5520 is a potent and selective allosteric agonist of the Sphingosine-1-Phosphate Receptor 2 (S1PR2), a G protein-coupled receptor (GPCR) implicated in a diverse range of physiological and pathological processes.[1] Unlike the endogenous ligand, sphingosine-1-phosphate (S1P), this compound binds to an allosteric site on S1PR2, offering a unique pharmacological tool to probe the receptor's function.[2] This technical guide provides an in-depth exploration of the core downstream signaling pathways activated by this compound through S1PR2, presenting quantitative data, detailed experimental protocols, and visual pathway diagrams to facilitate further research and drug development efforts.
Quantitative Data Summary
The following table summarizes the key quantitative parameters of this compound's activity on S1PR2.
| Parameter | Value | Cell Type/Assay Condition | Reference |
| EC50 (Agonist Activity) | 480 nM | S1PR2-expressing cells | [1] |
| EC50 (cAMP Response) | 1.6 µM | Wild-type S1PR2-expressing CHO cells | [2][3] |
| EC50 (cAMP Response) | 1.5 µM | Triple mutant S1PR2-expressing CHO cells | [1][3] |
| Selectivity | No significant activation | S1PR1, S1PR3, S1PR4, S1PR5 | [1] |
Core Signaling Pathways
S1PR2 is known to couple to multiple G protein families, including Gα12/13, Gαq, and Gαi. Activation of S1PR2 by this compound initiates distinct downstream signaling cascades, each with specific cellular consequences.
The Gα12/13-RhoA Signaling Pathway
Activation of the Gα12/13 pathway is a prominent signaling axis for S1PR2. This pathway plays a crucial role in regulating cell shape, motility, and contraction through the activation of the small GTPase RhoA.
Mechanism:
-
Gα12/13 Activation: Upon this compound binding, S1PR2 undergoes a conformational change that catalyzes the exchange of GDP for GTP on the α subunit of the heterotrimeric G12/13 protein.
-
RhoGEF Recruitment: The activated Gα12/13 subunit directly interacts with and activates specific guanine nucleotide exchange factors (GEFs) of the RhoGEF family, such as Leukemia-Associated RhoGEF (LARG).[4]
-
RhoA Activation: These RhoGEFs then catalyze the exchange of GDP for GTP on RhoA, converting it to its active, GTP-bound state.[4]
-
Downstream Effects: Active RhoA initiates a cascade of downstream events, most notably the activation of Rho-associated coiled-coil containing protein kinase (ROCK). ROCK, in turn, phosphorylates and inactivates myosin light chain phosphatase, leading to increased myosin light chain phosphorylation and subsequent actomyosin contractility.
The Gαq-Phospholipase C Signaling Pathway
S1PR2 coupling to Gαq proteins initiates a signaling cascade that leads to the generation of two important second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
Mechanism:
-
Gαq Activation: this compound binding to S1PR2 activates the Gαq subunit.
-
PLC Activation: The activated Gαq subunit stimulates the activity of phospholipase C (PLC).[5]
-
Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into IP3 and DAG.[6]
-
Downstream Effects:
-
IP3: Diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+).
-
DAG: Along with the elevated intracellular Ca2+, DAG activates protein kinase C (PKC), which then phosphorylates a wide range of downstream targets, influencing processes such as cell growth, differentiation, and inflammation.
-
The Gαi-Adenylyl Cyclase Inhibition Pathway
Coupling of S1PR2 to Gαi proteins leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP).
Mechanism:
-
Gαi Activation: this compound binding to S1PR2 activates the Gαi subunit.
-
Adenylyl Cyclase Inhibition: The activated Gαi subunit directly inhibits the activity of adenylyl cyclase, the enzyme responsible for converting ATP to cAMP.[7][8][9][10][11]
-
Decreased cAMP Levels: This inhibition leads to a reduction in the intracellular concentration of cAMP.
-
Downstream Effects: A decrease in cAMP levels leads to reduced activation of protein kinase A (PKA) and other cAMP-dependent effectors, thereby modulating a variety of cellular processes, including metabolism, gene transcription, and cell growth.
Experimental Protocols
cAMP Measurement Assay
This protocol describes a method to quantify changes in intracellular cAMP levels upon treatment with this compound.
Materials:
-
S1PR2-expressing cells (e.g., CHO or HEK293)
-
Cell culture medium
-
This compound
-
Forskolin (or other adenylyl cyclase activator)
-
cAMP assay kit (e.g., HTRF, ELISA, or luciferase-based)
-
384-well white plates
-
Plate reader compatible with the chosen assay kit
Procedure:
-
Cell Seeding: Seed S1PR2-expressing cells in a 384-well white plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer. Also, prepare a stock solution of forskolin.
-
Cell Treatment:
-
For agonist mode: Add this compound dilutions to the cells and incubate for the time specified by the assay kit manufacturer (typically 30 minutes).
-
For antagonist mode (to confirm Gαi coupling): Pre-incubate cells with this compound dilutions for 15-30 minutes, then add a fixed concentration of forskolin to stimulate cAMP production. Incubate for an additional 30 minutes.
-
-
Lysis and Detection: Lyse the cells and perform the cAMP detection steps according to the manufacturer's protocol for the chosen assay kit.
-
Data Analysis: Measure the signal using a plate reader. For agonist mode, plot the signal against the this compound concentration to determine the EC50. For antagonist mode, the inhibition of the forskolin-induced signal will confirm Gαi coupling.
RhoA Activation Assay (G-LISA)
This protocol outlines a method to measure the activation of RhoA in response to this compound.
Materials:
-
S1PR2-expressing cells
-
Cell culture medium
-
This compound
-
RhoA G-LISA Activation Assay Kit (contains Rho-GTP binding plate, lysis buffer, antibodies, and detection reagents)
-
Ice-cold PBS
-
Microplate reader
Procedure:
-
Cell Culture and Treatment: Culture S1PR2-expressing cells to 80-90% confluency. Serum-starve the cells for 2-4 hours before treatment. Treat the cells with this compound at various concentrations for a short period (e.g., 2-5 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using the lysis buffer provided in the kit.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
G-LISA Assay:
-
Add equal amounts of protein from each lysate to the wells of the Rho-GTP binding plate.
-
Incubate the plate to allow the active RhoA to bind to the Rho-GTP binding domain coated on the plate.
-
Wash the wells to remove unbound proteins.
-
Add the primary antibody against RhoA, followed by incubation and washing.
-
Add the secondary HRP-conjugated antibody, followed by incubation and washing.
-
Add the HRP substrate and measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis: The absorbance is proportional to the amount of active RhoA in the sample. Normalize the results to the total protein concentration.
Western Blotting for Phosphorylated Akt (p-Akt)
This protocol describes the detection of phosphorylated Akt as an indicator of PI3K/Akt pathway activation.
Materials:
-
S1PR2-expressing cells
-
Cell culture medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-p-Akt (Ser473 or Thr308) and anti-total Akt
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat S1PR2-expressing cells with this compound for various times and concentrations. Lyse the cells in lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each cell lysate.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-Akt overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the ECL detection reagent.
-
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total Akt to normalize for protein loading.
-
Data Analysis: Quantify the band intensities and express the results as the ratio of p-Akt to total Akt.
Conclusion
This compound serves as a valuable pharmacological tool for dissecting the multifaceted signaling of S1PR2. Its allosteric mode of action provides a unique avenue to modulate receptor function. This guide has detailed the primary Gα12/13-RhoA, Gαq-PLC, and Gαi-adenylyl cyclase pathways activated by this compound. The provided experimental protocols offer a starting point for researchers to further investigate the intricate downstream consequences of S1PR2 activation by this selective agonist. Further research is warranted to fully elucidate the role of the PI3K/Akt pathway and potential β-arrestin involvement in this compound-mediated signaling, which will undoubtedly provide deeper insights into the therapeutic potential of targeting S1PR2.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A sphingosine 1-phosphate receptor 2 selective allosteric agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. S1P Receptor 2 Signals Through the RGS-RhoGEF, LARG, To Promote Smooth Muscle Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PathWhiz [smpdb.ca]
- 6. Gq Signaling Pathway Mnemonic for USMLE [pixorize.com]
- 7. Inhibition of adenylyl cyclase by GTPase-deficient Gαi is mechanistically different from that mediated by receptor-activated Gαi - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reactome | G alpha (i) inhibits adenylate cyclase [reactome.org]
- 9. Exploring the inhibition mechanism of adenylyl cyclase type 5 by n-terminal myristoylated Gαi1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Gαi/o-coupled receptor-mediated sensitization of adenylyl cyclase: 40 years later - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Gαi1 inhibition mechanism of ATP-bound adenylyl cyclase type 5 - PubMed [pubmed.ncbi.nlm.nih.gov]
CYM-5520: A Technical Guide to a Selective S1P₂ Receptor Allosteric Agonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical structure, properties, and biological activity of CYM-5520, a potent and selective allosteric agonist of the Sphingosine-1-Phosphate Receptor 2 (S1P₂). The information presented herein is intended to support research and drug development efforts focused on the S1P₂ receptor and its role in various physiological and pathological processes.
Chemical Structure and Properties
This compound is a pyrrolyl ketone derivative with the systematic IUPAC name 1-[2-[2,5-Dimethyl-1-(phenylmethyl)-1H-pyrrol-3-yl]-2-oxoethyl]-1,6-dihydro-6-oxo-3-pyridinecarbonitrile.[1][2] Its chemical structure and key identifiers are summarized in the table below.
Table 1: Chemical Identity of this compound
| Identifier | Value |
| IUPAC Name | 1-[2-[2,5-Dimethyl-1-(phenylmethyl)-1H-pyrrol-3-yl]-2-oxoethyl]-1,6-dihydro-6-oxo-3-pyridinecarbonitrile |
| Molecular Formula | C₂₁H₁₉N₃O₂ |
| Molecular Weight | 345.39 g/mol |
| CAS Number | 1449747-00-5 |
| SMILES | CC1=CC(=C(C)[N]1CC2=CC=CC=C2)C(=O)CN3C=C(C=CC3=O)C#N |
The physicochemical properties of this compound are crucial for its handling, formulation, and experimental application. A summary of its known properties is provided below.
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Physical State | Solid, off-white crystalline powder | Vendor Information |
| Solubility | Soluble in DMSO (≥ 69 mg/mL) | [2] |
| Melting Point | Not explicitly reported | |
| Boiling Point | Not explicitly reported | |
| pKa | Not explicitly reported | |
| Storage | Store at -20°C for long-term stability. Stock solutions in DMSO can be stored at -80°C for up to one year.[3] | Vendor Information |
| Stability | Avoid repeated freeze-thaw cycles of stock solutions.[2] | Vendor Information |
Mechanism of Action and Biological Activity
This compound is a highly selective allosteric agonist of the S1P₂ receptor.[3][4] Unlike the endogenous ligand sphingosine-1-phosphate (S1P), which binds to the orthosteric site, this compound is believed to bind to a distinct, allosteric site on the receptor.[5] This allosteric binding results in the activation of the S1P₂ receptor and its downstream signaling pathways. A key characteristic of this compound is its selectivity for S1P₂ over other S1P receptor subtypes (S1P₁, S1P₃, S1P₄, and S1P₅).[3]
The biological activity of this compound has been characterized in various in vitro assays, with key quantitative data summarized in the table below.
Table 3: Biological Activity of this compound
| Assay | Cell Line | Parameter | Value |
| S1P₂ Receptor Activation | CHO cells | EC₅₀ | 480 nM[3] |
| cAMP Response (Wild-Type S1P₂) | CHO cells | EC₅₀ | 1.6 µM[3] |
| cAMP Response (Mutant S1P₂) * | CHO cells | EC₅₀ | 1.5 µM[3] |
| Radioligand Binding Competition | S1PR2-CRE bla cells | IC₅₀ | Does not displace [³³P]-S1P |
*Mutant S1P₂ receptor with altered S1P binding site.
The activation of the S1P₂ receptor by this compound initiates a cascade of intracellular signaling events. S1P₂ is primarily coupled to Gα₁₂/₁₃ and Gαq proteins, leading to the activation of RhoA and PLC pathways, respectively.
Experimental Protocols
Detailed methodologies for key experiments involving this compound are provided below to facilitate experimental design and replication.
Radioligand Binding Assay (Competition)
This protocol is designed to assess whether this compound competes with the endogenous ligand S1P for binding to the S1P₂ receptor.
Materials:
-
S1PR2-CRE bla expressing cells
-
[³³P]-S1P (radioligand)
-
Unlabeled S1P (competitor)
-
This compound
-
JTE-013 (S1P₂ antagonist, as a positive control for competition)
-
Cell culture medium
-
Binding buffer (e.g., Tris-HCl with BSA and protease inhibitors)
-
Scintillation fluid and counter
Procedure:
-
Culture S1PR2-CRE bla cells to confluency in appropriate culture vessels.
-
Prepare cell membranes by harvesting cells, followed by homogenization and centrifugation to isolate the membrane fraction. Resuspend the membrane pellet in binding buffer.
-
In a 96-well plate, add a constant concentration of [³³P]-S1P to each well.
-
Add increasing concentrations of unlabeled S1P, this compound, or JTE-013 to the wells. Include a control with no competitor (total binding) and a control with a high concentration of unlabeled S1P (non-specific binding).
-
Initiate the binding reaction by adding the cell membrane preparation to each well.
-
Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters (e.g., using a cell harvester).
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding at each competitor concentration and determine the IC₅₀ value for compounds that show displacement.
cAMP Functional Assay
This assay measures the ability of this compound to modulate intracellular cyclic AMP (cAMP) levels, a downstream signaling event of S1P₂ receptor activation.
Materials:
-
CHO cells stably expressing the S1P₂ receptor and a cAMP-responsive reporter (e.g., luciferase-based biosensor).
-
This compound
-
S1P (positive control)
-
Forskolin (adenylyl cyclase activator)
-
Cell culture medium
-
Assay buffer
-
Luminescence plate reader
Procedure:
-
Seed the engineered CHO cells into a 96-well plate and culture overnight.
-
Replace the culture medium with assay buffer and incubate for a period to allow cells to equilibrate.
-
Add increasing concentrations of this compound or S1P to the wells.
-
For Gαi-coupled pathways, after agonist addition, stimulate the cells with a submaximal concentration of forskolin to induce cAMP production.
-
Incubate the plate for a defined time (e.g., 15-30 minutes) at 37°C.
-
Measure the luminescence signal using a plate reader.
-
Plot the luminescence response against the agonist concentration to generate a dose-response curve and calculate the EC₅₀ value.
In Vivo Ovariectomized (OVX) Mouse Model of Osteoporosis
This protocol describes the use of this compound in a preclinical model of postmenopausal osteoporosis.
Animals and Housing:
-
Female mice (e.g., C57BL/6), 8-10 weeks old.
-
House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
Procedure:
-
Ovariectomy:
-
Anesthetize the mice using an appropriate anesthetic agent.
-
Perform bilateral ovariectomy through a dorsal or ventral incision.
-
A sham-operated group should undergo the same surgical procedure without the removal of the ovaries.
-
Provide post-operative analgesia and monitor the animals for recovery.
-
-
Treatment:
-
Allow the mice to recover for a period (e.g., 2-4 weeks) to establish bone loss.
-
Administer this compound (e.g., 10 mg/kg, intraperitoneally) or vehicle control daily or on a specified schedule for a defined duration (e.g., 4-6 weeks).[3]
-
-
Outcome Measures:
-
At the end of the treatment period, euthanize the animals.
-
Collect femurs and vertebrae for analysis.
-
Micro-computed Tomography (µCT): Analyze bone microarchitecture parameters such as bone volume/total volume (BV/TV), trabecular number (Tb.N), trabecular thickness (Tb.Th), and trabecular separation (Tb.Sp).
-
Histomorphometry: Process bone samples for histological sectioning and staining (e.g., H&E, von Kossa) to assess cellular parameters like osteoblast and osteoclast numbers and surface.
-
Biomechanical Testing: Perform three-point bending tests on femurs to assess bone strength.
-
Conclusion
This compound is a valuable pharmacological tool for investigating the physiological and pathophysiological roles of the S1P₂ receptor. Its selectivity and allosteric mode of action make it a unique probe for dissecting S1P₂-mediated signaling pathways. The data and protocols presented in this guide are intended to provide a solid foundation for researchers and drug development professionals working with this compound. As with any experimental work, it is crucial to carefully optimize conditions and include appropriate controls to ensure the validity and reproducibility of the results.
References
- 1. researchgate.net [researchgate.net]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A sphingosine 1-phosphate receptor 2 selective allosteric agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Sphingosine 1-phosphate receptor 2 selective allosteric agonist - PMC [pmc.ncbi.nlm.nih.gov]
What is the EC50 of CYM-5520?
An In-Depth Technical Guide to the EC50 of CYM-5520
Introduction to this compound
This compound is a potent and selective allosteric agonist for the Sphingosine-1-Phosphate Receptor 2 (S1PR2), a G protein-coupled receptor implicated in various physiological and pathological processes.[1][2][3] As a pyrrolyl ketone derivative, this compound exhibits high selectivity for S1PR2 and does not activate other S1P receptor subtypes, including S1PR1, S1PR3, S1PR4, and S1PR5.[4][5] Its allosteric mode of action means it binds to a site on the receptor distinct from the orthosteric site of the endogenous ligand, sphingosine-1-phosphate (S1P).[2][6] This property allows this compound to activate the receptor even when the orthosteric site is mutated or occupied.[2][6] This technical guide provides a comprehensive overview of the EC50 of this compound, detailing the quantitative data, experimental methodologies, and relevant signaling pathways.
Quantitative Data: EC50 of this compound
The half-maximal effective concentration (EC50) is a critical measure of a drug's potency. For this compound, several EC50 values have been reported across different experimental systems. These values are summarized in the table below for clear comparison.
| Assay Type | Cell Line/System | Reported EC50 | Reference |
| S1PR2 Agonist Activity | Not specified | 480 nM (0.48 µM) | [1][4][5] |
| cAMP Response Assay | WT S1PR2-GFP expressing cells | 1.6 µM | [5][6] |
| cAMP Response Assay | Triple Mutant S1PR2-GFP expressing cells | 1.5 µM | [5][6] |
| CRE-bla Reporter Assay | S1PR2 expressing cells | 1.3 µM | [6] |
S1PR2 Signaling Pathway
This compound exerts its effects by activating S1PR2, which is known to couple to multiple G protein families, including Gi, Gq, and G12/13, leading to the activation of diverse downstream signaling cascades.[3] The diagram below illustrates the primary signaling pathways initiated by S1PR2 activation.
Experimental Protocols for EC50 Determination
The determination of this compound's EC50 involves cellular assays that measure a functional response downstream of S1PR2 activation. Below are detailed methodologies for two key experiments cited.
cAMP Response Assay
This assay measures the inhibition of adenylyl cyclase activity following the activation of the Gi-coupled S1PR2.
-
Cell Lines: CHO or HEK293 cells stably expressing wild-type (WT) or mutant S1PR2 fused with Green Fluorescent Protein (GFP).[6]
-
Principle: A genetically encoded biosensor, often a luciferase-cAMP fusion protein, is used to measure intracellular cAMP levels.[6] Agonist binding to the Gi-coupled S1PR2 inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP and a corresponding change in the biosensor's signal (e.g., a decrease in luciferase activity).
-
Protocol:
-
Cell Plating: Seed the S1PR2-expressing cells into 96-well plates and culture overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in a suitable assay buffer.
-
Stimulation: Treat the cells with the various concentrations of this compound. A known adenylyl cyclase activator like forskolin is often added to stimulate cAMP production, allowing for the measurement of inhibition.
-
Signal Detection: After an incubation period, measure the signal from the cAMP biosensor using a luminometer or a fluorescence plate reader, depending on the nature of the biosensor.
-
Data Analysis: Plot the response (e.g., luminescence) against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to calculate the EC50 value.
-
CRE-bla Reporter Assay
This assay leverages a reporter gene, beta-lactamase (bla), under the control of a cAMP response element (CRE) to quantify changes in cAMP levels.
-
Principle: Activation of Gi by S1PR2 leads to decreased cAMP, which in turn reduces the activity of the CRE promoter and subsequent expression of beta-lactamase. The beta-lactamase activity is measured using a FRET-based substrate.
-
Protocol:
-
Cell Plating: Plate cells containing the S1PR2 receptor and the CRE-bla reporter construct in a 96-well plate.
-
Compound Addition: Add serial dilutions of this compound to the wells.
-
Incubation: Incubate the plates for a sufficient period (e.g., 4-16 hours) to allow for changes in gene expression.
-
Substrate Loading: Add the FRET-based beta-lactamase substrate to the cells and incubate at room temperature.
-
Detection: Measure the fluorescence at two wavelengths (emission of the donor and acceptor fluorophores) using a fluorescence plate reader.
-
Data Analysis: The ratio of the two emission intensities is calculated and plotted against the log of the agonist concentration. A non-linear regression analysis is used to determine the EC50.
-
General Workflow for EC50 Determination
The following diagram outlines a typical workflow for determining the EC50 of a compound in a cell-based assay.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. A sphingosine 1-phosphate receptor 2 selective allosteric agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sphingosine-1-Phosphate Receptor-2 Antagonists: Therapeutic Potential and Potential Risks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. A Sphingosine 1-phosphate receptor 2 selective allosteric agonist - PMC [pmc.ncbi.nlm.nih.gov]
CYM-5520: A Deep Dive into its Discovery and Development as a Selective S1PR2 Agonist
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
CYM-5520 is a potent and selective allosteric agonist of the sphingosine-1-phosphate receptor 2 (S1PR2).[1][2][3] This technical guide provides a comprehensive overview of the discovery, mechanism of action, and pharmacological properties of this compound. It details the quantitative data associated with its activity, outlines key experimental protocols for its characterization, and illustrates its signaling pathways and discovery workflow through detailed diagrams. This document is intended to serve as a core resource for researchers and professionals involved in the fields of pharmacology, drug discovery, and molecular biology, with a particular interest in S1P receptor modulation.
Introduction
Sphingosine-1-phosphate (S1P) is a signaling lipid that regulates a wide array of cellular processes through its interaction with five G protein-coupled receptors, S1P1-5.[4] The S1P receptor 2 (S1PR2) subtype has been implicated in various physiological and pathological processes, including immune cell trafficking, angiogenesis, and tumor cell survival.[5][6] The development of selective modulators for S1P receptors is therefore of significant interest for therapeutic applications. This compound emerged from high-throughput screening efforts as a selective allosteric agonist for S1PR2, offering a valuable tool for dissecting the roles of this receptor and as a potential lead compound for drug development.[6][7]
Discovery and Synthesis
This compound was identified through a high-throughput screening campaign aimed at discovering novel S1PR2 activators.[6] The initial hit was optimized through structure-activity relationship (SAR) studies to yield this compound, a pyrrolyl ketone derivative with improved potency and selectivity.[3][7]
The synthesis of this compound involves the condensation of a chloroketone intermediate with a substituted pyridone derivative. A general synthetic scheme is depicted below.
General Synthesis Scheme
-
Step 1: Synthesis of the Chloroketone Intermediate: The synthesis begins with commercially available starting materials to construct the 1-(1-benzyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-chloroethanone intermediate.
-
Step 2: Condensation Reaction: The chloroketone intermediate is then reacted with 1,6-dihydro-6-oxo-3-pyridinecarbonitrile in the presence of a base, such as diisopropylethylamine (DIPEA), in a solvent like dimethylformamide (DMF) to yield this compound.[8]
Pharmacological Profile
Quantitative Data Summary
The following tables summarize the key quantitative parameters defining the pharmacological profile of this compound.
| Parameter | Value | Receptor | Assay Type | Reference |
| EC50 | 480 nM | Human S1PR2 | cAMP Response Assay | [1] |
| EC50 (Wild Type) | 1.6 µM | Human S1PR2 | Luciferase Reporter Gene Assay | [1] |
| EC50 (Triple Mutant) | 1.5 µM | Human S1PR2 | Luciferase Reporter Gene Assay | [1] |
| Selectivity | Inactive | S1PR1, 3, 4, 5 | Not specified | [1] |
| Binding Affinity (IC50) | Not Applicable (Allosteric) | Human S1PR2 | Radioligand Binding Assay ([³³P]-S1P) | [7] |
Table 1: In Vitro Potency and Selectivity of this compound
| Compound | Ki (nM) | Receptor | Assay Type | Reference |
| JTE-013 | 20 | Human S1PR2 | Schild Analysis (vs. S1P) | [7] |
Table 2: Competitive Antagonism at S1PR2
Mechanism of Action
This compound functions as a selective allosteric agonist of S1PR2.[3][7] This means it binds to a site on the receptor that is distinct from the orthosteric binding site of the endogenous ligand, S1P.[6][7] This allosteric binding modulates the receptor's conformation, leading to its activation.
Key evidence for its allosteric mechanism includes:
-
Lack of Competition with S1P: this compound does not displace radiolabeled S1P from binding to S1PR2.[6][7]
-
Activity on Mutant Receptors: It retains activity on S1PR2 mutants where key residues for S1P headgroup binding have been altered.[6][7]
-
Non-competitive Interaction with Antagonists: The inhibition profile of the competitive S1PR2 antagonist, JTE-013, against this compound is consistent with a non-competitive interaction.[7]
Computational modeling suggests that this compound binds within the hydrophobic pocket of the receptor, lower than the S1P binding site, and that co-binding of both S1P and this compound is possible.[6][7]
Signaling Pathways
Upon activation by this compound, S1PR2 couples to multiple G proteins, including Gαi, Gαq, and Gα12/13, to initiate downstream signaling cascades.[5] These pathways can influence a variety of cellular functions.
Caption: S1PR2 signaling pathway activated by this compound.
Experimental Protocols
Intracellular cAMP Measurement Assay
This protocol is used to determine the agonist activity of compounds at Gαi-coupled receptors like S1PR2.
-
Cell Culture: CHO cells stably expressing human S1PR2 are cultured in appropriate media.
-
Cell Seeding: Cells are seeded into 96-well plates and incubated overnight.
-
Compound Treatment: Cells are pre-treated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Subsequently, cells are stimulated with forskolin to induce cAMP production and varying concentrations of this compound.
-
cAMP Detection: Intracellular cAMP levels are measured using a commercially available cAMP assay kit, often based on competitive immunoassay or bioluminescence resonance energy transfer (BRET).
-
Data Analysis: The decrease in forskolin-stimulated cAMP levels is plotted against the concentration of this compound to determine the EC50 value.
Radioligand Binding Assay
This assay is used to determine if a compound competes with the endogenous ligand for binding to the receptor.
-
Membrane Preparation: Membranes are prepared from cells overexpressing S1PR2.
-
Binding Reaction: Membranes are incubated with a fixed concentration of radiolabeled S1P (e.g., [³³P]-S1P) in the presence of increasing concentrations of unlabeled this compound or a known competitor (e.g., unlabeled S1P or JTE-013).
-
Separation: The reaction mixture is filtered through a glass fiber filter to separate bound from free radioligand.
-
Quantification: The radioactivity retained on the filter is measured using a scintillation counter.
-
Data Analysis: The percentage of specific binding is plotted against the concentration of the competing ligand to determine the IC50 value. The lack of displacement of [³³P]-S1P by this compound demonstrates its allosteric nature.[7]
Caption: Experimental workflow for the discovery and characterization of this compound.
In Vivo Studies
This compound has been investigated in preclinical models of osteoporosis. In a study using ovariectomized mice, a model for postmenopausal osteoporosis, treatment with this compound (10 mg/kg, i.p., 5 days/week for 6 weeks) resulted in a significant increase in long bone and vertebral bone mass.[1] This effect was associated with an increased number of osteoblasts, elevated osteoid surface, and higher plasma levels of the bone formation marker procollagen I C-terminal propeptide.[1] These findings suggest that S1PR2 agonism may represent a novel osteoanabolic therapeutic strategy.
Clinical Development
As of the current date, there is no publicly available information on clinical trials specifically for this compound. The compound is primarily utilized as a research tool to investigate the physiological and pathophysiological roles of S1PR2.
Conclusion
This compound is a valuable chemical probe for the study of S1PR2 biology. Its discovery and characterization as a selective allosteric agonist have provided significant insights into the function of this receptor. The preclinical data supporting its osteoanabolic effects highlight a potential therapeutic avenue for conditions like osteoporosis. Further research is warranted to fully elucidate the therapeutic potential of S1PR2 agonism and to develop compounds with optimized pharmacokinetic and pharmacodynamic properties for clinical applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Sphingosine-1-Phosphate Receptor-2 Antagonists: Therapeutic Potential and Potential Risks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A sphingosine 1-phosphate receptor 2 selective allosteric agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Sphingosine 1-phosphate receptor 2 selective allosteric agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Role of the Sphingosine-1-Phosphate Receptor 2 (S1P2) in Idiopathic Pulmonary Fibrosis: A Technical Guide
Executive Summary
Idiopathic Pulmonary Fibrosis (IPF) is a devastating chronic lung disease characterized by progressive scarring of lung tissue and irreversible decline in lung function.[1] The signaling lipid Sphingosine-1-Phosphate (S1P) has emerged as a critical mediator in fibrosis pathogenesis. Levels of S1P are significantly elevated in the bronchoalveolar lavage (BAL) fluid, serum, and lung tissue of both IPF patients and corresponding animal models.[1][2][3] S1P exerts its effects through a family of five G protein-coupled receptors (S1P1-5). While these receptors have varied roles, the S1P2 receptor has been consistently identified as a key driver of pro-fibrotic cellular responses. This guide provides a detailed examination of the signaling pathways governed by S1P2 in IPF, summarizes key quantitative data from preclinical studies, outlines relevant experimental protocols, and discusses the therapeutic potential of targeting this receptor.
Core Signaling Pathways of S1P2 in Pulmonary Fibrosis
The pro-fibrotic effects of S1P2 are mediated through several interconnected signaling pathways involving fibroblasts, macrophages, and epithelial cells. Activation of S1P2 generally promotes processes that lead to the excessive deposition of extracellular matrix (ECM), a hallmark of fibrosis.
-
Gα12/13-RhoA Pathway in Fibroblasts: The canonical pro-fibrotic pathway downstream of S1P2 involves coupling to Gα12/13 proteins. This activates the small GTPase RhoA and its downstream effector, Rho-associated kinase (ROCK).[4][5] This cascade is crucial for the differentiation of fibroblasts into contractile, ECM-producing myofibroblasts, a pivotal event in tissue scarring.[4]
-
Macrophage-Mediated Pro-Fibrotic Cytokine Amplification: S1P2 is expressed on alveolar macrophages and plays a critical role in augmenting the pro-fibrotic M2 macrophage phenotype.[6][7] S1P2 activation potentiates the signaling of interleukin-13 (IL-13), a key cytokine in fibrosis.[6][7][8] This leads to increased expression of IL-13 and IL-4, enhanced phosphorylation of the transcription factor STAT6, and subsequent upregulation of M2 markers like Arginase 1.[6][7][9][10]
-
Epithelial-Mesenchymal Transition (EMT): S1P2 signaling contributes to TGF-β1-induced EMT in alveolar epithelial cells.[2][3] During EMT, epithelial cells acquire mesenchymal characteristics, including the ability to produce ECM components, thereby contributing to the fibrotic process.
These interconnected pathways highlight S1P2 as a central node in the progression of pulmonary fibrosis.
Quantitative Data Summary
Preclinical studies using S1P2 knockout mice and specific S1P2 antagonists have provided quantitative evidence for the receptor's role in pulmonary fibrosis. The data consistently show that inhibition of S1P2 signaling attenuates inflammatory and fibrotic responses in the widely used bleomycin-induced lung injury model.
Table 1: Effects of S1P2 Genetic Deletion in the Bleomycin-Induced Fibrosis Mouse Model Data are presented as mean values and represent the typical attenuation observed in S1P2 knockout (S1pr2-/-) mice compared to wild-type (WT) controls following bleomycin challenge.
| Parameter Measured | Wild-Type (Bleomycin) | S1pr2-/- (Bleomycin) | Approximate Reduction | Reference |
| BALF Total Cells (x10⁵) | ~2.5 - 3.0 | ~1.0 - 1.5 | ~50-60% | [9] |
| BALF Macrophages (x10⁵) | ~2.0 - 2.5 | ~0.8 - 1.2 | ~50-60% | [9] |
| BALF Soluble Collagen (μg/mL) | ~40 - 50 | ~15 - 25 | ~50-60% | [9] |
| Lung Fibrotic Area (%) | ~12 - 15 | ~2 - 4 | ~70-80% | [7][9] |
Table 2: Effects of Pharmacological S1P2 Antagonism in Fibrosis Models This table summarizes the observed effects of S1P2-specific antagonists in both in vivo and in vitro models of fibrosis.
| Antagonist | Model System | Key Finding | Reference |
| JTE-013 | A549 Lung Epithelial Cells (in vitro) | Inhibited TGF-β1-induced increases in ECM accumulation and epithelial-mesenchymal transition.[2][3] | [2][3] |
| JTE-013 | SW620/5-FU Cells (in vitro) | A derivative of JTE-013 was shown to be an effective S1P2 antagonist.[11] | [11] |
| GLPG2938 | Bleomycin-Induced Fibrosis (in vivo) | Demonstrated good activity in reducing bleomycin-induced pulmonary fibrosis.[12][13] | [12][13] |
| S118 | Bleomycin-Induced Fibrosis (in vivo) | Found to be more effective than the approved anti-fibrotic drug pirfenidone in attenuating IPF markers.[11] | [11] |
Experimental Protocols
The following are detailed methodologies for key experiments used to investigate the role of S1P2 in pulmonary fibrosis.
Protocol: Bleomycin-Induced Pulmonary Fibrosis in Mice
This is the most widely utilized animal model to mimic the pathology of IPF and test therapeutic interventions.[14]
-
Animal Model: C57BL/6 mice (6-8 weeks old) are commonly used due to their susceptibility to bleomycin-induced fibrosis.[14][15] All procedures must be approved by an Institutional Animal Care and Use Committee.[16]
-
Bleomycin Preparation: Lyophilized bleomycin sulfate is reconstituted in sterile, pyrogen-free saline immediately before use.[17] A typical dose ranges from 1.0 to 3.0 U/kg body weight.[15][17] The final volume for instillation is typically 30-50 µl per mouse.[17]
-
Intratracheal Instillation:
-
Mice are anesthetized (e.g., with isoflurane or ketamine/xylazine).
-
The anesthetized mouse is placed in a supine position on an intubation stand.[17]
-
The trachea is visualized using a light source, and a 20-22G catheter is carefully inserted past the vocal cords.[17]
-
The prepared bleomycin solution is slowly instilled through the catheter, often followed by a small air bolus (~50 µl) to ensure distribution throughout the lungs.[17]
-
-
Experimental Timeline & Analysis:
-
Inflammatory Phase: Analysis is typically performed 7 days post-instillation to assess acute inflammation.[2][3]
-
Fibrotic Phase: Analysis is performed 21 to 28 days post-instillation to assess peak fibrosis.[2][3][18]
-
Endpoints: Lungs are harvested for histological analysis (e.g., Masson's Trichrome or Sirius Red staining), quantification of collagen content (hydroxyproline assay), and gene expression analysis (qPCR).[14] Bronchoalveolar lavage fluid (BALF) is collected to analyze inflammatory cell infiltrates and soluble collagen levels.[9][14]
-
Protocol: In Vitro Fibroblast-to-Myofibroblast Transition (FMT) Assay
This assay is essential for screening anti-fibrotic compounds by measuring their ability to inhibit the differentiation of fibroblasts into myofibroblasts.[19][20]
-
Cell Source: Primary human lung fibroblasts isolated from IPF patients or healthy donors are used for maximal clinical relevance.[19][21]
-
Assay Setup:
-
FMT Induction and Compound Treatment:
-
Test compounds (e.g., S1P2 antagonists) are added to the cells, typically in an 8-point concentration curve.
-
Fibroblast-to-myofibroblast transition is induced by adding a pro-fibrotic stimulus, most commonly TGF-β1 (e.g., 1.25 ng/mL).[19]
-
Appropriate controls are included: a vehicle control (e.g., 0.1% DMSO) as a negative control and a TGF-β receptor inhibitor (e.g., SB525334) as a positive control for inhibition.[19]
-
-
Incubation and Readout:
-
Plates are incubated for approximately 72 hours post-stimulation to allow for myofibroblast differentiation.[19]
-
Cells are then fixed and permeabilized.
-
The primary readout is the expression of α-smooth muscle actin (α-SMA), a key marker of myofibroblasts.[20][22] Cells are stained with an anti-α-SMA antibody and a nuclear counterstain (e.g., DAPI).
-
Plates are imaged using a high-content analysis (HCA) system, and algorithms are used to quantify α-SMA expression intensity and cell number (to assess cytotoxicity).[19][20]
-
References
- 1. SPHINGOLIPIDS IN PULMONARY FIBROSIS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Deficiency of Sphingosine-1-Phosphate Receptor 2 (S1P2) Attenuates Bleomycin-Induced Pulmonary Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Deficiency of Sphingosine-1-Phosphate Receptor 2 (S1P2) Attenuates Bleomycin-Induced Pulmonary Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Role of S1P and the Related Signaling Pathway in the Development of Tissue Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Sphingosine 1-Phosphate Receptors: Do They Have a Therapeutic Potential in Cardiac Fibrosis? [frontiersin.org]
- 6. Sphingosine-1-phosphate receptor-2 facilitates pulmonary fibrosis through potentiating IL-13 pathway in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sphingosine-1-phosphate receptor-2 facilitates pulmonary fibrosis through potentiating IL-13 pathway in macrophages | PLOS One [journals.plos.org]
- 8. [PDF] Sphingosine-1-phosphate receptor-2 facilitates pulmonary fibrosis through potentiating IL-13 pathway in macrophages | Semantic Scholar [semanticscholar.org]
- 9. Sphingosine-1-phosphate receptor-2 facilitates pulmonary fibrosis through potentiating IL-13 pathway in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sphingosine-1-phosphate receptor-2 facilitates pulmonary fibrosis through potentiating IL-13 pathway in macrophages | PLOS One [journals.plos.org]
- 11. researchgate.net [researchgate.net]
- 12. Discovery of the S1P2 Antagonist GLPG2938 (1-[2-Ethoxy-6-(trifluoromethyl)-4-pyridyl]-3-[[5-methyl-6-[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]pyridazin-3-yl]methyl]urea), a Preclinical Candidate for the Treatment of Idiopathic Pulmonary Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Induction of Mouse Lung Injury by Endotracheal Injection of Bleomycin [jove.com]
- 16. Bleomycin-induced pulmonary fibrosis mouse model [bio-protocol.org]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. criver.com [criver.com]
- 20. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 21. newcellsbiotech.co.uk [newcellsbiotech.co.uk]
- 22. Functional evaluation of fibroblast-to-myofibroblast transition as an in vitro screening tool for pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Chemical Probe CYM-5520: A Technical Guide for S1P2 Receptor Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Initial Clarification: This document provides a comprehensive technical overview of CYM-5520 as a chemical probe for the Sphingosine-1-Phosphate Receptor 2 (S1P2). It is critical to note that contrary to a potential misconception, this compound is a potent and selective agonist of the S1P2 receptor, not an antagonist. All experimental data support its role as an activator of the receptor.
Executive Summary
This compound is a pyrrolyl ketone derivative that has emerged as a valuable tool for investigating the physiological and pathological roles of the Sphingosine-1-Phosphate Receptor 2 (S1P2). It is characterized as a potent, selective, and allosteric agonist. This guide details its chemical properties, pharmacological profile, the signaling pathways it modulates, and the experimental protocols used for its characterization.
Chemical and Pharmacological Properties of this compound
This compound is a synthetic small molecule designed to selectively activate the S1P2 receptor. Its allosteric mode of action means it binds to a site on the receptor distinct from the orthosteric site where the endogenous ligand, sphingosine-1-phosphate (S1P), binds. This property allows it to activate the receptor even in the presence of the native ligand.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound.
Table 1: Chemical Properties
| Property | Value | Citation(s) |
| Chemical Name | 1-[2-[2,5-Dimethyl-1-(phenylmethyl)-1H-pyrrol-3-yl]-2-oxoethyl]-1,6-dihydro-6-oxo-3-pyridinecarbonitrile | [1] |
| Molecular Formula | C₂₁H₁₉N₃O₂ | [1][2] |
| Molecular Weight | 345.39 g/mol | [1][2] |
| CAS Number | 1449747-00-5 | [1][2] |
| Appearance | Off-white solid | [2][3] |
| Purity | ≥98% (by HPLC) | [1][2] |
| Solubility | Soluble to 100 mg/mL in DMSO | [1][3] |
| Storage | Store at 2-8°C. Stock solutions are stable for up to 3 months at -20°C. | [2][3] |
Table 2: Pharmacological Profile
| Parameter | Value | Description | Citation(s) |
| Potency | |||
| EC₅₀ (S1P2) | 480 nM | Concentration for half-maximal response in S1P2 activation assays. | [1][3][4] |
| EC₅₀ (Wild Type S1P2) | 1.6 µM | Effective concentration for half-maximal response in a luciferase reporter assay. | [3][4] |
| EC₅₀ (Mutant S1P2) | 1.5 µM | Potency on a mutant S1P2 receptor where S1P binding is abolished, confirming an allosteric site. | [3][4] |
| Selectivity | |||
| S1P1, S1P3, S1P4, S1P5 | Inactive | Does not activate other S1P receptor subtypes. | [3][4][5] |
| Other Receptors | No significant activity | Tested against a panel of 29 other receptors and transporters without significant effect. | [1][3] |
| Mechanism of Action | |||
| Binding Mode | Allosteric Agonist | Binds to a site distinct from the S1P binding pocket and does not displace radiolabeled S1P. | [5][6][7] |
| Competition vs. JTE-013 | Not competitive | Binding is not competitive with the S1P2 antagonist JTE-013. | [5][6] |
| Competition vs. S1P | Not competitive | Does not displace the native ligand S1P from its binding site. | [5][7] |
S1P2 Signaling Pathways
Activation of the S1P2 receptor by an agonist like this compound initiates a cascade of intracellular signaling events. S1P2 is a G protein-coupled receptor (GPCR) that couples to multiple heterotrimeric G proteins, primarily Gα12/13, Gαq, and Gαi. This promiscuous coupling allows S1P2 to regulate a diverse range of cellular functions.[1][3]
Caption: S1P2 Receptor Signaling Cascade.
-
Gα12/13 Pathway: This is a major pathway for S1P2. It leads to the activation of the small GTPase Rho and its downstream effector, Rho-associated kinase (ROCK). This cascade is primarily responsible for inhibiting cell migration and promoting the formation of stress fibers.[2][8]
-
Gαq Pathway: Coupling to Gαq activates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). This results in the release of calcium from intracellular stores and the activation of Protein Kinase C (PKC).[1][8]
-
Gαi Pathway: This pathway inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This can affect a variety of downstream targets, including Protein Kinase A (PKA).[1]
Experimental Protocols
The characterization of this compound as a selective S1P2 agonist relies on a suite of well-defined in vitro assays. Below are detailed methodologies for key experiments.
S1P2 Receptor Activation Assay (CRE-β-lactamase Reporter Assay)
This cell-based assay is used to quantify the agonist activity of a compound by measuring the activation of a downstream signaling pathway. S1P2 coupling to Gαi leads to inhibition of adenylyl cyclase and a decrease in cAMP. This assay uses a reporter gene, β-lactamase (bla), under the control of a cAMP response element (CRE). Forskolin is used to stimulate cAMP production, and an S1P2 agonist will inhibit this stimulation, leading to a measurable change in β-lactamase activity.
Objective: To determine the EC₅₀ of this compound at the S1P2 receptor.
Materials:
-
CHO-K1 cells stably co-expressing the human S1P2 receptor and a CRE-bla reporter construct.
-
Assay Medium: Opti-MEM or similar, supplemented with 0.5% charcoal/dextran-treated FBS.
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Forskolin solution.
-
LiveBLAzer™ FRET-B/G Substrate.
-
384-well, black-walled, clear-bottom assay plates.
Procedure:
-
Cell Plating: Seed the S1P2-CRE-bla CHO-K1 cells into 384-well plates at a density of approximately 10,000 cells per well in 20 µL of assay medium. Incubate for 18-24 hours at 37°C in 5% CO₂.
-
Compound Preparation: Prepare a serial dilution of this compound in assay medium. A typical concentration range would be from 100 µM down to 1 pM.
-
Compound Addition: Add 5 µL of the diluted this compound or control vehicle (DMSO) to the appropriate wells.
-
Forskolin Stimulation: Add 5 µL of forskolin solution to all wells (except for negative controls) to achieve a final concentration that stimulates ~80% of the maximal cAMP response.
-
Incubation: Incubate the plate for 4-5 hours at 37°C in 5% CO₂.
-
Substrate Loading: Prepare the LiveBLAzer™ FRET-B/G substrate solution according to the manufacturer's protocol. Add 6 µL of the substrate solution to each well.
-
Final Incubation: Incubate the plate for 2 hours at room temperature, protected from light.
-
Data Acquisition: Read the plate on a fluorescence plate reader capable of measuring fluorescence resonance energy transfer (FRET). Excite at 409 nm and measure emission at 460 nm (blue) and 530 nm (green).
-
Data Analysis: Calculate the ratio of blue to green fluorescence for each well. Plot the emission ratio against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ value.[7][9][10]
Caption: Workflow for CRE-bla Receptor Activation Assay.
Radioligand Binding Assay (Competitive)
This assay is used to determine if a compound binds to the same site as the native ligand (orthosteric site). It measures the ability of an unlabeled compound (the "competitor," e.g., this compound) to displace a radioactively labeled ligand (e.g., [³³P]S1P) from the receptor.
Objective: To determine if this compound competes with S1P for binding to the S1P2 receptor.
Materials:
-
Cell membranes prepared from cells overexpressing the human S1P2 receptor.
-
Radioligand: [³³P]S1P or [³²P]S1P.
-
Unlabeled competitors: this compound, unlabeled S1P (positive control).
-
Assay Buffer: 50 mM HEPES (pH 7.5), 5 mM MgCl₂, 1 mM CaCl₂, 0.5% fatty acid-free BSA.[6]
-
96-well glass fiber (GF/B) filtration plates.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Reaction Setup: In a 96-well plate, combine the following in order:
-
50 µL of Assay Buffer containing a serial dilution of the competitor (this compound or unlabeled S1P).
-
50 µL of S1P2-containing cell membranes (typically 1-5 µg of protein per well).
-
-
Pre-incubation: Incubate the plate for 30 minutes at room temperature to allow the competitor to bind to the membranes.
-
Radioligand Addition: Add 50 µL of Assay Buffer containing the radioligand ([³³P]S1P) at a final concentration near its Kd (e.g., 0.1-0.2 nM). This brings the total reaction volume to 150 µL.
-
Binding Incubation: Incubate for 60 minutes at room temperature to allow the binding to reach equilibrium.
-
Termination and Filtration: Terminate the binding reaction by rapidly filtering the contents of each well through a GF/B filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash each filter five times with 200 µL of ice-cold Assay Buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity in a microplate scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The concentration of the competitor that inhibits 50% of the specific binding is the IC₅₀ value. For this compound, no displacement of [³³P]S1P is observed, confirming it does not bind to the orthosteric site.[5][6][7]
Conclusion
This compound is a well-characterized, potent, and selective allosteric agonist for the S1P2 receptor. Its unique mechanism of action and high selectivity make it an indispensable chemical probe for elucidating the complex roles of S1P2 signaling in various biological processes. The data and protocols presented in this guide provide a solid foundation for researchers utilizing this compound to explore S1P2 biology and its potential as a therapeutic target.
References
- 1. Pathways of transduction engaged by sphingosine 1-phosphate through G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Critical role of sphingosine-1-phosphate receptor 2 (S1PR2) in acute vascular inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sphingosine-1-phosphate receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. S1P2 receptor regulation of sphingosine-1-phosphate effects on conventional outflow physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A practical process for the preparation of [32P]S1P and binding assay for S1P receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Sphingosine 1-phosphate receptor 2 selective allosteric agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. AID 874 - Counterscreen for S1P2 Agonists: Dose Response High Throughput Cell-Based Screen to Identify Activators of CRE-BLA: S1P2 Purchased Analogues - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
CYM-5520: A Technical Guide to its G-Protein-Coupled Receptor Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the selectivity profile of CYM-5520, a known allosteric agonist of the Sphingosine 1-phosphate receptor 2 (S1PR2). Understanding the on-target potency and off-target activity of molecular probes is critical for the accurate interpretation of experimental results and for the advancement of drug discovery programs. This document summarizes the quantitative data regarding this compound's interaction with a panel of G-Protein-Coupled Receptors (GPCRs), details the experimental protocols used for these determinations, and illustrates the relevant biological and experimental workflows.
Selectivity Profile of this compound
This compound has been identified as a highly selective agonist for the S1PR2.[1][2][3] Extensive screening has demonstrated its lack of activity at other closely related S1P receptor subtypes.[1][4] This high degree of selectivity makes this compound a valuable tool for investigating the specific physiological and pathophysiological roles of S1PR2.
Quantitative Data Summary
The following table summarizes the functional activity of this compound at various S1P receptor subtypes. The data clearly indicates that this compound's agonist activity is confined to S1PR2.
| Receptor | Assay Type | Measured Activity (EC50) | Result | Source |
| S1PR2 | cAMP Response Assay | 1.6 µM | Full Agonist | [1][4] |
| S1PR2 | CRE-bla Reporter Assay | 480 nM | Agonist | [3][4] |
| S1PR1 | Agonist Assay | Not Active | Inactive | [1][4] |
| S1PR3 | Agonist Assay | Not Active | Inactive | [1][4] |
| S1PR4 | Agonist Assay | Not Active | Inactive | [1][4] |
| S1PR5 | Agonist Assay | Not Active | Inactive | [1][4] |
EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response.
Mechanism of Action: Allosteric Agonism
A key characteristic of this compound is its function as an allosteric agonist.[1][2] This means it binds to a site on the S1PR2 that is distinct from the binding site of the endogenous ligand, S1P (the orthosteric site). This has been demonstrated through several lines of evidence:
-
Lack of Competition with S1P: In radioligand binding assays, this compound does not displace radiolabeled S1P from the S1PR2.[1]
-
Activity on Mutant Receptors: Mutations in S1PR2 that abolish activation by S1P (by altering the orthosteric binding site) do not prevent activation by this compound.[1][2]
-
Computational Modeling: Docking simulations suggest that this compound binds deeper within the receptor's binding pocket than S1P, and that the two molecules can co-exist within the receptor simultaneously.[1][2][5]
This allosteric mechanism is significant as it offers the potential for modulating receptor activity in a different manner than orthosteric ligands.
S1PR2 Signaling Pathways
S1PR2 is known to be promiscuous in its G-protein coupling, interacting with multiple G-protein families to initiate a variety of downstream signaling cascades.[1] This includes Gα12/13 (regulating Rho), Gαi/o (inhibiting adenylyl cyclase), Gαq (activating phospholipase C), and Gαs (stimulating adenylyl cyclase). The activation of these pathways by this compound leads to its observed physiological effects.
Experimental Protocols
The determination of this compound's selectivity profile relies on a suite of well-established in vitro pharmacological assays. The general workflow and principles of these key experiments are described below.
General Workflow for GPCR Selectivity Profiling
A systematic approach is required to characterize a compound's activity and selectivity across the GPCR superfamily. This typically involves a primary screen against a broad panel of receptors, followed by more detailed secondary and functional assays for any identified "hits" or to confirm selectivity.
Radioligand Competition Binding Assay
Principle: This assay quantifies the ability of a test compound (this compound) to displace a radiolabeled ligand (e.g., [³³P]S1P) from its receptor. A reduction in bound radioactivity indicates that the test compound binds to the same site as the radioligand.
Methodology:
-
Membrane Preparation: Cell membranes expressing the target GPCR (e.g., S1PR2) are prepared and isolated.
-
Incubation: A fixed concentration of the radiolabeled ligand is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound.
-
Separation: The reaction is terminated, and membrane-bound radioactivity is separated from unbound radioactivity, typically by rapid filtration through a glass fiber filter.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the test compound. The IC50 value (the concentration of test compound that displaces 50% of the radioligand) is determined. For this compound, no displacement was observed, indicating it does not compete with S1P.[1]
Functional Reporter Gene Assays (e.g., CRE-bla)
Principle: These assays measure receptor activation by linking it to the expression of a reporter gene. For Gs or Gi-coupled receptors, signaling modulates intracellular cAMP levels, which in turn controls the expression of a reporter gene like β-lactamase via a cAMP Response Element (CRE).
Methodology:
-
Cell Line: A stable cell line is engineered to co-express the GPCR of interest (e.g., S1PR2) and a reporter construct (e.g., CRE-bla).
-
Compound Treatment: Cells are incubated with varying concentrations of the test compound (e.g., this compound).
-
Substrate Addition: A FRET-based substrate for the β-lactamase enzyme is added to the cells.
-
Signal Detection: If the receptor is activated and signals through the cAMP pathway, β-lactamase is produced and cleaves the substrate, causing a change in the FRET signal, which is read by a plate reader.
-
Data Analysis: A dose-response curve is generated to determine the EC50 of the compound.
Second Messenger Assays (cAMP Measurement)
Principle: This method directly measures the intracellular concentration of second messengers, such as cAMP, following receptor activation. For S1PR2, which can couple to Gs (stimulatory) or Gi (inhibitory), changes in cAMP levels are a direct readout of functional activation.
Methodology:
-
Cell Culture: Cells expressing the target receptor are cultured in assay plates.
-
Compound Stimulation: The cells are treated with various concentrations of the test compound. An adenylyl cyclase activator like forskolin may be used to elevate basal cAMP levels when studying Gi-coupled inhibition.
-
Cell Lysis and Detection: Cells are lysed, and the cAMP concentration is measured using a detection kit, often based on competitive immunoassay principles (e.g., HTRF, ELISA) or genetically encoded biosensors.[1]
-
Data Analysis: Dose-response curves are constructed to calculate the EC50 for stimulation or inhibition of cAMP production. The study confirming this compound's activity used a genetically encoded luciferase-cAMP fusion biosensor.[1]
References
- 1. A Sphingosine 1-phosphate receptor 2 selective allosteric agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A sphingosine 1-phosphate receptor 2 selective allosteric agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for CYM-5520 in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
CYM-5520 is a potent and selective allosteric agonist for the Sphingosine-1-Phosphate Receptor 2 (S1PR2), a G protein-coupled receptor (GPCR).[1][2][3] As an allosteric agonist, this compound binds to a site on the receptor distinct from the orthosteric site for the endogenous ligand, sphingosine-1-phosphate (S1P).[4][5] This binding can occur even when the S1P binding site is mutated, and it does not compete with S1P or the S1PR2 antagonist, JTE-013.[4] Its high selectivity for S1PR2 over other S1P receptor subtypes (S1PR1, S1PR3, S1PR4, and S1PR5) makes it a valuable molecular probe for investigating the diverse biological processes regulated by S1PR2.[2][3][4] These processes include cell migration, cytoskeletal organization, and cell survival.[4][5][6]
These application notes provide detailed protocols for utilizing this compound in cell culture experiments, including reagent preparation, cell treatment, and downstream analysis.
Data Presentation: Quantitative Profile of this compound
The following table summarizes the key quantitative parameters of this compound activity based on published findings.
| Parameter | Value | Cell Line / Assay Condition | Reference |
| EC50 | 0.48 µM (480 nM) | S1PR2 Activation | [1][2][3] |
| EC50 | 1.6 µM | Full agonist activity at wild-type S1PR2 (cAMP assay) | [4][7] |
| EC50 | 1.5 µM | Full agonist activity at S1P headgroup triple mutant S1PR2 (cAMP assay) | [4][7] |
| Solubility | 69 mg/mL | In fresh DMSO | [1] |
Experimental Protocols
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Appropriate cell line (e.g., CHO cells expressing S1PR2, murine Bone Marrow Stromal Cells (BMSCs))[4][8]
-
Complete cell culture medium (e.g., DMEM/F-12 or alpha-MEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS)
-
Sterile, nuclease-free microcentrifuge tubes
-
Cell culture plates (e.g., 96-well, 24-well, or 6-well plates)
-
Reagents for downstream assays (e.g., cAMP assay kit, Alkaline Phosphatase (ALP) staining kit, Alizarin Red S stain)
This protocol describes the preparation of a concentrated stock solution of this compound. It is critical to use fresh, anhydrous DMSO as moisture can reduce solubility.[1]
-
Calculate Amount: Determine the required volume of DMSO to create a desired stock concentration (e.g., 10 mM or 20 mM). The molecular weight of this compound is 345.39 g/mol .
-
Dissolution: Under sterile conditions (e.g., in a laminar flow hood), add the calculated volume of DMSO to the vial containing the this compound powder.
-
Vortex: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming or sonication can be used to aid dissolution if precipitation occurs.[2]
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles.
-
Storage: Store the aliquots protected from light. For long-term storage (up to 6 months), store at -80°C. For short-term storage (up to 1 month), store at -20°C.[2][3]
This protocol provides a general workflow for seeding and treating cells with this compound.
-
Cell Seeding:
-
Culture cells of interest according to standard protocols.
-
Harvest cells using trypsin-EDTA and resuspend in fresh, complete medium.[9]
-
Count the cells and determine the appropriate seeding density based on the specific experiment and plate format.
-
Seed the cells into the desired culture plates and incubate for 18-24 hours at 37°C and 5% CO₂ to allow for attachment.[9]
-
-
Preparation of Working Solution:
-
On the day of the experiment, thaw an aliquot of the this compound DMSO stock solution.
-
Prepare serial dilutions of the stock solution in serum-free or complete culture medium to achieve the final desired treatment concentrations.
-
Important: Prepare a vehicle control using the same concentration of DMSO as in the highest concentration of this compound treatment.
-
-
Cell Treatment:
-
Carefully remove the culture medium from the attached cells.
-
Add the medium containing the appropriate concentration of this compound (or vehicle control) to each well.
-
Incubate the cells for the desired treatment period (e.g., 1 hour to several days, depending on the assay).
-
Activation of S1PR2 can lead to changes in intracellular cAMP levels.[4][7] This can be measured using various commercial kits, often based on luciferase or FRET.
-
Cell Line: Use a cell line expressing S1PR2, such as transfected CHO cells.[4]
-
Treatment: Treat cells with a dose range of this compound as described in Protocol 2. S1P can be used as a positive control.
-
Assay: After the incubation period, measure intracellular cAMP levels following the manufacturer's instructions for your specific assay kit (e.g., a luciferase-based biosensor assay).[4]
-
Analysis: Plot the response (e.g., luciferase activity) against the log concentration of this compound to generate a dose-response curve and determine the EC₅₀ value.[7]
S1PR2 signaling has been studied in the context of bone formation.[8] These assays are suitable for bone marrow stromal cells (BMSCs).
-
Cell Culture: Culture murine BMSCs in osteogenic induction medium.
-
Treatment: Treat cells with this compound (e.g., 0.625 to 10 µM) or a vehicle control for a prolonged period (7 days for ALP staining, 14-21 days for Alizarin Red S staining).[8]
-
Alkaline Phosphatase (ALP) Staining (Day 7):
-
Wash cells with PBS.
-
Fix the cells (e.g., with 4% paraformaldehyde).
-
Perform ALP staining using a commercial kit according to the manufacturer's protocol.
-
Quantify the staining by measuring absorbance (e.g., at 405 nm) after solubilizing the stain.[8]
-
-
Alizarin Red S (ARS) Staining (Day 14-21):
Mandatory Visualizations
Caption: S1PR2 signaling cascade initiated by the allosteric agonist this compound.
Caption: General experimental workflow for treating cultured cells with this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. A Sphingosine 1-phosphate receptor 2 selective allosteric agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A sphingosine 1-phosphate receptor 2 selective allosteric agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sphingosine-1-Phosphate Receptor-2 Antagonists: Therapeutic Potential and Potential Risks - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of Sphingosine-1-Phosphate Receptor 2 by JTE013 Promoted Osteogenesis by Increasing Vesicle Trafficking, Wnt/Ca2+, and BMP/Smad Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tools.thermofisher.com [tools.thermofisher.com]
Application Notes and Protocols for CYM-5520 In Vitro Assays
These application notes provide detailed protocols for the in vitro characterization of CYM-5520, a selective allosteric agonist of the Sphingosine-1-Phosphate Receptor 2 (S1PR2). The following guidelines are intended for researchers, scientists, and drug development professionals working to understand the pharmacological profile and cellular effects of this compound.
Overview of this compound
This compound is a potent and selective allosteric agonist of S1PR2, with a reported EC50 of 480 nM.[1][2] It does not activate other S1P receptors (S1PR1, S1PR3, S1PR4, and S1PR5).[1][3] As an allosteric agonist, this compound binds to a site on the receptor distinct from the orthosteric binding site of the endogenous ligand, sphingosine-1-phosphate (S1P).[4][5] This is evidenced by its lack of competition with radiolabeled S1P in binding assays.[4][5] this compound's binding is also not competitive with the S1PR2 antagonist, JTE-013.[4]
Chemical Properties:
| Property | Value |
| Chemical Name | 1-[2-[2,5-Dimethyl-1-(phenylmethyl)-1H-pyrrol-3-yl]-2-oxoethyl]-1,6-dihydro-6-oxo-3-pyridinecarbonitrile |
| Molecular Formula | C₂₁H₁₉N₃O₂ |
| Molecular Weight | 345.39 g/mol |
| CAS Number | 1449747-00-5 |
| Purity | ≥98% (HPLC) |
| Solubility | Soluble to 100 mM in DMSO |
Quantitative Data Summary
The following table summarizes the key quantitative parameters of this compound in various in vitro assays.
| Assay | Cell Line | Parameter | Value | Reference |
| S1PR2 CRE-bla Reporter Assay | S1PR2-CRE-bla CHO | EC50 | 1.3 µM | [4] |
| GloSensor cAMP Assay (Wild Type S1PR2) | S1PR2-eGFP Jump-In CHO | EC50 | 1.6 µM | [1][4] |
| GloSensor cAMP Assay (Triple Mutant S1PR2) | S1PR2-TM-eGFP Jump-In CHO | EC50 | 1.5 µM | [1][4] |
| Radioligand Binding Competition Assay | S1PR2-CRE bla | IC50 | Does not displace ³³P-S1P | [4] |
Experimental Protocols
S1PR2 CRE-bla Reporter Gene Assay
This assay measures the activation of the cAMP response element (CRE) signaling pathway downstream of S1PR2 activation.
Materials:
-
S1PR2-CRE-bla Chinese Hamster Ovary (CHO) cells
-
Growth Medium (e.g., DMEM/F-12 with 10% FBS, Penicillin-Streptomycin, and a selection antibiotic like Blasticidin)
-
Assay Medium (e.g., CO2-independent medium with 2% charcoal dextran-stripped serum)
-
This compound
-
S1P (as a positive control)
-
JTE-013 (as an antagonist control)
-
LiveBLAzer™ FRET-B/G Substrate (or similar β-lactamase substrate)
-
384-well black, clear-bottom assay plates
Protocol:
-
Cell Seeding:
-
Culture S1PR2-CRE-bla CHO cells in growth medium.
-
Harvest cells and resuspend in assay medium to a concentration of 1 x 10⁶ cells/mL.
-
Dispense 10 µL of the cell suspension (10,000 cells) into each well of a 384-well plate.
-
Incubate the plate for 20 hours at 37°C in a humidified incubator with 5% CO₂.
-
-
Compound Preparation and Addition:
-
Prepare a serial dilution of this compound in assay medium.
-
Prepare control wells: assay medium only (negative control), S1P (positive control), and this compound in the presence of JTE-013 (antagonist control).
-
Add 50 nL of the compound dilutions or controls to the respective wells.
-
-
Incubation:
-
Incubate the plate for 4 hours at 37°C in a humidified incubator with 5% CO₂.
-
-
Substrate Addition and Detection:
-
Prepare the β-lactamase substrate according to the manufacturer's instructions.
-
Add the substrate to each well.
-
Incubate the plate at room temperature for 2 hours, protected from light.
-
-
Data Acquisition:
-
Measure the fluorescence resonance energy transfer (FRET) using a fluorescence plate reader. Excite at 409 nm and measure emission at 460 nm (blue) and 530 nm (green).
-
The ratio of blue to green fluorescence indicates the extent of β-lactamase activity, which is proportional to CRE activation.
-
³³P-S1P Radioligand Competition Binding Assay
This assay is used to determine if a test compound competes with the endogenous ligand S1P for binding to S1PR2.
Materials:
-
S1PR2-CRE-bla CHO cells
-
Growth Medium
-
Serum-Free Medium (with 1% charcoal dextran-stripped serum)
-
³³P-S1P (radioligand)
-
Unlabeled S1P (for determining non-specific binding and as a positive control)
-
This compound
-
JTE-013 (as a positive control for displacement)
-
Binding Buffer (20 mM Tris pH 7.5, 100 mM NaCl, 15 mM NaF, 1 mM Na₃VO₄, and protease inhibitors)
-
24-well plates
Protocol:
-
Cell Seeding:
-
Seed S1PR2-CRE-bla cells in a 24-well plate at a density of 200,000 cells per well in 1 mL of growth medium.
-
Incubate overnight at 37°C in a humidified incubator with 5% CO₂.
-
-
Cell Preparation:
-
Replace the growth medium with serum-free medium and incubate for 4 hours.
-
-
Binding Assay:
-
Place the plate on ice (4°C).
-
Remove the serum-free medium and wash the cells with ice-cold binding buffer.
-
Add binding buffer containing a fixed concentration of ³³P-S1P and varying concentrations of the test compound (this compound), unlabeled S1P (for competition curve), or JTE-013.
-
Incubate the plate at 4°C for a predetermined time to reach equilibrium.
-
-
Washing and Lysis:
-
Aspirate the binding buffer and wash the cells multiple times with ice-cold buffer to remove unbound radioligand.
-
Lyse the cells with a suitable lysis buffer (e.g., containing NaOH or SDS).
-
-
Detection:
-
Transfer the cell lysates to scintillation vials.
-
Add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the log concentration of the competitor to determine the IC50 value. This compound is not expected to displace ³³P-S1P.[4]
-
GloSensor™ cAMP Assay
This assay measures changes in intracellular cAMP levels upon S1PR2 activation.
Materials:
-
S1PR2-eGFP or S1PR2-TM-eGFP Jump-In CHO cells
-
Growth Medium
-
CO₂-independent Medium with 2% charcoal dextran-stripped serum
-
pGloSensor™-20F cAMP Plasmid
-
Transfection Reagent (e.g., FuGENE® HD)
-
This compound
-
S1P (as a positive control)
-
GloSensor™ cAMP Reagent
-
384-well white, solid-bottom assay plates
Protocol:
-
Transfection:
-
Transfect the S1PR2-expressing CHO cells with the pGloSensor™-20F cAMP plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
-
Cell Seeding:
-
The day after transfection, harvest the cells and resuspend them in CO₂-independent medium to a concentration of 500,000 cells/mL.
-
Dispense 20 µL of the cell suspension (10,000 cells) into each well of a 384-well plate.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound and S1P in the assay medium.
-
Add the compounds to the respective wells.
-
-
Incubation and Detection:
-
Add the GloSensor™ cAMP Reagent to each well.
-
Incubate the plate at room temperature for the time specified by the reagent manufacturer.
-
Measure luminescence using a plate reader. The luminescence signal is directly proportional to the intracellular cAMP concentration.
-
-
Data Analysis:
-
Plot the luminescence signal against the log concentration of the agonist to determine the EC50 value.
-
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway at S1PR2
This compound, as an allosteric agonist of S1PR2, activates downstream signaling pathways similar to the endogenous ligand S1P. S1PR2 is coupled to Gαi, Gα12/13, and Gαq proteins.[6] Activation of these G proteins leads to the modulation of various downstream effectors, including the RhoA/ROCK pathway, which can influence cell migration, and the activation of transcription factors like NF-κB, which is involved in inflammatory responses and cell survival.[7]
Caption: this compound activates S1PR2 leading to downstream signaling.
Experimental Workflow for In Vitro Characterization of this compound
The following diagram illustrates a logical workflow for the in vitro characterization of a novel S1PR2 agonist like this compound.
Caption: Workflow for characterizing a novel S1PR2 agonist.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Sphingosine-1-phosphate receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Sphingosine 1-phosphate receptor 2 selective allosteric agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and in vitro bioactivity evaluation of fluorine-containing analogues for sphingosine-1-phosphate 2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of Sphingosine-1-Phosphate Receptor 2 by JTE013 Promoted Osteogenesis by Increasing Vesicle Trafficking, Wnt/Ca2+, and BMP/Smad Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Critical role of sphingosine-1-phosphate receptor 2 (S1PR2) in acute vascular inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for CYM-5520 Administration in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the administration of CYM-5520, a selective allosteric agonist of the Sphingosine-1-Phosphate Receptor 2 (S1PR2), in animal models. This document includes a summary of a known administration protocol, detailed methodologies for common administration routes, and a visualization of the relevant signaling pathway.
Introduction to this compound
This compound is a valuable research tool for investigating the physiological and pathological roles of S1PR2. It acts as a selective agonist, activating the receptor and initiating downstream signaling cascades.[1][2] S1PR2 has been implicated in various biological processes, making this compound relevant for studies in areas such as osteoporosis and potentially other conditions involving S1PR2 signaling.[1]
Data Presentation: this compound Administration in an Osteoporosis Mouse Model
The following table summarizes the quantitative data from a study utilizing this compound in an animal model of osteoporosis.
| Parameter | Details | Reference |
| Animal Model | Ovariectomized 12-week-old C57Bl6J mice | [1] |
| Administration Route | Intraperitoneal (i.p.) | [1] |
| Dosage | 10 mg/kg | [1] |
| Frequency | 5 consecutive days per week | [1] |
| Duration | 6 weeks | [1] |
| Reported Outcome | Corrected ovariectomy-induced osteopenia by inducing new bone formation. Increased long bone and vertebral bone mass, osteoblast number, and osteoid surface. | [1] |
Experimental Protocols
While a specific intraperitoneal administration protocol for this compound has been published, detailed protocols for other common routes such as oral gavage and intravenous injection have not been specifically described for this compound. The following sections provide detailed, generalized protocols for these three key administration routes in mice, which can be adapted for use with this compound. It is recommended to conduct pilot studies to determine the optimal dosage, vehicle, and timing for your specific experimental model.
Vehicle Formulation
The choice of vehicle is critical for the successful in vivo administration of hydrophobic compounds like this compound. While the specific vehicle used in the published intraperitoneal study is not detailed, common vehicles for S1P receptor modulators and other lipophilic small molecules include:
-
For Intraperitoneal and Intravenous Injection: A common vehicle is a mixture of DMSO, PEG300, Tween 80, and saline. For example, a formulation could consist of 5-10% DMSO, 30-40% PEG300, 5% Tween 80, and the remainder saline. The solution should be clear and warmed to room temperature before injection.
-
For Oral Gavage: this compound can be formulated as a suspension in a vehicle such as 0.5% carboxymethylcellulose (CMC) in water.
It is crucial to perform a tolerability study with the chosen vehicle in a small cohort of animals before commencing the main experiment.
Protocol 1: Intraperitoneal (i.p.) Injection in Mice
This protocol is based on the published study using this compound for osteoporosis research.
Materials:
-
This compound
-
Appropriate vehicle (e.g., DMSO/PEG300/Tween 80/saline mixture)
-
Sterile 1 ml syringes with 25-27 gauge needles
-
70% ethanol
-
Animal scale
Procedure:
-
Preparation of this compound Solution:
-
Prepare the this compound solution in the chosen vehicle at the desired concentration to achieve a 10 mg/kg dose in a final injection volume of approximately 100-200 µl per 20g mouse.
-
Ensure the solution is well-mixed and at room temperature.
-
-
Animal Restraint:
-
Weigh the mouse to accurately calculate the injection volume.
-
Gently restrain the mouse by grasping the loose skin at the scruff of the neck.
-
Position the mouse to expose the abdomen.
-
-
Injection:
-
Wipe the injection site in the lower right quadrant of the abdomen with 70% ethanol.
-
Insert the needle at a 15-20 degree angle into the peritoneal cavity, avoiding the midline to prevent damage to the bladder or cecum.
-
Gently aspirate to ensure no fluid or blood is drawn back, confirming correct needle placement.
-
Slowly inject the this compound solution.
-
Withdraw the needle and return the mouse to its cage.
-
-
Post-injection Monitoring:
-
Monitor the animal for any signs of distress or adverse reactions immediately after the injection and at regular intervals.
-
Protocol 2: Oral Gavage (o.g.) in Mice
This is a general protocol that can be adapted for the oral administration of this compound.
Materials:
-
This compound suspension (e.g., in 0.5% CMC)
-
Flexible plastic or rigid metal feeding needle (gavage needle) appropriate for the size of the mouse (e.g., 20-22 gauge for adults)
-
1 ml syringe
-
Animal scale
Procedure:
-
Preparation of this compound Suspension:
-
Prepare a homogenous suspension of this compound in the chosen vehicle.
-
Ensure the suspension is well-mixed immediately before administration.
-
-
Animal Restraint:
-
Weigh the mouse to calculate the required volume.
-
Gently restrain the mouse, ensuring its head and body are in a straight line to facilitate the passage of the gavage needle.
-
-
Administration:
-
Measure the distance from the mouse's mouth to the last rib to estimate the length of the esophagus and prevent stomach perforation. Mark this length on the gavage needle.
-
Moisten the tip of the gavage needle with sterile water or saline.
-
Gently insert the needle into the mouth, passing it along the roof of the mouth towards the esophagus.
-
Allow the mouse to swallow the needle; do not force it.
-
Once the needle has reached the predetermined depth, slowly administer the this compound suspension.
-
Gently remove the needle in a single, smooth motion.
-
-
Post-administration Monitoring:
-
Observe the mouse for any signs of respiratory distress, which could indicate accidental administration into the trachea.
-
Protocol 3: Intravenous (i.v.) Injection in Mice (Tail Vein)
This is a standard protocol for intravenous administration in mice.
Materials:
-
This compound solution in a sterile, injectable vehicle
-
Sterile 0.5 or 1 ml insulin syringes with 27-30 gauge needles
-
A mouse restrainer
-
A heat source (e.g., heat lamp) to warm the tail
-
70% ethanol
-
Animal scale
Procedure:
-
Preparation of this compound Solution:
-
Prepare a sterile, clear solution of this compound suitable for intravenous injection. Ensure there are no particulates.
-
The final injection volume should typically be around 100 µl per 20g mouse.
-
-
Animal Preparation:
-
Weigh the mouse to calculate the injection volume.
-
Place the mouse in a restrainer.
-
Warm the tail using a heat lamp to dilate the lateral tail veins, making them more visible and easier to access. Be careful not to overheat the animal.
-
-
Injection:
-
Wipe the tail with 70% ethanol.
-
Identify one of the lateral tail veins.
-
Insert the needle, bevel up, into the vein at a shallow angle.
-
If the needle is correctly placed, you may see a small flash of blood in the hub of the needle.
-
Slowly inject the this compound solution. The vein should blanch as the solution is injected. If a blister forms, the needle is not in the vein, and you should withdraw and try again at a more proximal site.
-
After the injection is complete, withdraw the needle and apply gentle pressure to the injection site with a piece of gauze to prevent bleeding.
-
-
Post-injection Monitoring:
-
Return the mouse to its cage and monitor for any adverse reactions.
-
Visualization of Signaling Pathways and Experimental Workflow
This compound Signaling Pathway
This compound selectively activates S1PR2, which is a G protein-coupled receptor. Upon activation, S1PR2 can couple to multiple G proteins, including Gαi, Gαq, and Gα12/13, to initiate various downstream signaling cascades. These pathways can influence a wide range of cellular processes.
Caption: this compound activates S1PR2, leading to diverse downstream signaling.
General Experimental Workflow for In Vivo Administration
The following diagram illustrates a typical workflow for an in vivo study involving the administration of this compound.
Caption: A generalized workflow for conducting animal studies with this compound.
References
Application Notes and Protocols for CYM-5520 In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo use of CYM-5520, a selective allosteric agonist of the Sphingosine-1-Phosphate Receptor 2 (S1PR2). This document includes quantitative data from published studies, detailed experimental protocols, and visualizations of the relevant signaling pathways and experimental workflows.
Introduction
This compound is a potent and selective agonist for the S1PR2, with an EC50 of 480 nM, and does not exhibit activity at S1PR1, S1PR3, S1PR4, and S1PR5.[1] As an allosteric agonist, it can bind to S1PR2 concurrently with the native ligand, sphingosine-1-phosphate (S1P).[1] Its primary application in preclinical research has been in the investigation of osteoporosis, where it has demonstrated osteoanabolic effects.[1]
Data Presentation
In Vivo Dosage of this compound
The following table summarizes the quantitative data from a key in vivo study investigating the effects of this compound in a mouse model of osteoporosis.
| Parameter | Details | Reference |
| Animal Model | Ovariectomized (OVX) 12-week-old C57Bl6J mice | [1] |
| Dosage | 10 mg/kg | [1] |
| Route of Administration | Intraperitoneal (i.p.) injection | [1] |
| Dosing Frequency | 5 consecutive days per week | [1] |
| Treatment Duration | 6 weeks | [1] |
| Vehicle | 10% DMSO in Corn Oil | [1] |
| Observed Effects | - Increased long bone and vertebral bone mass- Increased osteoblast number and osteoid surface- Elevated plasma concentrations of procollagen I C-terminal propeptide (P1NP) | [1] |
Experimental Protocols
Preparation of this compound Dosing Solution (10 mg/kg)
This protocol is for the preparation of a this compound solution for intraperitoneal injection in mice, based on the formulation used in published studies.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Corn oil, sterile
-
Sterile, pyrogen-free microcentrifuge tubes
-
Sterile, pyrogen-free pipette tips
-
Vortex mixer
-
Warming block or water bath (optional)
Procedure:
-
Calculate the required amount of this compound:
-
For a 25 g mouse receiving a 10 mg/kg dose, the required amount of this compound is 0.25 mg.
-
Assuming a typical injection volume of 100 µL per mouse, the final concentration of the dosing solution should be 2.5 mg/mL.
-
-
Prepare the vehicle:
-
Prepare a 10% DMSO in corn oil solution. For example, to prepare 1 mL of the vehicle, mix 100 µL of sterile DMSO with 900 µL of sterile corn oil.
-
-
Dissolve this compound in DMSO:
-
Weigh the required amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to the tube. For example, to prepare 1 mL of a 2.5 mg/mL final solution, first, create a concentrated stock by dissolving 2.5 mg of this compound in 100 µL of DMSO.
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming (e.g., 37°C) may be applied if necessary to aid dissolution.
-
-
Prepare the final dosing solution:
-
Add the corn oil to the this compound/DMSO solution. In the example above, add 900 µL of corn oil to the 100 µL of this compound/DMSO stock.
-
Vortex the solution vigorously for at least 1-2 minutes to ensure a homogenous suspension.
-
-
Administration:
-
Administer the freshly prepared solution to the mice via intraperitoneal injection.
-
The recommended maximum injection volume for a mouse is 10 mL/kg. For a 25 g mouse, this would be up to 0.25 mL.
-
Note: It is recommended to prepare the dosing solution fresh on each day of administration.
In Vivo Study Workflow for Osteoporosis Model
The following diagram illustrates a typical experimental workflow for an in vivo study of this compound in an ovariectomy-induced osteoporosis mouse model.
Signaling Pathways
This compound, as an S1PR2 agonist, activates downstream signaling pathways primarily through the G proteins Gq and G12/13.
This compound/S1PR2 Signaling Cascade
The activation of S1PR2 by this compound initiates distinct signaling cascades that regulate various cellular processes, including those relevant to osteoblast function.
References
Preparing a CYM-5520 Stock Solution in DMSO: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the preparation of a stock solution of CYM-5520, a selective allosteric agonist of the Sphingosine-1-Phosphate Receptor 2 (S1P₂), using Dimethyl Sulfoxide (DMSO) as the solvent. Adherence to this protocol will ensure the accurate and consistent preparation of this reagent for use in a variety of in vitro and in vivo research applications.
Chemical and Physical Properties of this compound
This compound is a potent and selective agonist for the S1P₂ receptor, a G protein-coupled receptor involved in various physiological and pathological processes.[1][2][3] It functions as an allosteric agonist, meaning it binds to a site on the receptor distinct from the endogenous ligand, sphingosine-1-phosphate (S1P).[1][2] This compound does not exhibit agonist activity at S1P₁, S1P₃, S1P₄, or S1P₅ receptors.[3][4][5]
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value | References |
| Molecular Weight | 345.39 g/mol | [6][7] |
| Molecular Formula | C₂₁H₁₉N₃O₂ | [6][7] |
| CAS Number | 1449747-00-5 | [6][7] |
| Appearance | Off-white solid | [5][8] |
| Purity | ≥98% (HPLC) | [7][8] |
| EC₅₀ for S1P₂ | 0.48 µM (480 nM) | [4][5][6] |
| Solubility in DMSO | 50 mg/mL (144.76 mM) to 100 mg/mL (289.53 mM) | [4][6] |
| Storage of Solid | 2-8°C or -20°C for up to 3 years | [6] |
| Storage of Stock Solution | -20°C for up to 3 months or -80°C for up to 1 year | [4][6] |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol outlines the steps to prepare a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for serial dilutions to achieve desired working concentrations for various assays.
Materials:
-
This compound powder
-
Anhydrous or molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes or other appropriate sterile containers
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile pipette tips
Procedure:
-
Equilibrate Reagents: Allow the vial of this compound powder and the bottle of DMSO to reach room temperature before opening to prevent condensation of moisture.
-
Weighing this compound: Carefully weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.45 mg of this compound (Molecular Weight = 345.39 g/mol ).
-
Dissolving in DMSO: Add the appropriate volume of high-purity DMSO to the weighed this compound powder. Using the previous example, add 1 mL of DMSO to the 3.45 mg of this compound.
-
Ensuring Complete Dissolution: Tightly cap the tube and vortex thoroughly for at least 1-2 minutes to ensure the compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) or brief sonication can be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no visible particulates.
-
Aliquoting and Storage: To avoid repeated freeze-thaw cycles, which can degrade the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Labeling and Storage: Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation. Store the aliquots at -20°C for short-term storage (up to 3 months) or at -80°C for long-term storage (up to 1 year).[4][6] When ready to use, thaw a single aliquot at room temperature.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the preparation of the this compound stock solution.
Caption: Workflow for this compound Stock Solution Preparation.
Signaling Pathway of S1P₂ Receptor Activation
This compound acts as an agonist for the S1P₂ receptor, which is coupled to multiple G proteins, primarily Gα₁₂, Gα₁₃, and Gαq. Activation of these pathways can lead to a variety of cellular responses. The diagram below provides a simplified overview of the major signaling cascades initiated by S1P₂ receptor activation.
Caption: S1P₂ Receptor Signaling Cascade.
References
- 1. A Sphingosine 1-phosphate receptor 2 selective allosteric agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A sphingosine 1-phosphate receptor 2 selective allosteric agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. selleckchem.com [selleckchem.com]
- 7. rndsystems.com [rndsystems.com]
- 8. merckmillipore.com [merckmillipore.com]
Application Notes and Protocols for CYM-5520 in Osteoporosis Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
CYM-5520 is a selective, allosteric agonist of the Sphingosine-1-Phosphate Receptor 2 (S1PR2).[1] Emerging research has highlighted its potential as an osteoanabolic agent, making it a valuable tool for investigating novel therapeutic strategies for osteoporosis.[2] This document provides detailed application notes and experimental protocols for the use of this compound in osteoporosis research, focusing on its mechanism of action, in vivo and in vitro experimental setups, and relevant analytical techniques.
Mechanism of Action
This compound exerts its osteoanabolic effects by activating the S1PR2 signaling pathway in bone cells. This activation has been shown to promote the differentiation of osteoblasts, the cells responsible for bone formation, and to inhibit the activity of osteoclasts, the cells that resorb bone.[2] The S1PR2 signaling cascade in osteoblasts involves the activation of RhoA and its downstream effector, Rho-associated coiled-coil forming kinase (ROCK). This pathway ultimately leads to the phosphorylation of Smad1/5/8 and the upregulation of Runx2, a key transcription factor for osteoblast differentiation.[3]
S1PR2 Signaling Pathway in Osteoblasts
Caption: S1PR2 signaling cascade initiated by this compound in osteoblasts.
In Vivo Studies: Ovariectomized Mouse Model of Osteoporosis
The ovariectomized (OVX) mouse is a widely used and accepted model for studying postmenopausal osteoporosis, characterized by bone loss due to estrogen deficiency.[4]
Experimental Workflow
Caption: Workflow for an in vivo study using this compound in an OVX mouse model.
Quantitative Data from In Vivo Studies
| Parameter | Vehicle (OVX) | This compound (10 mg/kg, i.p.) | Reference |
| Long Bone and Vertebral Bone Mass | Osteopenic | Clearly Increased | [1] |
| Osteoblast Number | Decreased | Increased | [1] |
| Osteoid Surface | Decreased | Increased | [1] |
| Alkaline Phosphatase (plasma) | Decreased | Elevated | [1] |
| Procollagen I C-terminal Propeptide (PICP) (plasma) | Decreased | Elevated | [1] |
Experimental Protocols
Ovariectomized (OVX) Mouse Model
Objective: To induce an osteoporotic phenotype in mice that mimics postmenopausal osteoporosis.
Materials:
-
Female C57BL/6J mice (12 weeks old)
-
Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)
-
Surgical tools (scissors, forceps, sutures)
-
Antiseptic solution and sterile gauze
-
Warming pad
Protocol:
-
Anesthetize the mouse using an approved protocol.
-
Shave and disinfect the surgical area on the dorsal side.
-
Make a small incision through the skin and underlying muscle to expose the peritoneal cavity.
-
Locate the ovaries and carefully ligate the ovarian blood vessels.
-
Remove the ovaries.
-
Suture the muscle and skin layers.
-
Administer post-operative analgesics as per institutional guidelines.
-
Allow the mice to recover for a period (e.g., 4 weeks) to establish bone loss before initiating treatment.
-
For sham-operated animals, perform the same surgical procedure without removing the ovaries.
Measurement of Bone Mineral Density (BMD) by DEXA
Objective: To quantify bone mass in live animals.
Materials:
-
Dual-Energy X-ray Absorptiometry (DEXA) scanner for small animals
-
Anesthetic
-
Animal positioning tray
Protocol:
-
Calibrate the DEXA scanner according to the manufacturer's instructions.
-
Anesthetize the mouse.
-
Position the mouse on the scanner's imaging platform.
-
Perform a whole-body scan.
-
Define regions of interest (ROI), such as the femur and lumbar spine, for analysis.
-
The software will calculate BMD (g/cm²) and bone mineral content (BMC) (g).
In Vitro Osteoblast Differentiation Assay
Objective: To assess the effect of this compound on the differentiation of osteoprogenitor cells into mature osteoblasts.
Materials:
-
Mesenchymal stem cells (MSCs) or pre-osteoblastic cell line (e.g., MC3T3-E1)
-
Osteogenic differentiation medium (basal medium supplemented with ascorbic acid, β-glycerophosphate, and dexamethasone)
-
This compound
-
Cell culture plates
-
Alkaline Phosphatase (ALP) staining kit
-
Alizarin Red S staining solution
Protocol:
-
Seed the cells in a multi-well plate at an appropriate density.
-
Once confluent, switch to osteogenic differentiation medium.
-
Treat the cells with varying concentrations of this compound. Include a vehicle control.
-
Culture the cells for 7-21 days, changing the medium every 2-3 days.
-
ALP Staining (early marker of osteoblast differentiation):
-
After 7-10 days, fix the cells with 4% paraformaldehyde.
-
Wash with PBS.
-
Incubate with an ALP substrate solution according to the kit manufacturer's instructions until a color change is observed.
-
Wash and visualize under a microscope.
-
-
Alizarin Red S Staining (marker of mineralization):
-
After 14-21 days, fix the cells.
-
Wash with deionized water.
-
Stain with Alizarin Red S solution for 5-10 minutes.
-
Wash thoroughly with deionized water and visualize the red calcium deposits.
-
Alkaline Phosphatase (ALP) Staining Protocol
Objective: To visualize an early marker of osteoblast differentiation.
Materials:
-
Cultured cells in a multi-well plate
-
Phosphate-buffered saline (PBS)
-
10% neutral buffered formalin
-
Alkaline Phosphatase Staining Kit (containing a chromogenic substrate)
-
Deionized water
Protocol:
-
Remove the culture medium and wash the cells three times with PBS.[5]
-
Fix the cells with 10% neutral buffered formalin for 20 minutes at room temperature.[5]
-
Remove the formalin and wash the cells three times with deionized water.[5]
-
Prepare the chromogenic substrate solution according to the kit's instructions.
-
Add the substrate solution to each well and incubate at 37°C for 5-20 minutes, or until sufficient color has developed.[5]
-
Stop the reaction by washing with deionized water.[5]
-
Image the stained cells using a light microscope.
Procollagen Type I C-Terminal Propeptide (PICP) ELISA
Objective: To quantify a biomarker of bone formation in serum or cell culture supernatant.
Materials:
-
Serum samples or cell culture supernatant
-
PICP ELISA kit
-
Microplate reader
Protocol:
-
Prepare all reagents, samples, and standards according to the ELISA kit manufacturer's protocol.
-
Add 100 µL of standard or sample to each well of the pre-coated microplate. Incubate for 1 hour at 37°C.[6]
-
Aspirate the liquid and add 100 µL of prepared Detection Reagent A. Incubate for 1 hour at 37°C.[6]
-
Aspirate and wash the wells three times.[6]
-
Add 100 µL of prepared Detection Reagent B. Incubate for 30 minutes at 37°C.[6]
-
Aspirate and wash the wells five times.[6]
-
Add 90 µL of Substrate Solution. Incubate for 10-20 minutes at 37°C in the dark.[6]
-
Add 50 µL of Stop Solution.[6]
-
Read the absorbance at 450 nm immediately using a microplate reader.
-
Calculate the concentration of PICP in the samples by referring to the standard curve.
Conclusion
This compound is a promising pharmacological tool for investigating the role of S1PR2 in bone metabolism and for exploring novel therapeutic avenues for osteoporosis. The protocols and data presented here provide a framework for researchers to design and execute robust preclinical studies to further elucidate the osteoanabolic potential of targeting the S1PR2 pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A quick whole-mount staining protocol for bone deposition and resorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sphingosine-1-phosphate/S1PR2-mediated signaling triggers Smad1/5/8 phosphorylation and thereby induces Runx2 expression in osteoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. FABP4 inhibition suppresses bone resorption and protects against postmenopausal osteoporosis in ovariectomized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cosmobiousa.com [cosmobiousa.com]
- 6. cloud-clone.com [cloud-clone.com]
Application Notes and Protocols for CYM-5520 in Functional Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
CYM-5520 is a potent and selective allosteric agonist of the Sphingosine-1-Phosphate Receptor 2 (S1PR2), a G protein-coupled receptor (GPCR) involved in a variety of physiological and pathological processes.[1][2][3] As an allosteric agonist, this compound binds to a site on the receptor distinct from the orthosteric binding site of the endogenous ligand, sphingosine-1-phosphate (S1P).[4][5] This property makes it a valuable tool for dissecting S1PR2-specific signaling pathways and for potential therapeutic development. These application notes provide detailed protocols for utilizing this compound in common functional cell-based assays to characterize its activity and downstream signaling.
Mechanism of Action
This compound selectively activates S1PR2 without stimulating other S1P receptor subtypes (S1PR1, S1PR3, S1PR4, and S1PR5).[1][2] S1PR2 is known to couple to multiple G protein families, including Gαq/11, Gαi/o, and Gα12/13, leading to the activation of diverse downstream signaling cascades.[4] Activation of Gαq/11 stimulates phospholipase C (PLC), resulting in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn trigger intracellular calcium mobilization and activate protein kinase C (PKC). The Gα12/13 pathway activation leads to the stimulation of RhoA-mediated signaling, influencing the actin cytoskeleton. Gαi/o coupling can lead to the inhibition of adenylyl cyclase, reducing cyclic AMP (cAMP) levels, and can also contribute to the activation of the mitogen-activated protein kinase (MAPK) cascade, including the extracellular signal-regulated kinase (ERK).
Data Presentation
The following table summarizes the quantitative data for this compound in various functional cell-based assays.
| Assay Type | Cell Line | Parameter Measured | This compound Potency (EC50) | Reference |
| cAMP Inhibition | CHO cells expressing S1PR2 | Intracellular cAMP levels | ~0.48 µM | [2] |
| cAMP Inhibition | CHO cells expressing wild-type S1PR2 | Intracellular cAMP levels | 1.6 µM | [1][4][6] |
| Calcium Mobilization | Dorsal Root Ganglion (DRG) Neurons | Intracellular Ca2+ concentration | Active (EC50 not specified) | |
| Osteoblast Mineralization | Murine Bone Marrow Stromal Cells | Alizarin Red S Staining | No effect on mineralization | [7] |
Signaling Pathways and Experimental Workflows
dot
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. A Sphingosine 1-phosphate receptor 2 selective allosteric agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A sphingosine 1-phosphate receptor 2 selective allosteric agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of Sphingosine-1-Phosphate Receptor 2 by JTE013 Promoted Osteogenesis by Increasing Vesicle Trafficking, Wnt/Ca2+, and BMP/Smad Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing CYM-5520 in Cell Migration Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
CYM-5520 is a potent and selective allosteric agonist of the Sphingosine-1-Phosphate Receptor 2 (S1PR2).[1][2][3] Unlike the native ligand, sphingosine-1-phosphate (S1P), which can bind to all five S1P receptor subtypes, this compound specifically activates S1PR2 without stimulating S1PR1, S1PR3, S1PR4, or S1PR5.[1][2] This selectivity makes this compound an invaluable tool for dissecting the specific roles of S1PR2 signaling in various cellular processes, particularly cell migration.
The S1P signaling axis is a critical regulator of cell motility. While S1PR1 and S1PR3 are generally considered pro-migratory, S1PR2 activation typically leads to the inhibition of cell migration.[4][5][6] S1PR2 couples to G12/13 proteins, leading to the activation of the Rho signaling pathway, which in turn inhibits Rac, a key promoter of cell movement.[5][6] By selectively activating S1PR2, this compound can be used to investigate the anti-migratory effects of this pathway in various cell types and disease models, such as cancer, where cell migration is a key driver of metastasis.[6][7]
These application notes provide detailed protocols for utilizing this compound in two common in vitro migration assays: the wound healing (scratch) assay and the Transwell (Boyden chamber) assay.
S1PR2 Signaling Pathway in Cell Migration
Activation of S1PR2 by this compound initiates a signaling cascade that ultimately inhibits cell migration. The diagram below illustrates this pathway.
Experimental Protocols
Wound Healing (Scratch) Assay
The wound healing assay is a straightforward method to study directional cell migration in a two-dimensional context.[8][9]
Materials:
-
Cells expressing S1PR2 (e.g., various cancer cell lines, endothelial cells, fibroblasts)
-
Complete cell culture medium
-
Serum-free or low-serum medium
-
This compound (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
6-well or 12-well tissue culture plates
-
Sterile 200 µL pipette tips or a wound healing insert
-
Microscope with a camera and live-cell imaging capabilities (recommended)
Protocol:
-
Cell Seeding:
-
Seed cells into a 6-well or 12-well plate at a density that will form a confluent monolayer within 24 hours.
-
Incubate at 37°C in a 5% CO2 incubator.
-
-
Creating the Wound:
-
Once the cells are fully confluent, gently create a "scratch" or "wound" in the monolayer using a sterile 200 µL pipette tip.[8] A consistent, straight line across the center of the well is ideal.[8]
-
Alternatively, use a commercially available wound healing insert to create a more uniform cell-free gap.[10]
-
Wash the wells with PBS to remove detached cells and debris.
-
-
Treatment with this compound:
-
Replace the PBS with serum-free or low-serum medium to minimize cell proliferation.
-
Add this compound to the treatment wells at the desired final concentrations. It is recommended to perform a dose-response experiment to determine the optimal concentration for your cell type (e.g., 0.1 µM to 10 µM).
-
Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.
-
-
Image Acquisition:
-
Immediately after adding the treatments, capture the first image (T=0) of the wound in each well using a phase-contrast microscope.[8]
-
Continue to capture images of the same field of view at regular intervals (e.g., every 4, 8, 12, or 24 hours) until the wound in the control wells is nearly closed.[8]
-
-
Data Analysis:
-
Measure the area of the cell-free gap at each time point for all conditions.
-
Calculate the rate of wound closure using the following formula:
-
% Wound Closure = [ (AreaT=0 - AreaT=t) / AreaT=0 ] x 100
-
-
Compare the rate of wound closure between the control and this compound-treated wells. A decrease in the rate of closure indicates inhibition of cell migration.
-
Experimental Workflow for Wound Healing Assay
Transwell (Boyden Chamber) Assay
The Transwell assay is used to assess chemotactic cell migration in a three-dimensional environment.
Materials:
-
Cells expressing S1PR2
-
Transwell inserts (typically with 8 µm pores, but should be optimized for the cell type)
-
24-well companion plates
-
Serum-free medium
-
Medium containing a chemoattractant (e.g., FBS, specific growth factors)
-
This compound (stock solution in DMSO)
-
Cotton swabs
-
Fixing and staining reagents (e.g., methanol, crystal violet)
-
Microscope
Protocol:
-
Cell Preparation:
-
Culture cells to sub-confluency.
-
Harvest the cells and resuspend them in serum-free medium at a desired concentration (e.g., 1 x 105 cells/mL).
-
-
Assay Setup:
-
Add the chemoattractant-containing medium to the lower chamber of the 24-well plate.
-
Place the Transwell inserts into the wells.
-
Add the cell suspension to the upper chamber of the inserts.
-
Add this compound or vehicle control to the upper chamber with the cells.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for a period sufficient for cell migration (typically 4-24 hours, needs to be optimized).
-
-
Fixation and Staining:
-
After incubation, carefully remove the inserts from the plate.
-
Use a cotton swab to gently remove the non-migrated cells from the upper surface of the insert membrane.
-
Fix the migrated cells on the lower surface of the membrane with methanol for 10 minutes.
-
Stain the fixed cells with a 0.5% crystal violet solution for 20 minutes.
-
Gently wash the inserts with water to remove excess stain and allow them to air dry.
-
-
Data Analysis:
-
Using a microscope, count the number of migrated cells in several random fields of view for each insert.
-
Calculate the average number of migrated cells per field for each condition.
-
Compare the number of migrated cells between the control and this compound-treated groups. A decrease in the number of migrated cells indicates an inhibition of migration.
-
Experimental Workflow for Transwell Assay
Data Presentation
The following table summarizes key quantitative parameters for using this compound in migration assays. These values should be optimized for each specific cell line and experimental setup.
| Parameter | Wound Healing Assay | Transwell Assay |
| Cell Seeding Density | Confluent monolayer | 1 x 104 - 1 x 105 cells/insert |
| This compound Concentration Range | 0.1 µM - 10 µM | 0.1 µM - 10 µM |
| Incubation Time | 12 - 48 hours | 4 - 24 hours |
| Primary Readout | Rate of wound closure | Number of migrated cells |
| Vehicle Control | DMSO (at the same final concentration as the highest this compound dose) | DMSO (at the same final concentration as the highest this compound dose) |
Troubleshooting and Considerations
-
Cell Type: Ensure that the chosen cell line expresses S1PR2. This can be confirmed by qPCR, Western blot, or flow cytometry.
-
This compound Solubility: this compound is soluble in DMSO.[3] Prepare a concentrated stock solution and dilute it in culture medium to the final working concentration.
-
Cytotoxicity: At high concentrations, this compound may exhibit cytotoxic effects. It is crucial to perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine a non-toxic working concentration range for your specific cell line.
-
Proliferation vs. Migration: In the wound healing assay, cell proliferation can interfere with the measurement of cell migration. Using serum-free or low-serum medium, or a proliferation inhibitor such as Mitomycin C, can help to minimize this effect.
-
Consistency: For the wound healing assay, creating scratches of consistent width is critical for reproducible results.[8] For the Transwell assay, ensure a single-cell suspension without clumps for accurate seeding.
By following these detailed protocols and considering the key parameters, researchers can effectively utilize this compound to investigate the inhibitory role of S1PR2 in cell migration, contributing to a deeper understanding of its function in health and disease.
References
- 1. A Sphingosine 1-phosphate receptor 2 selective allosteric agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Sphingosine-1-phosphate/S1P receptors signaling modulates cell migration in human bone marrow-derived mesenchymal stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sphingosine-1-phosphate/S1P Receptors Signaling Modulates Cell Migration in Human Bone Marrow-Derived Mesenchymal Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regulation of cancer cell migration and invasion by sphingosine-1-phosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. clyte.tech [clyte.tech]
- 9. Wound-healing assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying the Anti-Angiogenic Effects of CYM-5520
For Researchers, Scientists, and Drug Development Professionals
Introduction
CYM-5520 is a potent and selective allosteric agonist of the Sphingosine-1-Phosphate Receptor 2 (S1PR2).[1][2][3][4] Emerging evidence indicates that activation of S1PR2 in endothelial cells plays an inhibitory role in angiogenesis, the formation of new blood vessels from pre-existing ones.[1][5] This makes this compound a valuable pharmacological tool for investigating the molecular mechanisms of angiogenesis and for exploring potential anti-angiogenic therapeutic strategies.
These application notes provide detailed protocols for utilizing this compound to study its anti-angiogenic effects on endothelial cells in vitro. The key processes of angiogenesis, including endothelial cell proliferation, migration, and tube formation, can be quantitatively assessed using the described assays.
Mechanism of Action
This compound selectively binds to and activates S1PR2, a G protein-coupled receptor expressed on endothelial cells.[3][6] Upon activation, S1PR2 initiates downstream signaling cascades that negatively regulate angiogenesis. The primary inhibitory mechanism involves the suppression of the pro-angiogenic AKT/eNOS signaling pathway.[1][7][8] Additionally, S1PR2 activation can stimulate the RhoA/ROCK pathway, which is known to have anti-migratory effects in various cell types.[5]
Data Presentation
The following table summarizes the key properties of this compound. While specific IC50 values for the inhibition of angiogenesis by this compound are not extensively reported in the public domain, the provided EC50 for receptor activation serves as a crucial starting point for determining effective concentrations in functional assays.
| Parameter | Value | Reference |
| Compound Name | This compound | [4] |
| Target | Sphingosine-1-Phosphate Receptor 2 (S1PR2) | [3] |
| Activity | Selective Allosteric Agonist | [2] |
| EC50 for S1PR2 Activation | 480 nM | [3] |
| Recommended Concentration Range for in vitro Angiogenesis Assays | 100 nM - 10 µM | Based on EC50 |
| Solubility | Soluble in DMSO | [6] |
Experimental Protocols
The following are detailed protocols for assessing the anti-angiogenic properties of this compound using primary human umbilical vein endothelial cells (HUVECs). These protocols can be adapted for other endothelial cell types.
Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane extract, a key step in angiogenesis.
Materials:
-
HUVECs (passage 2-6)
-
Endothelial Growth Medium (EGM)
-
Basement Membrane Extract (e.g., Matrigel®)
-
96-well tissue culture plates
-
This compound stock solution (in DMSO)
-
Vehicle control (DMSO)
-
Calcein AM (for visualization)
-
Inverted fluorescence microscope with imaging software
Protocol:
-
Preparation of Basement Membrane Extract Plates:
-
Cell Preparation and Seeding:
-
Culture HUVECs to 80-90% confluency.
-
Harvest the cells and resuspend them in EGM at a concentration of 2 x 10^5 cells/mL.
-
Prepare serial dilutions of this compound in EGM. A final concentration range of 100 nM to 10 µM is recommended for initial experiments. Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration).
-
Add 100 µL of the HUVEC suspension (2 x 10^4 cells) to each well of the solidified basement membrane extract plate.
-
Add 100 µL of the corresponding this compound dilution or vehicle control to each well.
-
-
Incubation and Visualization:
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.
-
After incubation, carefully remove the medium and wash the cells with PBS.
-
Stain the cells with Calcein AM according to the manufacturer's protocol for live-cell imaging.
-
Visualize the tube formation using an inverted fluorescence microscope.
-
-
Quantification:
-
Capture images from multiple random fields per well.
-
Quantify the extent of tube formation using angiogenesis analysis software. Key parameters to measure include:
-
Total tube length
-
Number of nodes/junctions
-
Number of loops/meshes[11]
-
-
Endothelial Cell Migration Assay (Transwell Assay)
This assay measures the chemotactic migration of endothelial cells through a porous membrane towards a chemoattractant, a fundamental process in angiogenesis.
Materials:
-
HUVECs (passage 2-6)
-
Endothelial Basal Medium (EBM) with 0.5% FBS
-
Chemoattractant (e.g., VEGF, 50 ng/mL)
-
Transwell inserts (8 µm pore size) for 24-well plates
-
24-well tissue culture plates
-
This compound stock solution (in DMSO)
-
Vehicle control (DMSO)
-
Crystal Violet staining solution
-
Cotton swabs
-
Microscope
Protocol:
-
Assay Setup:
-
Place the Transwell inserts into the wells of a 24-well plate.
-
In the lower chamber of each well, add 600 µL of EBM with 0.5% FBS containing the chemoattractant (e.g., VEGF).
-
In separate wells for the negative control, add medium without the chemoattractant.
-
-
Cell Preparation and Seeding:
-
Serum-starve HUVECs for 4-6 hours in EBM with 0.5% FBS.
-
Harvest the cells and resuspend them in EBM with 0.5% FBS at a concentration of 1 x 10^6 cells/mL.
-
Prepare different concentrations of this compound (e.g., 100 nM to 10 µM) and a vehicle control in the cell suspension.
-
Add 100 µL of the cell suspension (1 x 10^5 cells) to the upper chamber of each Transwell insert.
-
-
Incubation and Staining:
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-6 hours.
-
After incubation, carefully remove the medium from the upper chamber.
-
Using a cotton swab, gently remove the non-migrated cells from the upper surface of the membrane.
-
Fix the migrated cells on the lower surface of the membrane with methanol for 10 minutes.
-
Stain the cells with Crystal Violet solution for 20 minutes.
-
Gently wash the inserts with water to remove excess stain.
-
-
Quantification:
-
Allow the inserts to air dry.
-
Using a microscope, count the number of migrated cells in several random fields for each membrane.
-
Calculate the average number of migrated cells per field.
-
Endothelial Cell Proliferation Assay
This assay determines the effect of this compound on the proliferation rate of endothelial cells.
Materials:
-
HUVECs (passage 2-6)
-
Endothelial Growth Medium (EGM)
-
96-well tissue culture plates
-
This compound stock solution (in DMSO)
-
Vehicle control (DMSO)
-
Cell proliferation assay reagent (e.g., MTT, WST-1, or CyQUANT®)
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Harvest HUVECs and resuspend them in EGM.
-
Seed 2 x 10^3 cells in 100 µL of EGM per well in a 96-well plate.
-
Incubate the plate overnight at 37°C to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of this compound in EGM. A final concentration range of 100 nM to 10 µM is a good starting point. Include a vehicle control.
-
Remove the medium from the wells and add 100 µL of the respective this compound dilutions or vehicle control.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 24-72 hours.
-
-
Quantification:
-
At the end of the incubation period, add the cell proliferation assay reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.
-
Calculate the percentage of proliferation relative to the vehicle control.
-
Mandatory Visualizations
Signaling Pathway of S1PR2-Mediated Inhibition of Angiogenesis
Caption: S1PR2 signaling inhibits angiogenesis via two main pathways.
Experimental Workflow for In Vitro Angiogenesis Assays
References
- 1. Endothelial S1pr2 regulates post-ischemic angiogenesis via AKT/eNOS signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Sphingosine 1-phosphate receptor 2 selective allosteric agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A sphingosine 1-phosphate receptor 2 selective allosteric agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sphingosine-1-Phosphate Receptor-2 Antagonists: Therapeutic Potential and Potential Risks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Endothelial S1pr2 regulates post-ischemic angiogenesis via AKT/eNOS signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bioscience.co.uk [bioscience.co.uk]
- 10. Endothelial cell tube formation assay for the in vitro study of angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
CYM-5520 Application in Neuroscience Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
CYM-5520 is a potent and selective allosteric agonist of the Sphingosine-1-Phosphate Receptor 2 (S1PR2). Unlike the endogenous ligand, sphingosine-1-phosphate (S1P), this compound binds to a different site on the S1PR2, allowing for a distinct mode of receptor modulation. This unique pharmacological profile makes this compound a valuable tool for dissecting the multifaceted roles of S1PR2 signaling in the central nervous system (CNS). S1PR2 is implicated in various neuronal processes, including neuronal excitability, neurite outgrowth, and synaptic plasticity. Its involvement in pathological conditions such as neuroinflammation and neuronal injury is also an active area of investigation.
These application notes provide a comprehensive overview of the use of this compound in neuroscience research, including its mechanism of action, quantitative data from key experiments, and detailed protocols for its application in in vitro and in vivo studies.
Mechanism of Action
This compound acts as a selective allosteric agonist for S1PR2, with a reported EC50 of 480 nM. It does not show agonistic activity at other S1P receptor subtypes (S1PR1, S1PR3, S1PR4, and S1PR5)[1]. As an allosteric agonist, this compound can co-bind with the native ligand S1P to the S1PR2[1]. The activation of S1PR2 by this compound can trigger downstream signaling cascades, most notably the Gα12/13-RhoA pathway. This pathway is a critical regulator of cytoskeletal dynamics, influencing processes such as neurite retraction and cell migration.
One of the significant findings in neuroscience is the identification of S1PR2 as a functional receptor for Nogo-A, a myelin-associated inhibitor of axonal regeneration. The Nogo-A-Δ20 domain binds to S1PR2, activating the G13, LARG (leukemia-associated Rho guanine nucleotide exchange factor), and RhoA signaling cascade, which ultimately leads to the inhibition of neurite outgrowth.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound observed in various neuroscience-related experimental settings.
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Type | Assay | Value | Reference |
| EC50 | CHO cells expressing human S1PR2 | cAMP response | 480 nM | [1] |
| EC50 | CHO cells expressing wild-type S1PR2 | Luciferase activity (cAMP biosensor) | 1.6 µM | [2] |
| EC50 | CHO cells expressing triple mutant S1PR2 | Luciferase activity (cAMP biosensor) | 1.5 µM | [2] |
Table 2: Effects of this compound on Neuronal Activity
| Neuronal Cell Type | Concentration | Observed Effect | Quantitative Change | Reference |
| Cultured Mouse Cortical Neurons | 150 nM | Reduced fraction of responding neurons | Statistically significant reduction (P < 0.05) | |
| Cultured Mouse Cortical Neurons | 150 nM | Reduced neuronal spiking frequency | Statistically significant reduction (P < 0.05) | |
| Parvalbumin-positive (PV+) Neurons | 10 µM | Increased number of action potential spikes | Statistically significant increase |
Experimental Protocols
I. In Vitro Application: Modulation of Neuronal Activity
A. Calcium Imaging in Cultured Primary Cortical Neurons
This protocol is designed to assess the effect of this compound on the spontaneous activity of cultured primary cortical neurons using calcium imaging.
Materials:
-
Primary cortical neurons cultured on glass-bottom dishes
-
This compound (stock solution in DMSO)
-
Fluo-4, AM calcium indicator
-
Imaging medium (e.g., Hibernate-E)
-
Live-cell imaging microscope equipped with a calcium imaging setup
Protocol:
-
Cell Culture: Culture primary cortical neurons from embryonic mice on poly-D-lysine coated glass-bottom dishes. Maintain the cultures in a suitable neuronal culture medium.
-
Calcium Indicator Loading: On the day of the experiment, incubate the neuronal cultures with Fluo-4, AM (2-5 µM) in imaging medium for 30-45 minutes at 37°C.
-
Baseline Recording: Wash the cells with fresh imaging medium to remove excess dye. Acquire baseline images of spontaneous calcium transients for 5-10 minutes.
-
This compound Application: Add this compound to the imaging medium to achieve the desired final concentration (e.g., 150 nM).
-
Post-Treatment Recording: Immediately after adding this compound, continue recording calcium transients for another 10-20 minutes to observe the effect of the compound.
-
Data Analysis: Analyze the recorded images to quantify changes in the fraction of active neurons, the frequency of calcium spikes, and the amplitude of calcium transients before and after this compound application.
B. Whole-Cell Patch-Clamp Recording in Parvalbumin-Positive (PV+) Neurons
This protocol outlines the procedure for recording action potentials from PV+ interneurons to evaluate the effect of this compound on neuronal excitability.
Materials:
-
Acute brain slices containing the region of interest (e.g., hippocampus or cortex) from a PV-Cre mouse line expressing a fluorescent reporter.
-
Artificial cerebrospinal fluid (aCSF)
-
Intracellular solution for patch-clamp recording
-
This compound (stock solution in DMSO)
-
Patch-clamp rig with an upright microscope and IR-DIC optics
Protocol:
-
Slice Preparation: Prepare acute brain slices (250-300 µm thick) from a PV-Cre mouse expressing a fluorescent reporter. Allow slices to recover in oxygenated aCSF for at least 1 hour.
-
Neuron Identification: Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF. Identify PV+ neurons using fluorescence microscopy.
-
Patch-Clamp Recording: Obtain a whole-cell patch-clamp recording from a visually identified PV+ neuron in current-clamp mode.
-
Baseline Firing: Inject a series of depolarizing current steps to elicit action potentials and establish a baseline firing rate.
-
This compound Perfusion: Bath-apply this compound at the desired concentration (e.g., 10 µM) by adding it to the perfusion aCSF.
-
Post-Treatment Firing: After a few minutes of perfusion with this compound, repeat the series of depolarizing current steps to assess changes in the number of evoked action potentials.
-
Data Analysis: Analyze the recorded traces to quantify the change in the number of spikes elicited by the same current injection before and after this compound application.
II. In Vitro Application: Neurite Outgrowth Assay
This protocol is to investigate the effect of this compound on neurite outgrowth, particularly in the context of inhibitory cues like Nogo-A.
Materials:
-
Neuronal cell line (e.g., PC12) or primary neurons (e.g., dorsal root ganglion neurons)
-
Culture plates coated with an appropriate substrate (e.g., poly-L-lysine and laminin)
-
Nogo-A-Δ20 protein (or other inhibitory molecules)
-
This compound (stock solution in DMSO)
-
Fixation and immunostaining reagents (e.g., paraformaldehyde, anti-β-III tubulin antibody)
-
High-content imaging system or fluorescence microscope
Protocol:
-
Cell Plating: Plate the neuronal cells at a low density on coated culture plates.
-
Treatment: After allowing the cells to adhere, treat them with different conditions:
-
Control (vehicle)
-
This compound alone (to assess its direct effect on neurite outgrowth)
-
Nogo-A-Δ20 alone (to establish the inhibitory effect)
-
Nogo-A-Δ20 + this compound (to investigate if this compound modulates the inhibitory effect)
-
-
Incubation: Incubate the cells for 24-48 hours to allow for neurite extension.
-
Fixation and Staining: Fix the cells with 4% paraformaldehyde and then immunostain for a neuronal marker like β-III tubulin to visualize the neurons and their neurites.
-
Imaging and Analysis: Acquire images using a high-content imaging system or a fluorescence microscope. Use an appropriate software to quantify neurite length, number of neurites per cell, and branching.
III. In Vivo Application: Animal Models of Neurological Disease
This protocol provides a general guideline for the administration of this compound in a mouse model of neurological disease. The specific dose and administration route may need to be optimized for the particular model and research question.
Materials:
-
Animal model of a neurological disease (e.g., spinal cord injury, stroke)
-
This compound
-
Vehicle for in vivo administration (e.g., 10% DMSO in corn oil)
-
Administration equipment (e.g., intraperitoneal injection needles)
Protocol:
-
Animal Model Induction: Induce the neurological disease in the experimental animals according to the established protocol.
-
Drug Preparation: Prepare the this compound solution in a suitable vehicle. A previously reported in vivo dose for a different application is 10 mg/kg, administered intraperitoneally (i.p.)[3]. This can be used as a starting point for dose-finding studies in a neuroscience context.
-
Administration: Administer this compound or vehicle to the animals at the determined dose and frequency. The timing of administration (e.g., pre-injury, post-injury) will depend on the experimental design.
-
Behavioral and Histological Analysis: At the end of the study period, assess the functional outcomes using appropriate behavioral tests relevant to the disease model. Subsequently, collect tissue samples for histological or molecular analysis to evaluate the effects of this compound on parameters such as lesion size, neuronal survival, axonal regeneration, or neuroinflammation.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows involving this compound.
Conclusion
This compound is a powerful and selective tool for investigating the role of S1PR2 in the nervous system. Its allosteric agonist properties provide a unique avenue for modulating S1PR2 activity. The protocols and data presented here offer a starting point for researchers to explore the diverse functions of S1PR2 in neuronal signaling, plasticity, and in the context of neurological disorders. Further optimization of doses and experimental conditions may be necessary for specific applications.
References
Troubleshooting & Optimization
CYM-5520 Technical Support Center: Troubleshooting Solubility and Experimental Guidance
For researchers, scientists, and drug development professionals utilizing CYM-5520, this technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly concerning solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary mechanism of action?
A1: this compound is a potent and selective allosteric agonist for the Sphingosine-1-Phosphate Receptor 2 (S1PR2), with an EC50 of 0.48 μM.[1][2] As an allosteric agonist, it binds to a site on the S1PR2 receptor distinct from the orthosteric binding site of the endogenous ligand, Sphingosine-1-Phosphate (S1P).[3][4] This binding selectively activates S1PR2 without stimulating other S1P receptor subtypes (S1PR1, S1PR3, S1PR4, and S1PR5).[1][3][4][5]
Q2: What are the recommended solvents for dissolving this compound?
A2: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[5] It is insoluble in water and ethanol.[2] For in vivo experiments, specific formulations using co-solvents are required.
Q3: My this compound is not dissolving properly in DMSO, or it precipitated out of solution. What should I do?
A3: Issues with dissolving this compound in DMSO can often be attributed to the quality of the solvent. DMSO is hygroscopic, meaning it readily absorbs moisture from the air. This absorbed water can significantly reduce the solubility of this compound.[2]
Troubleshooting Steps:
-
Use fresh, anhydrous DMSO: Always use a new, unopened bottle or a properly stored aliquot of anhydrous DMSO.
-
Gentle Warming: If precipitation occurs, gently warm the solution to aid dissolution.
-
Sonication: Sonication can also be employed to help dissolve the compound.[1]
Q4: How should I prepare this compound for in vivo studies?
A4: Since this compound is not soluble in aqueous solutions, a specific formulation is necessary for in vivo administration. A common method involves a multi-step process with co-solvents. One such protocol involves preparing a stock solution in DMSO and then further diluting it in a vehicle containing PEG300, Tween 80, and saline or ddH2O.[1][2] It is crucial to add and mix the solvents in a specific order to avoid precipitation.[2] Always prepare these solutions fresh for immediate use.[1][2]
Q5: What is the stability of this compound in solution?
A5: The stability of this compound stock solutions depends on the storage temperature.
-
At -20°C, stock solutions in DMSO are stable for up to 1 month, and some sources suggest up to 3 months.[1][6][7]
-
At -80°C, stock solutions can be stored for up to 6 months to a year.[1][2]
To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller volumes for single-use applications.[2]
Solubility Data
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) |
| DMSO | 30 - 100 | ~86.8 - 289.5 |
| DMF | 30 | ~86.8 |
Note: The molarity is calculated based on the molecular weight of this compound (345.39 g/mol ). Solubility can vary slightly between batches.
Experimental Protocols
Protocol for Preparing a 10 mM DMSO Stock Solution
-
Weigh the Compound: Accurately weigh the desired amount of this compound powder.
-
Calculate Solvent Volume: Based on the mass of this compound, calculate the required volume of DMSO to achieve a 10 mM concentration. The molecular weight of this compound is 345.39 g/mol .
-
Dissolution: Add the calculated volume of fresh, anhydrous DMSO to the vial containing the this compound powder.
-
Mixing: Vortex or sonicate the solution until the compound is completely dissolved. Gentle warming can be applied if necessary.
-
Storage: Store the stock solution in aliquots at -20°C or -80°C, protected from light.[1][7]
Protocol for Preparing an In Vivo Formulation
This protocol is an example for preparing a working solution for injection.
-
Prepare a Concentrated DMSO Stock: Prepare a concentrated stock solution of this compound in fresh, anhydrous DMSO (e.g., 23 mg/mL).[2]
-
Stepwise Dilution:
-
In a sterile tube, add 400 µL of PEG300.
-
To the PEG300, add 50 µL of the clarified this compound DMSO stock solution and mix thoroughly until the solution is clear.
-
Add 50 µL of Tween 80 to the mixture and mix until clear.
-
Finally, add 500 µL of ddH2O to bring the total volume to 1 mL. Mix thoroughly.
-
-
Immediate Use: This mixed solution should be used immediately for optimal results.[2]
Visualizing Pathways and Workflows
This compound Signaling Pathway
This compound acts as a selective allosteric agonist at the S1PR2 receptor, a G protein-coupled receptor (GPCR). Its activation can lead to the modulation of various downstream signaling cascades, including the Rho signaling pathway, which is implicated in cell migration and other cellular processes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. A Sphingosine 1-phosphate receptor 2 selective allosteric agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A sphingosine 1-phosphate receptor 2 selective allosteric agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. S1P Receptor 2 Agonist, this compound | Sigma-Aldrich [sigmaaldrich.com]
- 7. merckmillipore.com [merckmillipore.com]
CYM-5520 stability in cell culture media
Welcome to the technical support center for CYM-5520. This resource provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions regarding the use of this compound in cell culture experiments, with a focus on its stability and handling.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective allosteric agonist for the Sphingosine-1-Phosphate Receptor 2 (S1PR2). It has an EC50 of 480 nM for S1PR2 and does not show agonistic activity at S1PR1, S1PR3, S1PR4, and S1PR5. Being an allosteric agonist, this compound binds to a site on the receptor distinct from the endogenous ligand, sphingosine-1-phosphate (S1P), and can co-bind with S1P.
Q2: How should I prepare stock solutions of this compound?
This compound is readily soluble in dimethyl sulfoxide (DMSO). It is recommended to prepare a concentrated stock solution in fresh, high-quality DMSO.
Q3: What are the recommended storage conditions for this compound stock solutions?
For optimal stability, it is recommended to aliquot the DMSO stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots protected from light.
Data Presentation: Storage Stability of this compound Stock Solutions
| Storage Temperature | Duration | Recommendations |
| -20°C | Up to 1 month or 3 months | Protect from light |
| -80°C | Up to 6 months | Protect from light |
Q4: What is the stability of this compound in cell culture media?
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or lower-than-expected experimental results | Degradation of this compound in aqueous cell culture media. | Always prepare fresh working solutions of this compound from a frozen DMSO stock immediately before each experiment. Avoid storing diluted this compound in aqueous solutions. |
| Repeated freeze-thaw cycles of the DMSO stock solution. | Aliquot the DMSO stock solution into single-use vials after initial preparation to minimize freeze-thaw cycles. | |
| Precipitation of the compound in cell culture media | The final concentration of DMSO is too low to maintain solubility, or the concentration of this compound is too high. | Ensure the final DMSO concentration in your cell culture media is sufficient to maintain solubility but non-toxic to your cells (typically ≤ 0.5%). If precipitation persists, consider lowering the final concentration of this compound. Gentle warming and sonication may aid in dissolution, but fresh preparation is paramount. |
| No observable effect of this compound on cells | The cells do not express S1PR2. | Confirm the expression of S1PR2 in your cell line of interest using techniques such as qPCR, Western blot, or flow cytometry. |
| The signaling pathway downstream of S1PR2 is not active in your cell model. | Investigate the presence and functionality of key downstream signaling molecules such as Gα12/13, Gαq, Rho, and PLC. |
Experimental Protocols
Protocol 1: Preparation of this compound Working Solution for Cell Culture Experiments
-
Materials:
-
This compound powder
-
High-quality, anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Pre-warmed cell culture medium or experimental buffer
-
-
Procedure for Preparing Stock Solution: a. Allow the this compound vial to equilibrate to room temperature before opening. b. Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound powder in DMSO. For example, to prepare 1 mL of a 10 mM stock, dissolve 3.45 mg of this compound (MW: 345.39 g/mol ) in 1 mL of DMSO. c. Vortex briefly to ensure complete dissolution. d. Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. e. Store the aliquots at -20°C or -80°C, protected from light.
-
Procedure for Preparing Working Solution: a. On the day of the experiment, thaw a single aliquot of the this compound DMSO stock solution. b. Serially dilute the stock solution in pre-warmed cell culture medium or your experimental buffer to the desired final concentration. c. Ensure the final concentration of DMSO in the working solution is compatible with your cell line (typically ≤ 0.5%). d. Use the freshly prepared working solution immediately. Do not store diluted aqueous solutions of this compound.
Signaling Pathway and Experimental Workflow
S1PR2 Signaling Pathway
Activation of S1PR2 by this compound can initiate several downstream signaling cascades, primarily through the coupling to Gα12/13 and Gαq proteins. This can lead to the activation of Rho-ROCK pathways, influencing cytoskeletal dynamics, and the activation of Phospholipase C (PLC), which in turn can modulate intracellular calcium levels and activate Protein Kinase C (PKC).
Caption: Simplified S1PR2 signaling pathway activated by this compound.
Experimental Workflow for Assessing this compound Activity
The following workflow outlines the key steps for a typical cell-based assay to evaluate the effect of this compound.
Caption: General workflow for a cell-based experiment using this compound.
CYM-5520 cytotoxicity and off-target effects
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of CYM-5520, a selective allosteric agonist of the Sphingosine-1-Phosphate Receptor 2 (S1PR2).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a pyrrolyl ketone derivative that functions as a potent and selective allosteric agonist for the Sphingosine-1-Phosphate Receptor 2 (S1PR2). Unlike the endogenous ligand, sphingosine-1-phosphate (S1P), which binds to the orthosteric site, this compound binds to an alternative, allosteric site on the S1PR2 receptor.[1][2] This binding modulates the receptor's activity. It has been demonstrated that this compound can co-bind with S1P, suggesting a complex interaction that influences receptor signaling.[1][3]
Q2: What is the selectivity profile of this compound?
This compound is highly selective for the S1PR2 receptor. Multiple sources confirm that it does not activate other S1P receptor subtypes, namely S1PR1, S1PR3, S1PR4, and S1PR5.[1][3][4] Furthermore, one report states that this compound's activity was not significant when screened against a panel of 29 other receptors and transporters.
Q3: Is there any information on the cytotoxicity of this compound?
Currently, there is a lack of direct studies focused on the general cytotoxicity of this compound across a broad range of cell lines. However, a study investigating its effects on bone metabolism found that this compound had no significant effect on the mineralization of murine bone marrow stromal cells (BMSCs) in vitro.[5] This suggests that in this specific cell type, at the concentrations tested, it does not exhibit overt cytotoxicity.
Q4: What are the known off-target effects of this compound?
Based on available data, this compound has a favorable off-target profile. As mentioned, it is highly selective for S1PR2 over other S1P receptors.[1][3][4] A screening against 29 other receptors and transporters also showed no significant activity, indicating a low potential for off-target effects within that panel. However, the specific constitution of this screening panel is not publicly detailed.
Troubleshooting Guide
Issue 1: Difficulty dissolving this compound
-
Problem: The compound is not fully dissolving in the chosen solvent, leading to precipitation or cloudiness.
-
Solution:
-
This compound is soluble in DMSO at concentrations up to 100 mg/mL.[6] Ensure you are using a sufficient volume of fresh, high-quality DMSO.
-
For in vivo studies, specific solvent systems are recommended. One such system is a mixture of 10% DMSO and 90% corn oil.[3] Another is a combination of PEG300, Tween80, and ddH2O.[4]
-
If precipitation occurs, gentle warming and/or sonication can be used to aid dissolution.[3]
-
It is recommended to prepare fresh solutions for immediate use, especially for in vivo experiments.[3][4]
-
Issue 2: Inconsistent or unexpected experimental results
-
Problem: Variability in experimental outcomes or results that do not align with the expected agonistic effect on S1PR2.
-
Possible Causes and Solutions:
-
Compound Degradation: Ensure proper storage of this compound. Stock solutions in DMSO can be stored at -20°C for up to 3 months.[6] Avoid repeated freeze-thaw cycles.
-
Cell Line Specificity: The expression and signaling of S1PR2 can vary significantly between different cell lines. Verify the expression of S1PR2 in your experimental model.
-
Allosteric Mechanism: Remember that this compound is an allosteric agonist. Its effects might be influenced by the presence of the endogenous ligand, S1P, in the cell culture medium (e.g., in serum). Consider using serum-free media or charcoal-stripped serum to reduce the background levels of S1P if you are trying to isolate the effect of this compound alone.
-
Non-competitive Interaction with Antagonists: The interaction of this compound with the S1PR2 antagonist JTE-013 is non-competitive.[1] This means that increasing concentrations of JTE-013 will not only shift the dose-response curve of this compound to the right but may also reduce the maximal response.
-
Quantitative Data Summary
Table 1: Potency and Selectivity of this compound
| Parameter | Value | Receptor/Cell Type | Reference |
| EC50 | 480 nM | S1PR2 | [3] |
| EC50 (wild-type) | 1.6 µM | S1PR2-expressing CHO cells | [1][7] |
| EC50 (mutant) | 1.5 µM | S1PR2 (headgroup mutant)-expressing CHO cells | [1][7] |
| Selectivity | Inactive | S1PR1, S1PR3, S1PR4, S1PR5 | [1][3][4] |
| Off-Target Panel | No significant activity | 29 other receptors and transporters |
Experimental Protocols
Protocol 1: In Vitro S1PR2 Activation Assay (cAMP Measurement)
This protocol is based on the methodology described for measuring intracellular cAMP levels in response to S1PR2 activation.[1][7]
-
Cell Culture: Culture CHO cells stably expressing wild-type or mutant S1PR2 in appropriate media.
-
Cell Seeding: Seed the cells into 96-well plates at a suitable density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution to create a range of working concentrations in a suitable assay buffer.
-
Cell Treatment: Replace the culture medium with the assay buffer containing the different concentrations of this compound. Include a vehicle control (DMSO) and a positive control (e.g., S1P).
-
Incubation: Incubate the plate at 37°C for a predetermined time to allow for receptor activation and changes in intracellular cAMP levels.
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., a luciferase-based biosensor assay).
-
Data Analysis: Plot the cAMP levels against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.
Protocol 2: General Cytotoxicity Assessment (MTT Assay)
This is a general protocol for assessing cell viability and can be adapted for use with this compound.
-
Cell Seeding: Seed the cell line of interest in a 96-well plate and allow for attachment and growth for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound (and a vehicle control) for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot it against the compound concentration to determine the IC50 (half-maximal inhibitory concentration).
Visualizations
Caption: Allosteric activation of S1PR2 by this compound.
Caption: Workflow for in vitro testing of this compound.
References
- 1. A Sphingosine 1-phosphate receptor 2 selective allosteric agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A sphingosine 1-phosphate receptor 2 selective allosteric agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Inhibition of Sphingosine-1-Phosphate Receptor 2 by JTE013 Promoted Osteogenesis by Increasing Vesicle Trafficking, Wnt/Ca2+, and BMP/Smad Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. merckmillipore.com [merckmillipore.com]
- 7. researchgate.net [researchgate.net]
Troubleshooting inconsistent results with CYM-5520
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using CYM-5520, a selective allosteric agonist for the Sphingosine-1-Phosphate Receptor 2 (S1PR2).
Troubleshooting Inconsistent Results
This guide addresses common issues that may lead to variability in your experiments with this compound.
Q1: Why am I seeing a weaker or no response to this compound in my cell-based assays?
A1: Several factors could contribute to a diminished response:
-
Suboptimal Cell Conditions: Ensure your cells have a high expression level of S1PR2 and are healthy and viable. Passage number can also affect receptor expression and signaling.
-
Presence of Endogenous S1P: this compound is an allosteric agonist and can co-bind with the endogenous ligand, Sphingosine-1-Phosphate (S1P).[1] High levels of S1P in your cell culture serum can modulate the effect of this compound. Consider serum-starving your cells before the experiment.
-
Incorrect Compound Preparation: this compound is soluble in DMSO but insoluble in water and ethanol.[2] Ensure you are using fresh, high-quality DMSO to prepare your stock solution.[2] For aqueous buffers, ensure the final DMSO concentration is compatible with your assay and does not cause precipitation.
-
Degradation of this compound: Improper storage can lead to degradation. Stock solutions in DMSO are stable for up to 3 months at -20°C or 6 months at -80°C when protected from light.[1] Avoid repeated freeze-thaw cycles by preparing aliquots.
Q2: I'm observing high background signaling in my S1PR2 activation assays. What could be the cause?
A2: High background can be caused by:
-
Constitutive Activity of S1PR2: Some GPCRs, including S1PR2, can exhibit basal or constitutive activity in the absence of a ligand.
-
Endogenous S1P in Serum: As mentioned, S1P in your cell culture medium can activate S1PR2, leading to a high basal signal. Serum-starvation is a recommended step to reduce this.
-
DMSO Concentration: High concentrations of DMSO can be toxic to cells and interfere with assay components. Keep the final DMSO concentration in your assay as low as possible and consistent across all wells.
Q3: My dose-response curve for this compound is not consistent between experiments. How can I improve reproducibility?
A3: Inconsistent dose-response curves can be due to:
-
Variability in S1P Levels: The allosteric nature of this compound means its potency can be influenced by the concentration of the orthosteric ligand, S1P.[1] Slight variations in serum S1P levels between experiments can shift the EC50. Standardizing serum batches or using serum-free media can help.
-
Inaccurate Pipetting: Ensure accurate and consistent pipetting, especially when preparing serial dilutions.
-
Cell Density and Passage Number: Use a consistent cell density and passage number for all experiments, as these can affect receptor expression and signaling efficiency.
Q4: Why are the in vivo effects of this compound not matching my in vitro results?
A4: Discrepancies between in vitro and in vivo results are common in drug development and can be attributed to:
-
Pharmacokinetics and Bioavailability: The route of administration, formulation, and metabolism of this compound will affect its concentration at the target tissue.
-
Complex Biological Environment: The in vivo environment contains a multitude of cell types and signaling molecules that can influence the activity of this compound in ways not captured by in vitro models.
-
Formulation Issues: For in vivo studies, this compound requires specific formulations, such as with PEG300, Tween80, and ddH2O, or in corn oil.[2] Improper formulation can lead to poor solubility and bioavailability. It is recommended to use freshly prepared solutions for in vivo experiments.[1]
Frequently Asked Questions (FAQs)
Q: What is the mechanism of action of this compound?
A: this compound is a highly selective, potent allosteric agonist for the S1PR2 receptor.[3] It binds to a site on the receptor that is distinct from the binding site of the endogenous ligand, S1P.[1] This allosteric binding modulates the receptor's activity, initiating downstream signaling cascades.
Q: What are the primary signaling pathways activated by S1PR2?
A: S1PR2 is known to couple to several G proteins, primarily Gα12/13 and Gαq. Activation of these pathways leads to the activation of RhoA and phospholipase C (PLC), respectively. These pathways are involved in regulating cellular processes like cell migration, cytoskeletal arrangements, and calcium mobilization.
Q: What is the recommended solvent and storage for this compound?
A: this compound is soluble in DMSO at concentrations up to 100 mM.[3] Stock solutions should be stored at -20°C for up to 3 months or -80°C for up to 6 months, protected from light.[1] It is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.
Q: Is this compound selective for S1PR2?
A: Yes, this compound is highly selective for S1PR2 and does not show significant activity at other S1P receptors (S1PR1, S1PR3, S1PR4, and S1PR5) or a panel of other receptors and transporters.
Quantitative Data Summary
| Parameter | Value | Reference |
| Target | S1PR2 | [3] |
| Mechanism | Allosteric Agonist | [1][3] |
| EC50 | 0.48 µM (480 nM) | [1][3] |
| Molecular Weight | 345.39 g/mol | |
| Formula | C21H19N3O2 | [3] |
| Solubility | DMSO: up to 100 mM | [3] |
Signaling Pathway and Experimental Workflow
Caption: S1PR2 Signaling Pathway activated by this compound.
Caption: Experimental Workflow for a RhoA Activation Assay.
Experimental Protocols
RhoA Activation Assay Using this compound
This protocol provides a general framework for measuring the activation of RhoA in response to this compound in a cell line overexpressing S1PR2 (e.g., HEK293T-S1PR2).
Materials:
-
HEK293T-S1PR2 cells
-
DMEM with 10% FBS and appropriate selection antibiotics
-
Serum-free DMEM
-
This compound
-
DMSO (fresh, high-purity)
-
RhoA Activation Assay Kit (e.g., from Cell Biolabs, Inc.)
-
Phosphate-buffered saline (PBS)
-
Protease inhibitor cocktail
Procedure:
-
Cell Culture:
-
Culture HEK293T-S1PR2 cells in DMEM supplemented with 10% FBS and selection antibiotics at 37°C in a 5% CO2 incubator.
-
Plate cells in 10 cm dishes and grow to 80-90% confluency.
-
-
Serum Starvation:
-
Aspirate the growth medium and wash the cells once with PBS.
-
Add serum-free DMEM and incubate for 4-6 hours at 37°C.
-
-
This compound Preparation:
-
Prepare a 10 mM stock solution of this compound in fresh DMSO. Aliquot and store at -80°C.
-
On the day of the experiment, prepare serial dilutions of this compound in serum-free DMEM to achieve the desired final concentrations (e.g., ranging from 1 nM to 10 µM). Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1%.
-
-
Cell Treatment:
-
Aspirate the serum-free medium from the cells.
-
Add the this compound dilutions to the cells and incubate for the desired time (e.g., 5-30 minutes) at 37°C. Include a vehicle control (DMSO in serum-free DMEM).
-
-
Cell Lysis:
-
After incubation, place the dishes on ice and wash the cells once with ice-cold PBS.
-
Lyse the cells by adding ice-cold lysis buffer from the RhoA Activation Assay Kit, supplemented with a protease inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Clarify the lysate by centrifuging at 14,000 x g for 10 minutes at 4°C.
-
-
RhoA Pulldown:
-
Follow the manufacturer's instructions for the RhoA Activation Assay Kit. This typically involves:
-
Incubating the cell lysate with Rhotekin-RBD agarose beads for 1 hour at 4°C with gentle agitation.
-
Washing the beads to remove non-specifically bound proteins.
-
Eluting the bound proteins by boiling in SDS-PAGE sample buffer.
-
-
-
Western Blotting:
-
Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for RhoA.
-
Use a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate for detection.
-
Also, perform a Western blot for total RhoA from the cell lysates to normalize the results.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Calculate the fold change in active RhoA relative to the vehicle control.
-
Plot the fold change against the this compound concentration to generate a dose-response curve and determine the EC50 value.
-
References
How to prevent CYM-5520 precipitation in buffer
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of CYM-5520 in buffer solutions during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
A1: this compound is a potent and highly selective allosteric agonist for the sphingosine-1-phosphate receptor 2 (S1PR2).[1][2][3] It is a valuable tool for studying S1PR2-mediated signaling pathways.[2] As an allosteric agonist, it binds to a site on the receptor distinct from the endogenous ligand, S1P.[2][3][4]
| Property | Value | Reference |
| Molecular Formula | C₂₁H₁₉N₃O₂ | [5] |
| Molecular Weight | 345.39 g/mol | [1][5] |
| Appearance | Off-white solid | |
| Purity | ≥98% (HPLC) | [5] |
Q2: What is the solubility of this compound?
A2: this compound is readily soluble in dimethyl sulfoxide (DMSO) but is practically insoluble in water and ethanol.[1] It is crucial to prepare a concentrated stock solution in DMSO before diluting it into aqueous buffers for experiments.
| Solvent | Solubility | Reference |
| DMSO | 45 mg/mL (130.29 mM) to 100 mg/mL | [5][6] |
| Water | Insoluble | [1] |
| Ethanol | Insoluble | [1] |
Q3: Why does this compound precipitate when diluted in aqueous buffers?
A3: this compound is a hydrophobic molecule, which accounts for its poor solubility in aqueous solutions like cell culture media or phosphate-buffered saline (PBS).[1] When a concentrated DMSO stock of this compound is diluted into an aqueous buffer, the compound may crash out of solution, leading to precipitation. This can be influenced by the final concentration of this compound, the percentage of DMSO in the final solution, the buffer composition, and the temperature.
Q4: How should I prepare stock and working solutions of this compound to avoid precipitation?
A4: To prevent precipitation, it is essential to first prepare a high-concentration stock solution in 100% DMSO. For working solutions, a stepwise dilution process using co-solvents is often necessary. Detailed protocols are provided in the "Experimental Protocols" section below. It is also recommended to use fresh DMSO, as absorbed moisture can decrease solubility.[1]
Troubleshooting Guide: Preventing this compound Precipitation
This guide addresses common issues related to this compound precipitation and provides step-by-step solutions.
Problem: My this compound precipitated after I diluted my DMSO stock into my aqueous experimental buffer.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for this compound precipitation.
Detailed Troubleshooting Steps:
-
Verify Final DMSO Concentration: For many cell-based assays, the final concentration of DMSO should be kept below 0.5% to avoid solvent-induced artifacts. However, a slightly higher DMSO concentration (e.g., up to 1%) may be necessary to maintain this compound solubility. Always include a vehicle control with the same final DMSO concentration in your experiments.
-
Optimize this compound Working Concentration: If precipitation occurs, consider reducing the final working concentration of this compound. It's possible that the desired concentration exceeds its solubility limit in the final aqueous buffer, even with a co-solvent.
-
Utilize a Co-Solvent System: Direct dilution of a DMSO stock into an aqueous buffer is likely to cause precipitation. The use of co-solvents is highly recommended.[1][7] See the "Experimental Protocols" section for recommended formulations for in vitro and in vivo studies.
-
Buffer Composition: Certain buffers, like PBS, may contribute to the precipitation of some compounds.[8] If you are observing precipitation in PBS, consider switching to a saline-based solution.
-
Aid Dissolution with Heat and Sonication: If precipitation or phase separation is observed during the preparation of the working solution, gentle warming (e.g., in a 37°C water bath) and/or sonication can help to dissolve the compound.[7] Always visually inspect the solution for clarity before use.
-
Prepare Fresh Solutions: It is recommended to prepare fresh working solutions of this compound and use them promptly to minimize the risk of precipitation over time.[7]
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of solid this compound powder.
-
Dissolution: Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM, 50 mM, or 100 mM).
-
Mixing: Vortex or sonicate the solution until the this compound is completely dissolved.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for up to one month or at -80°C for up to one year.[1][7]
Protocol 2: Preparation of an In Vitro Working Solution using a Co-Solvent System
This protocol is adapted from a formulation for a clear solution suitable for cell-based assays.[1]
-
Initial Dilution: Start with your concentrated this compound stock solution in DMSO.
-
Add PEG300: In a sterile tube, add 400 µL of PEG300.
-
Add this compound Stock: Add 50 µL of your clarified DMSO stock solution to the PEG300. Mix thoroughly until the solution is clear.
-
Add Tween 80: To the PEG300/DMSO mixture, add 50 µL of Tween 80. Mix again until the solution is clear.
-
Final Aqueous Dilution: Add 500 µL of sterile deionized water (ddH₂O) to bring the total volume to 1 mL. Mix thoroughly. This solution should be used immediately.[1]
Note: The final concentration of the components in this example formulation is 5% DMSO, 40% PEG300, 5% Tween 80, and 50% ddH₂O.
Experimental Workflow for Preparing Working Solutions:
References
- 1. selleckchem.com [selleckchem.com]
- 2. A Sphingosine 1-phosphate receptor 2 selective allosteric agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A sphingosine 1-phosphate receptor 2 selective allosteric agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. rndsystems.com [rndsystems.com]
- 6. targetmol.com [targetmol.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
CYM-5520 Technical Support Center: Quality Control and Purity Assessment
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the quality control (QC) and purity assessment of CYM-5520, a selective allosteric agonist of the Sphingosine-1-Phosphate Receptor 2 (S1PR2). Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to ensure the reliability and reproducibility of your experiments involving this compound.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its mechanism of action?
This compound is a potent and selective allosteric agonist for the S1P Receptor 2 (S1PR2)[1][2]. Unlike the endogenous ligand, sphingosine-1-phosphate (S1P), this compound binds to a different site on the receptor, modulating its activity without competing with S1P[1][3]. This allosteric mechanism allows for a nuanced control of S1PR2 signaling pathways, which are implicated in various physiological processes.
2. What are the expected purity levels for this compound?
Commercial sources of this compound typically provide a purity of ≥98% as determined by High-Performance Liquid Chromatography (HPLC)[4]. It is crucial to verify the purity of each batch upon receipt and before use in experiments.
3. How should I store this compound?
For long-term storage, this compound powder should be kept at -20°C. Under these conditions, it is stable for at least three years. Once dissolved in a solvent such as DMSO, stock solutions should be stored at -80°C and are typically stable for up to one year. To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.
4. In what solvents is this compound soluble?
This compound is readily soluble in dimethyl sulfoxide (DMSO). For cell-based assays, it is common to prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in an aqueous buffer or cell culture medium. Care should be taken to avoid precipitation upon dilution.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₁H₁₉N₃O₂ |
| Molecular Weight | 345.4 g/mol |
| Appearance | Off-white to light yellow solid |
| Purity (typical) | ≥98% (by HPLC) |
| Solubility | Soluble in DMSO |
Table 2: Typical Purity Specifications from Commercial Suppliers
| Supplier | Purity Specification | Analytical Method |
| Supplier A | ≥98% | HPLC |
| Supplier B | ≥99% | HPLC |
| Supplier C | ≥98.5% | HPLC |
Experimental Protocols
Protocol 1: Purity Assessment by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
This protocol describes a general method for determining the purity of this compound using RP-HPLC with UV detection.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Trifluoroacetic acid (TFA)
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
HPLC system with UV detector
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in DMSO.
-
Dilute the stock solution to a final concentration of 50 µg/mL with a 50:50 mixture of Mobile Phase A and Mobile Phase B.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0 95 5 25 5 95 30 5 95 31 95 5 | 35 | 95 | 5 |
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity of this compound using the area percentage method:
-
% Purity = (Area of the main peak / Total area of all peaks) x 100
-
-
Protocol 2: Identity Confirmation by Mass Spectrometry (LC-MS)
This protocol provides a general method for confirming the identity of this compound by verifying its molecular weight.
Materials:
-
This compound sample
-
LC-MS grade solvents (as per HPLC protocol)
-
LC-MS system with an electrospray ionization (ESI) source
Procedure:
-
Sample Preparation: Prepare the sample as described in the HPLC protocol.
-
LC-MS Conditions:
-
Use the same HPLC conditions as described above.
-
Mass Spectrometer Settings (Positive Ion Mode):
-
Ion Source: Electrospray Ionization (ESI)
-
Scan Range: m/z 100-1000
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120°C
-
Desolvation Temperature: 350°C
-
-
-
Data Analysis:
-
Examine the mass spectrum for the protonated molecule [M+H]⁺. For this compound (MW = 345.4), the expected m/z value is approximately 346.4.
-
Protocol 3: Structural Confirmation by ¹H NMR Spectroscopy
This protocol outlines the general procedure for acquiring a proton Nuclear Magnetic Resonance (¹H NMR) spectrum to confirm the chemical structure of this compound.
Materials:
-
This compound sample (5-10 mg)
-
Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)
-
NMR tube
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation: Dissolve the this compound sample in approximately 0.7 mL of the deuterated solvent in an NMR tube.
-
NMR Acquisition:
-
Acquire the ¹H NMR spectrum according to the instrument's standard operating procedures.
-
Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.
-
-
Data Analysis:
-
Process the raw data (Fourier transform, phase correction, and baseline correction).
-
Integrate the peaks and assign the chemical shifts.
-
Compare the obtained spectrum with a reference spectrum or with the expected chemical shifts and coupling constants based on the known structure of this compound.
-
Troubleshooting Guides
Issue 1: Unexpected Peaks in the HPLC Chromatogram
-
Question: My HPLC analysis of this compound shows multiple peaks besides the main product peak. What could be the cause?
-
Answer:
-
Potential Cause 1: Impurities from Synthesis. The additional peaks may be unreacted starting materials, byproducts, or residual catalysts from the synthesis process.
-
Solution: If the purity is below the acceptable limit, further purification of the compound by techniques such as column chromatography or recrystallization may be necessary.
-
-
Potential Cause 2: Degradation. this compound may have degraded due to improper storage or handling.
-
Solution: Ensure the compound is stored at the recommended temperature and protected from light. Prepare fresh solutions for analysis. If degradation is suspected, it is advisable to use a fresh, unopened batch of the compound.
-
-
Potential Cause 3: Contamination. The sample or the HPLC system may be contaminated.
-
Solution: Run a blank injection (solvent only) to check for system contamination. Use clean vials and fresh, high-purity solvents for sample and mobile phase preparation.
-
-
Issue 2: Poor Solubility or Precipitation in Aqueous Solutions
-
Question: I am observing precipitation when I dilute my DMSO stock solution of this compound into my aqueous assay buffer. How can I resolve this?
-
Answer:
-
Potential Cause 1: Exceeding Aqueous Solubility. this compound has limited solubility in aqueous solutions.
-
Solution 1: Reduce the Final Concentration. Test a lower final concentration of this compound in your assay.
-
Solution 2: Optimize the Dilution Method. Instead of adding the DMSO stock directly to the full volume of buffer, try a serial dilution approach. Alternatively, add the DMSO stock to a small volume of buffer while vortexing to facilitate mixing before bringing it to the final volume.
-
Solution 3: Use a Surfactant or Co-solvent. In some cases, a small amount of a biocompatible surfactant (e.g., Tween-20) or a co-solvent (e.g., ethanol) in the final buffer can help maintain solubility. However, this should be tested for its effect on the biological assay.
-
-
Potential Cause 2: pH-dependent Solubility. The solubility of this compound may be influenced by the pH of the aqueous buffer.
-
Solution: If permissible for your experiment, test the solubility of this compound in buffers with slightly different pH values.
-
-
Visualizations
Caption: A general workflow for the quality control of this compound.
Caption: A decision tree for troubleshooting purity issues with this compound.
Caption: Simplified signaling pathway of this compound via the S1PR2 receptor.
References
CYM-5520 Technical Support Center: Interpreting Unexpected Experimental Data
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CYM-5520, a selective allosteric agonist of the Sphingosine-1-Phosphate Receptor 2 (S1PR2).
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound, presenting them in a question-and-answer format.
Issue 1: Inconsistent or No Effect of this compound in In Vitro Osteogenesis Assays
Question: We observed significant osteoanabolic effects of this compound in vivo, but in our in vitro experiments with murine bone marrow stromal cells (BMSCs), this compound shows no significant effect on alkaline phosphatase (ALP) expression or mineralization. Is this expected?
Answer: Yes, this is a documented discrepancy between in vivo and in vitro findings. While this compound has been shown to enhance trabecular bone volume in animal models, studies on murine BMSCs have reported no significant effect on ALP expression or mineralization in vitro[1]. This suggests that the osteoanabolic effects of this compound in vivo may be mediated by more complex physiological processes not fully recapitulated in a BMSC monoculture system. These could include interactions with other cell types, modulation of the bone microenvironment, or effects on vascularization.
Troubleshooting Steps:
-
Consider Co-culture Systems: To better mimic the in vivo environment, consider co-culture systems that include other cell types found in bone, such as osteoclasts or endothelial cells.
-
Investigate Alternative Endpoints: Explore other potential mechanisms of action in vitro, such as effects on cell proliferation, apoptosis, or the expression of other osteogenic markers beyond ALP.
-
Confirm In Vivo Relevance: If the primary goal is to understand the systemic effects, the in vivo data should be prioritized, with in vitro studies used to investigate specific cellular mechanisms.
Issue 2: Unexpected Results in the Presence of the S1PR2 Antagonist JTE-013
Question: We are using JTE-013 to block S1PR2 signaling in our experiments. However, when we add this compound in the presence of JTE-013, we see a rightward shift in the this compound dose-response curve and a diminished maximal response. We expected a complete blockade. What is happening?
Answer: This observation is consistent with the allosteric mechanism of this compound. This compound binds to a different site on the S1PR2 receptor than the orthosteric antagonist JTE-013[2][3]. Therefore, JTE-013 acts as a non-competitive antagonist to this compound[2]. This means that at higher concentrations of JTE-013, you will see a decrease in the maximal effect of this compound, rather than a simple parallel shift in the dose-response curve that would be expected with a competitive antagonist[2].
Troubleshooting Workflow for Allosteric Interactions
References
- 1. Inhibition of Sphingosine-1-Phosphate Receptor 2 by JTE013 Promoted Osteogenesis by Increasing Vesicle Trafficking, Wnt/Ca2+, and BMP/Smad Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Sphingosine 1-phosphate receptor 2 selective allosteric agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A sphingosine 1-phosphate receptor 2 selective allosteric agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
CYM-5520 degradation and storage recommendations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage, handling, and potential degradation of CYM-5520, a selective allosteric agonist of the Sphingosine-1-Phosphate Receptor 2 (S1PR2).
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
For long-term storage, solid this compound should be stored at -20°C.[1][2] Some suppliers also indicate that storage at +4°C is acceptable.[3] It is recommended to protect the solid compound from light.
Q2: How should I prepare and store stock solutions of this compound?
This compound is soluble in DMSO up to 100 mM.[3] When preparing stock solutions, it is advisable to use fresh, anhydrous DMSO, as moisture can reduce solubility.[2] For storage of stock solutions:
-
Store at -80°C for up to 1 year.[2]
-
Store at -20°C for up to 1-3 months.[2][4][5] To avoid repeated freeze-thaw cycles, it is best to aliquot the stock solution into smaller volumes for single-use experiments.[2]
Q3: Are there any specific recommendations for preparing working solutions for in vivo or in vitro experiments?
Yes, for in vivo experiments, it is recommended to prepare fresh working solutions on the day of use.[4] If precipitation occurs during the preparation of aqueous-based working solutions, gentle heating and/or sonication can be used to aid dissolution.[4] For cell-based assays, ensure the final concentration of DMSO is low (typically <0.5%) to avoid solvent-induced artifacts.
Data Presentation: Storage and Stability Summary
| Form | Storage Temperature | Duration | Special Conditions | Citations |
| Solid | -20°C | ≥ 4 years | Protect from light | [1][2] |
| Solid | +4°C | Not specified | Protect from light | [3] |
| Stock Solution in DMSO | -80°C | Up to 1 year | Aliquot to avoid freeze-thaw | [2] |
| Stock Solution in DMSO | -20°C | 1 to 3 months | Protect from light | [2][4][5] |
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation in working solution | Low aqueous solubility of this compound. | Use gentle heating or sonication to dissolve. Prepare fresh solutions before each experiment. Consider using a co-solvent system if compatible with your experimental setup.[4] |
| Inconsistent experimental results | Degradation of this compound in solution. | Prepare fresh stock solutions regularly. Aliquot and store stock solutions properly at -80°C. Perform a stability test of your working solution under your experimental conditions. |
| Low or no compound activity | Improper storage leading to degradation. Incorrect concentration of the working solution. | Ensure the compound has been stored according to recommendations. Verify the concentration of your stock and working solutions. |
Experimental Protocols
Protocol for Assessing the Stability of this compound in Solution
This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound under various stress conditions.
1. Materials:
-
This compound
-
HPLC-grade DMSO
-
HPLC-grade water, acetonitrile, and methanol
-
Formic acid or other appropriate buffer components for HPLC
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV detector or mass spectrometer
-
pH meter
-
Incubator/oven
-
Photostability chamber
2. Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound and dissolve it in DMSO to prepare a concentrated stock solution (e.g., 10 mg/mL).
3. Forced Degradation Conditions:
-
Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of ~100 µg/mL. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of ~100 µg/mL. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Dilute the stock solution with 3% H₂O₂ to a final concentration of ~100 µg/mL. Keep at room temperature for 24 hours.
-
Thermal Degradation: Dilute the stock solution with a 50:50 mixture of acetonitrile and water to a final concentration of ~100 µg/mL. Incubate at 70°C for 48 hours.
-
Photodegradation: Expose the solution from the thermal degradation setup to a light source in a photostability chamber. A control sample should be wrapped in aluminum foil to protect it from light.
4. Sample Analysis:
-
At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a validated stability-indicating HPLC method to determine the percentage of this compound remaining and to detect the formation of any degradation products.
Visualizations
This compound S1PR2 Signaling Pathway
References
- 1. S1P2 receptor-dependent Rho-kinase activation mediates vasoconstriction in the murine pulmonary circulation induced by sphingosine 1-phosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Critical role of sphingosine-1-phosphate receptor 2 (S1PR2) in acute vascular inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sphingosine-1-phosphate receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Critical role of sphingosine-1-phosphate receptor 2 (S1PR2) in acute vascular inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: CYM-5520 Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of CYM-5520, a selective allosteric agonist of the Sphingosine-1-Phosphate Receptor 2 (S1P₂). Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation, ensuring robust and reliable results.
Troubleshooting Guides
This section provides solutions to common problems that may arise during experiments with this compound.
General Handling and Stock Preparation
| Issue | Potential Cause | Recommended Solution |
| Precipitation in stock solution | - Improper solvent selection.- Use of moisture-absorbed DMSO.[1] | - Ensure this compound is dissolved in an appropriate solvent, such as high-quality, anhydrous DMSO.[2]- Prepare fresh stock solutions and avoid repeated freeze-thaw cycles. |
| Inconsistent results between experiments | - Degradation of this compound stock solution. | - Aliquot stock solutions after preparation and store at -20°C or -80°C for long-term stability.[3]- Prepare fresh dilutions for each experiment from a frozen aliquot. |
In Vitro Cell-Based Assays (e.g., Calcium Mobilization, cAMP Assays)
| Issue | Potential Cause | Recommended Solution |
| No or low signal upon this compound stimulation | - Low or no expression of S1P₂ receptor in the cell line. - Poor cell health or incorrect cell density. - Inactive this compound. | - Confirm S1P₂ receptor expression in your cell line using techniques like qPCR or Western blot.- Optimize cell seeding density and ensure cells are healthy and in the logarithmic growth phase.[4]- Use a positive control, such as the endogenous ligand S1P, to confirm cell responsiveness.- Verify the activity of your this compound stock with a fresh batch if necessary. |
| High background signal | - Autofluorescence of compounds or media components.- Constitutive activity of the S1P₂ receptor. | - Use phenol red-free media for fluorescence-based assays.- Include a vehicle-only control to determine baseline signal.- For cAMP assays in Gαi-coupled systems, optimize forskolin concentration to achieve a suitable assay window. |
| Variable results within the same experiment | - Uneven cell plating.- Temperature fluctuations.- Pipetting errors. | - Ensure a homogenous cell suspension before plating.- Maintain a stable temperature throughout the assay.- Use calibrated pipettes and consistent pipetting techniques. |
Frequently Asked Questions (FAQs)
Negative Controls for this compound Experiments
Q1: What are the essential negative controls for a this compound experiment?
A1: To ensure the observed effects are specifically due to S1P₂ receptor agonism by this compound, it is crucial to include the following negative controls:
-
Vehicle Control: The solvent used to dissolve this compound (typically DMSO) should be added to cells at the same final concentration as the highest concentration of this compound used. This control accounts for any effects of the solvent on the cells.
-
Structurally Related Inactive Analog: Using a compound that is structurally similar to this compound but does not activate the S1P₂ receptor is a robust way to control for off-target effects.
-
S1P₂ Receptor Antagonist: Pre-treatment of cells with a selective S1P₂ receptor antagonist, such as JTE-013, should block the effects of this compound.[5] This confirms that the observed activity is mediated through the S1P₂ receptor.
-
S1P₂ Receptor-Null Cells: The most definitive negative control is to use a cell line that does not express the S1P₂ receptor or has had the S1P₂ receptor knocked out. This compound should have no effect in these cells.
Q2: Are there any commercially available, structurally related inactive analogs of this compound?
A2: While not always commercially available as designated "inactive analogs," the initial structure-activity relationship (SAR) studies of this compound identified several inactive compounds.[6] These include:
-
Pyrrolidone derivative (Compound 9 in Satsu et al., 2013)
-
4-(trifluoromethyl)pyridin-2-one derivative (Compound 11 in Satsu et al., 2013)
-
Unsubstituted pyridine-2-one derivative (Compound 12 in Satsu et al., 2013)
-
N-phenyl derivative (Compound 13 in Satsu et al., 2013)
Researchers may need to synthesize these compounds or inquire with custom synthesis services.
Q3: How do I perform an antagonist control experiment?
A3: To perform an antagonist control experiment, pre-incubate your cells with a selective S1P₂ receptor antagonist (e.g., JTE-013) for a sufficient time (typically 15-30 minutes) before adding this compound. The concentration of the antagonist should be sufficient to block the receptor. A dose-response curve of this compound in the presence and absence of the antagonist should demonstrate a rightward shift or a complete block of the response.
Experimental Protocols
Protocol 1: In Vitro Calcium Mobilization Assay
This protocol outlines a general procedure for measuring this compound-induced calcium mobilization in a cell line expressing the S1P₂ receptor.
Materials:
-
HEK293 cells stably expressing human S1P₂ receptor
-
DMEM/F-12 medium supplemented with 10% FBS, 1% penicillin-streptomycin
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
This compound
-
S1P (positive control)
-
JTE-013 (antagonist control)
-
DMSO (vehicle)
-
96-well black, clear-bottom plates
Procedure:
-
Cell Plating: Seed the S1P₂-expressing HEK293 cells into 96-well plates at an optimized density and allow them to adhere overnight.
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye and Pluronic F-127 in HBSS with HEPES.
-
Remove the culture medium from the cells and add the dye-loading buffer.
-
Incubate the plate at 37°C for 60 minutes in the dark.
-
-
Compound Preparation:
-
Prepare serial dilutions of this compound, S1P, and any negative controls in HBSS with HEPES.
-
For the antagonist control, prepare a solution of JTE-013.
-
-
Assay Measurement:
-
Place the 96-well plate into a fluorescence plate reader equipped with an automated injector.
-
For the antagonist control, inject the JTE-013 solution and incubate for 15-30 minutes.
-
Measure the baseline fluorescence.
-
Inject the this compound, S1P, or vehicle control solutions and immediately begin recording the fluorescence intensity over time (e.g., for 2-3 minutes).
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.
-
Normalize the data to the vehicle control.
-
Generate dose-response curves and calculate EC₅₀ values.
-
Visualizations
Caption: S1P₂ receptor signaling pathway activated by this compound and S1P.
Caption: Workflow for a this compound calcium mobilization assay.
Caption: Logic of using negative controls in this compound experiments.
References
- 1. Western Blot Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. biocompare.com [biocompare.com]
- 5. Frontiers | Allosteric modulation of G protein-coupled receptor signaling [frontiersin.org]
- 6. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Activity of S1P2 Receptor Modulators: CYM-5520 and JTE-013
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two widely used pharmacological tools targeting the Sphingosine-1-Phosphate Receptor 2 (S1P2): the agonist CYM-5520 and the antagonist JTE-013. This document summarizes their distinct mechanisms of action, presents key quantitative data from various studies, outlines relevant experimental protocols, and visualizes the associated signaling pathways and experimental workflows.
At a Glance: Key Differences and Mechanisms of Action
This compound is a potent and selective allosteric agonist of the S1P2 receptor.[1][2][3][4] This means it binds to a site on the receptor distinct from the endogenous ligand (S1P) binding site, inducing a conformational change that activates the receptor.[1][5] Notably, this compound's binding is not competitive with S1P, and it can even co-bind with the native ligand.[2][5]
In contrast, JTE-013 is a selective antagonist of the S1P2 receptor.[6] It functions through a competitive mechanism, binding to the orthosteric site and directly blocking the binding of S1P, thereby preventing receptor activation.[7] It is important for researchers to be aware that some studies have reported off-target effects for JTE-013, particularly at higher concentrations, where it may inhibit other S1P receptors and enzymes involved in sphingolipid metabolism.[8]
Quantitative Data Summary
The following table summarizes the key quantitative parameters for this compound and JTE-013 based on published experimental data.
| Parameter | This compound | JTE-013 | Reference(s) |
| Primary Activity | S1P2 Agonist | S1P2 Antagonist | [2][4],[6] |
| Mechanism | Allosteric | Competitive | [1][5],[7] |
| EC50 | 480 nM | N/A | [2][4][9][10] |
| IC50 | N/A | 17.6 nM (human), 22 nM (rat) | [1][5][6][10] |
| Ki | N/A | 20 nM (from Schild analysis) | [7] |
| Selectivity | Selective for S1P2 over S1P1, S1P3, S1P4, and S1P5 | Highly selective for S1P2 over S1P1 and S1P3; also antagonizes S1P4 at higher concentrations. | [2],[6][8] |
S1P2 Signaling Pathway and Modulator Intervention
The S1P2 receptor, a G protein-coupled receptor (GPCR), can couple to multiple G proteins, including Gαi, Gαq, and Gα12/13, to initiate a variety of downstream signaling cascades that regulate cellular processes such as cell migration, proliferation, and cytoskeletal dynamics. The following diagram illustrates the S1P2 signaling pathway and the points of intervention for this compound and JTE-013.
Experimental Protocols
Below are detailed methodologies for key experiments commonly used to characterize the activity of this compound and JTE-013.
Radioligand Binding Assay (Competitive)
This assay is used to determine the binding affinity (IC50) of a test compound (e.g., JTE-013) by measuring its ability to displace a radiolabeled ligand from the S1P2 receptor.
Materials:
-
Membranes from cells overexpressing human S1P2 receptor
-
Radioligand (e.g., [³³P]-S1P)
-
Test compound (JTE-013) and unlabeled S1P
-
Assay Buffer: 50 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 0.5% fatty acid-free BSA, pH 7.4
-
Wash Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4
-
96-well filter plates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound (JTE-013) and unlabeled S1P (for determining non-specific binding) in assay buffer.
-
In a 96-well plate, add the S1P2 receptor membranes.
-
Add the serially diluted test compound or assay buffer (for total binding) to the wells. For non-specific binding wells, add a high concentration of unlabeled S1P.
-
Add the radioligand at a fixed concentration (typically at or below its Kd).
-
Incubate the plate for 60-90 minutes at room temperature with gentle agitation to allow binding to reach equilibrium.
-
Terminate the reaction by rapid filtration through the filter plate, followed by several washes with ice-cold wash buffer to separate bound from free radioligand.
-
Allow the filters to dry, then add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of the test compound and determine the IC50 value by non-linear regression analysis.
CRE-bla Reporter Gene Assay
This cell-based functional assay measures the activation of the S1P2 receptor by an agonist (e.g., this compound) or its inhibition by an antagonist (e.g., JTE-013) by quantifying the expression of a reporter gene (β-lactamase) under the control of a cAMP response element (CRE).
Materials:
-
CHO-K1 cells stably co-expressing the human S1P2 receptor and a CRE-β-lactamase (CRE-bla) reporter construct.
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Assay medium (e.g., serum-free DMEM)
-
Test compounds (this compound and JTE-013)
-
LiveBLAzer™ FRET-B/G Substrate
-
Plate reader capable of measuring fluorescence resonance energy transfer (FRET)
Procedure:
-
Seed the S1P2-CRE-bla cells in a 384-well plate and incubate overnight.
-
Replace the culture medium with assay medium.
-
For agonist testing (this compound): Add serial dilutions of this compound to the wells.
-
For antagonist testing (JTE-013): Pre-incubate the cells with serial dilutions of JTE-013 for a defined period (e.g., 30 minutes) before adding a fixed concentration of an agonist (e.g., S1P or this compound).
-
Incubate the plate for 4-6 hours at 37°C.
-
Add the LiveBLAzer™ FRET-B/G Substrate to each well and incubate for 2 hours at room temperature in the dark.
-
Measure the fluorescence emission at 460 nm and 530 nm using a plate reader.
-
Calculate the emission ratio (460 nm / 530 nm) to determine the level of β-lactamase activity, which corresponds to S1P2 receptor activation.
-
For agonist activity, determine the EC50 value. For antagonist activity, determine the IC50 value.
Experimental Workflow Visualization
The following diagram outlines a typical experimental workflow for comparing the activity of an agonist and an antagonist on the S1P2 receptor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. medkoo.com [medkoo.com]
- 6. rndsystems.com [rndsystems.com]
- 7. A Sphingosine 1-phosphate receptor 2 selective allosteric agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The sphingosine 1-phosphate receptor 2/4 antagonist JTE-013 elicits off-target effects on sphingolipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. selleck.co.jp [selleck.co.jp]
A Comparative Guide to CYM-5520 and Other S1P2 Receptor Agonists
This guide provides a detailed comparison of CYM-5520 with other agonists of the Sphingosine-1-Phosphate Receptor 2 (S1P2), intended for researchers, scientists, and professionals in drug development. The focus is on performance, supported by experimental data, to facilitate informed decisions in research applications.
Introduction to S1P2 Receptor Agonists
The Sphingosine-1-Phosphate Receptor 2 (S1P2) is a G protein-coupled receptor (GPCR) that plays a crucial role in various physiological and pathological processes, including immune cell trafficking, angiogenesis, and tumor cell migration.[1] Activation of S1P2 is known to couple to multiple G proteins, primarily Gαi, Gαq, and Gα12/13, leading to diverse downstream signaling cascades.[2] While the endogenous ligand, Sphingosine-1-Phosphate (S1P), activates S1P2, it is non-selective and also activates other S1P receptor subtypes (S1P1, 3, 4, and 5).[1] The development of selective S1P2 agonists like this compound is therefore critical for dissecting the specific functions of this receptor.
This compound is a potent and selective allosteric agonist of S1P2.[3][4] Unlike the endogenous ligand S1P, this compound binds to a different site on the receptor, allowing for a unique mode of activation.[1] This guide compares this compound to the endogenous agonist S1P and another synthetic agonist, XAX-162.
Quantitative Performance Comparison
The following table summarizes the key pharmacological parameters of this compound in comparison to S1P and XAX-162, providing a clear overview of their potency, selectivity, and mechanism of action.
| Parameter | This compound | Sphingosine-1-Phosphate (S1P) | XAX-162 |
| Potency (EC50) | 480 nM[3][4] (1.6 µM in cAMP assay[1][3]) | 10 nM (in cAMP assay)[1] | Data not available |
| Selectivity | Selective for S1P2; does not activate S1P1, S1P3, S1P4, S1P5[1][3] | Non-selective; activates S1P1-5[1] | Highly selective for S1P2[1] |
| Binding Mechanism | Allosteric Agonist[1][3] | Orthosteric Agonist (Endogenous Ligand)[1] | Allosteric Agonist[1] |
| Competition with S1P | Non-competitive[1] | Competitive (Self-competition)[1] | Non-competitive |
| Competition with JTE-013 (S1P2 Antagonist) | Non-competitive[1] | Competitive[1] | Non-competitive[1] |
Signaling Pathways and Mechanisms
Activation of the S1P2 receptor by agonists initiates a complex network of intracellular signaling. The diagram below illustrates the primary pathways engaged by S1P2. The receptor couples to Gα12/13 to activate the Rho pathway, which is often associated with the inhibition of cell migration. It also couples to Gαq to activate Phospholipase C (PLC) and to Gαi, which can lead to the inhibition of Rac, a protein involved in cell motility.[2]
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for key experiments used to characterize S1P2 receptor agonists.
cAMP Response Assay (for Gαi coupling)
This assay measures the inhibition of forskolin-stimulated cAMP production following receptor activation, which is indicative of Gαi coupling.
Methodology:
-
Cell Culture: CHO (Chinese Hamster Ovary) cells stably expressing the human S1P2 receptor are cultured to ~80% confluency in appropriate media.
-
Cell Plating: Cells are harvested and seeded into 384-well plates and incubated overnight.
-
Assay Procedure:
-
The culture medium is replaced with a stimulation buffer.
-
Cells are co-incubated with a fixed concentration of forskolin (to stimulate adenylyl cyclase) and varying concentrations of the test agonist (e.g., this compound or S1P).
-
The incubation proceeds for a defined period (e.g., 30 minutes) at 37°C.
-
-
cAMP Measurement: Intracellular cAMP levels are quantified using a commercially available detection kit, often based on HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA principles.[5][6]
-
Data Analysis: The decrease in cAMP levels relative to forskolin-only treated cells is plotted against the agonist concentration to determine the EC50 value.
Radioligand Competition Binding Assay
This assay is used to determine if a test compound competes with the natural ligand (S1P) for binding to the S1P2 receptor.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells overexpressing the S1P2 receptor.[7][8]
-
Assay Setup:
-
Incubation: The plate is incubated for 60 minutes at room temperature to allow binding to reach equilibrium.[7]
-
Separation: The mixture is rapidly filtered through a glass fiber filter plate to separate bound from free radioligand. The filters are washed multiple times with ice-cold assay buffer.[7]
-
Detection: The radioactivity retained on the filters (representing the bound ligand) is measured using a scintillation counter.
-
Data Analysis: The amount of bound radioligand is plotted against the concentration of the unlabeled competitor. An IC50 value is determined, which represents the concentration of the competitor that displaces 50% of the radiolabeled ligand. This assay demonstrates that this compound does not displace radiolabeled S1P, confirming its allosteric, non-competitive binding nature.[1]
The workflow for a typical radioligand binding assay is visualized below.
Conclusion
This compound represents a valuable tool for studying S1P2 receptor signaling due to its high selectivity and unique allosteric mechanism. Unlike the endogenous agonist S1P, which has broad activity across all S1P receptor subtypes, this compound allows for the specific interrogation of S1P2-mediated pathways. Its non-competitive binding means it can activate the receptor even in the presence of the endogenous ligand, offering a distinct advantage in experimental systems. This guide provides the foundational data and protocols to assist researchers in effectively utilizing and comparing this compound with other S1P2 agonists in their studies.
References
- 1. A Sphingosine 1-phosphate receptor 2 selective allosteric agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sphingosine-1-phosphate receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A practical process for the preparation of [32P]S1P and binding assay for S1P receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Validating CYM-5520 Selectivity and Specificity: A Comparative Guide for Researchers
For scientists engaged in GPCR research and drug development, the selection of highly specific and selective molecular probes is paramount. This guide provides a comprehensive comparison of CYM-5520, a known selective agonist for the Sphingosine-1-Phosphate Receptor 2 (S1PR2), with an alternative agonist, XAX-162, and a well-characterized antagonist, JTE-013. This comparison is intended to assist researchers in making informed decisions for their experimental designs.
Executive Summary
This compound is a potent and selective allosteric agonist of S1PR2 with a reported EC50 of 480 nM.[1] It exhibits high selectivity for S1PR2 over other S1P receptor subtypes (S1PR1, S1PR3, S1PR4, and S1PR5).[1] Its allosteric mode of action means it does not compete with the endogenous ligand, sphingosine-1-phosphate (S1P), for the same binding site. This property can be advantageous for studies aiming to modulate receptor activity without interfering with natural ligand binding.
As a direct comparison, XAX-162, another selective S1PR2 agonist developed in the same study, is presented. For a broader perspective on S1PR2 modulation, the S1PR2-selective antagonist JTE-013 is also included, though it should be noted that some reports suggest potential off-target activities.
Data Presentation
The following tables summarize the available quantitative data for this compound and its comparators.
Table 1: Potency and Selectivity of S1PR2 Ligands
| Compound | Type | Target | EC50 / IC50 (nM) | Selectivity Notes |
| This compound | Allosteric Agonist | S1PR2 | 480 | Inactive against S1PR1, S1PR3, S1PR4, and S1PR5.[1] Reportedly tested against a panel of 29 other receptors and transporters with no significant activity, though specific data is not publicly available. |
| XAX-162 | Agonist | S1PR2 | ~1000 | Highly selective for S1PR2; inactive in S1PR1, S1PR3, S1PR4, and S1PR5 agonist assays. |
| JTE-013 | Antagonist | S1PR2 | 17.6 | Highly selective for S1P2 over S1P1 and S1P3. However, it has been reported to also antagonize S1P4 and may have off-target effects on sphingolipid metabolism.[2][3] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and validation of these findings.
Radioligand Binding Assay (Competitive)
This assay is used to determine the binding affinity of a compound to a receptor by measuring its ability to displace a radiolabeled ligand.
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing the target S1P receptor (e.g., CHO or HEK293 cells).
-
Assay Buffer: Typically contains 50 mM HEPES, 5 mM MgCl2, 1 mM CaCl2, and 0.5% fatty acid-free BSA, pH 7.4.
-
Reaction Setup: In a 96-well plate, add the assay buffer, the radiolabeled ligand (e.g., [³³P]S1P), and varying concentrations of the unlabeled test compound.
-
Incubation: Add the prepared cell membranes to initiate the binding reaction. Incubate at room temperature for 1-2 hours to reach equilibrium.
-
Termination and Filtration: Terminate the reaction by rapid filtration through a glass fiber filter plate to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Detection: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).
cAMP Functional Assay (Functional)
This assay measures the ability of a compound to modulate the intracellular levels of cyclic AMP (cAMP), a common second messenger in GPCR signaling. S1PR2 activation can lead to a decrease in cAMP levels.
-
Cell Culture: Plate cells expressing the S1P receptor of interest in a suitable multi-well plate.
-
Compound Treatment: Treat the cells with varying concentrations of the test compound.
-
Forskolin Stimulation: Add forskolin, an adenylyl cyclase activator, to stimulate cAMP production.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, ELISA, or AlphaScreen).
-
Data Analysis: Plot the cAMP levels against the compound concentration to determine the EC50 (for agonists) or IC50 (for antagonists).
Calcium Mobilization Assay (Functional)
This assay measures changes in intracellular calcium concentrations upon receptor activation, another key signaling event for many GPCRs, including S1PR2.
-
Cell Culture and Dye Loading: Plate cells expressing the S1P receptor in a black-walled, clear-bottom multi-well plate. Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Compound Addition: Use an automated liquid handler or a fluorometric imaging plate reader (FLIPR) to add varying concentrations of the test compound to the wells.
-
Fluorescence Measurement: Monitor the change in fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium.
-
Data Analysis: Determine the EC50 value by plotting the peak fluorescence response against the compound concentration.
Mandatory Visualization
S1P2 Receptor Signaling Pathway
The following diagram illustrates the primary signaling cascades initiated by the activation of the S1P2 receptor. S1PR2 couples to multiple G proteins, including Gαi, Gαq, and Gα12/13, leading to diverse downstream cellular responses.
References
Unveiling the Selectivity of CYM-5520: A Comparative Guide for S1P Receptor Research
For researchers in pharmacology and drug development, the selectivity of a molecular probe is paramount. This guide provides a detailed comparison of CYM-5520's activity across the sphingosine-1-phosphate (S1P) receptor family, supported by quantitative data and experimental protocols to inform your research.
This compound is a potent and selective allosteric agonist of the Sphingosine-1-Phosphate Receptor 2 (S1PR2), a member of a family of five G protein-coupled receptors (S1PR1-5) that mediate a diverse range of cellular processes.[1][2][3][4] Understanding the cross-reactivity of this compound with other S1P receptor subtypes is crucial for interpreting experimental results and for its potential development as a therapeutic agent.
Comparative Analysis of Receptor Activation
Experimental data demonstrates that this compound is a highly selective agonist for S1PR2. In functional assays, this compound potently activates S1PR2 with a half-maximal effective concentration (EC50) of 480 nM.[1][3][4] In contrast, it exhibits no agonist activity at other S1P receptor subtypes, namely S1PR1, S1PR3, S1PR4, and S1PR5, at concentrations up to 10 µM. This high degree of selectivity makes this compound a valuable tool for specifically investigating S1PR2-mediated signaling pathways.
The selectivity profile of this compound is summarized in the table below, based on data from functional agonist assays.
| Receptor Subtype | Agonist Activity (EC50) |
| S1PR2 | 480 nM |
| S1PR1 | No activity observed (tested up to 10 µM) |
| S1PR3 | No activity observed (tested up to 10 µM) |
| S1PR4 | No activity observed (tested up to 10 µM) |
| S1PR5 | No activity observed (tested up to 10 µM) |
S1P Receptor Selectivity Profile of this compound
The following diagram illustrates the high selectivity of this compound for the S1P2 receptor over the other members of the S1P receptor family.
Caption: this compound Selectivity for S1P Receptors.
Experimental Methodologies
The selectivity of this compound was determined using a panel of functional assays designed to measure the activation of each human S1P receptor subtype. The primary method employed was the Tango™ GPCR Assay System, a robust platform for monitoring G protein-coupled receptor (GPCR) activation.
Tango™ S1P Receptor Agonist Assay Protocol
This assay quantifies ligand-induced receptor activation by measuring the recruitment of β-arrestin to the GPCR.
Objective: To determine the agonist activity of this compound at human S1PR1, S1PR2, S1PR3, S1PR4, and S1PR5.
Materials:
-
Tango™ U2OS cell lines stably expressing one of the human S1P receptor subtypes (S1PR1, S1PR2, S1PR3, S1PR4, or S1PR5) fused to a transcription factor, along with a β-arrestin/protease fusion construct.
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Assay medium: As recommended by the cell line provider.
-
384-well, black, clear-bottom assay plates.
-
LiveBLAzer™-FRET B/G Substrate.
Procedure:
-
Cell Plating:
-
Culture the Tango™ S1P receptor-expressing U2OS cells according to the supplier's instructions.
-
On the day before the assay, plate the cells into 384-well black, clear-bottom plates at a density optimized for each cell line.
-
Incubate the plates overnight at 37°C in a humidified atmosphere with 5% CO2.
-
-
Compound Preparation:
-
Prepare a serial dilution of this compound in assay medium. A typical final concentration range for testing would be from 1 nM to 10 µM.
-
Include a vehicle control (e.g., DMSO at the same final concentration as in the compound dilutions) and a known agonist for each receptor as a positive control.
-
-
Compound Addition and Incubation:
-
Carefully remove the culture medium from the cell plates.
-
Add the diluted this compound, vehicle control, and positive control solutions to the respective wells.
-
Incubate the plates for 5 hours at 37°C in a humidified incubator with 5% CO2 to allow for receptor activation and subsequent reporter gene expression.
-
-
Substrate Addition and Detection:
-
Prepare the LiveBLAzer™-FRET B/G Substrate solution according to the manufacturer's protocol.
-
Add the substrate solution to each well of the assay plates.
-
Incubate the plates at room temperature in the dark for 2 hours.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence emission at 460 nm (blue) and 530 nm (green) using a fluorescence plate reader.
-
Calculate the ratio of blue to green fluorescence for each well. This ratio is proportional to the level of β-lactamase reporter gene expression and, consequently, receptor activation.
-
Plot the blue:green fluorescence ratio against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response) to determine the EC50 value for S1PR2. For the other receptors, the absence of a dose-dependent increase in the fluorescence ratio up to the highest tested concentration (10 µM) indicates a lack of agonist activity.
-
The workflow for determining receptor activation via this method is depicted below.
Caption: Workflow for the Tango GPCR Assay.
References
- 1. researchgate.net [researchgate.net]
- 2. A Sphingosine 1-phosphate receptor 2 selective allosteric agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The sphingosine 1-phosphate receptor 2 is shed in exosomes from breast cancer cells and is N-terminally processed to a short constitutively active form that promotes extracellular signal regulated kinase activation and DNA synthesis in fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
Navigating S1P2 Agonism: A Comparative Guide to Alternatives for CYM-5520
For researchers, scientists, and drug development professionals investigating the role of the Sphingosine-1-Phosphate Receptor 2 (S1P2), the selective agonist CYM-5520 has been a valuable tool. However, the exploration of alternative compounds is crucial for validating research findings and potentially identifying molecules with improved properties. This guide provides an objective comparison of this compound with other known S1P2 agonists, supported by experimental data and detailed protocols to empower your research.
This guide focuses on providing a direct comparison of commercially available, selective S1P2 agonists to this compound, offering researchers a broader toolkit for their investigations. The data presented here is compiled from publicly available research literature.
Performance Comparison of S1P2 Agonists
The following table summarizes the key performance indicators of this compound and its alternatives. Potency (EC50), a measure of the concentration at which a drug elicits half of its maximal response, is a critical parameter for comparing agonist performance.
| Compound | Type | EC50 (S1P2) | Selectivity Notes |
| This compound | Allosteric Agonist | 480 nM[1] | Selective for S1P2 over S1P1, S1P3, S1P4, and S1P5.[1] |
| CYM-5478 | Agonist | 119 nM | Highly selective for S1P2. Shows less than 25% efficacy and 10-fold lower potency against S1P1, S1P3, S1P4, and S1P5. |
| XAX-162 | Agonist | 1.1 µM | Highly selective for S1P2 over other S1P receptors. |
Understanding S1P2 Signaling
Activation of the S1P2 receptor, a G protein-coupled receptor (GPCR), initiates a cascade of intracellular signaling events. S1P2 is known to couple to three main families of G proteins: Gαi, Gαq, and Gα12/13.[2][3] This promiscuous coupling allows S1P2 to regulate a diverse range of cellular processes. The diagram below illustrates the primary signaling pathways activated by S1P2 agonism.
Experimental Protocols
To facilitate the direct comparison of S1P2 agonists, this section provides detailed protocols for key in vitro assays used to characterize their activity. These protocols are based on established methodologies and can be adapted for specific laboratory conditions.
General Experimental Workflow
The following diagram outlines a typical workflow for screening and characterizing novel S1P2 agonists.
TGFα-Shedding Assay for S1P2 Agonist Screening
This assay measures the activation of S1P2 by quantifying the shedding of alkaline phosphatase-tagged transforming growth factor-α (AP-TGFα). S1P2 coupling to Gαq and Gα12/13 leads to the activation of metalloproteinases that cleave pro-TGFα, releasing AP-TGFα into the supernatant.
Materials:
-
HEK293 cells stably co-expressing human S1P2 and AP-TGFα.
-
Assay medium: Serum-free DMEM.
-
Test compounds and reference agonist (e.g., this compound).
-
p-Nitrophenyl phosphate (pNPP) substrate solution.
-
96-well cell culture plates.
-
Plate reader capable of measuring absorbance at 405 nm.
Protocol:
-
Cell Plating: Seed the S1P2/AP-TGFα expressing HEK293 cells into a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of growth medium. Incubate overnight at 37°C in a 5% CO₂ incubator.
-
Serum Starvation: The next day, replace the growth medium with 100 µL of serum-free DMEM and incubate for 2-4 hours.
-
Compound Treatment: Add 10 µL of 11X concentrated test compounds or reference agonist to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 1 hour at 37°C.
-
Supernatant Collection: Carefully collect 80 µL of the supernatant from each well and transfer to a new 96-well plate.
-
Enzymatic Reaction: Add 20 µL of pNPP substrate solution to each well containing the supernatant.
-
Signal Detection: Incubate the plate at room temperature for 30-60 minutes, or until a yellow color develops. Measure the absorbance at 405 nm using a plate reader.
-
Data Analysis: Calculate the fold increase in AP activity relative to the vehicle control. Determine the EC50 values for each agonist by fitting the dose-response data to a sigmoidal curve.
CRE-bla Reporter Gene Assay for S1P2 Activity
This assay utilizes a cell line stably expressing the S1P2 receptor and a β-lactamase (bla) reporter gene under the control of a cAMP response element (CRE). S1P2 coupling to Gαi inhibits adenylyl cyclase, leading to a decrease in cAMP levels and a subsequent reduction in CRE-mediated bla expression.
Materials:
-
CHO-K1 or HEK293 cells stably co-expressing human S1P2 and the CRE-bla reporter construct.
-
Assay medium: Opti-MEM or equivalent serum-free medium.
-
Forskolin.
-
Test compounds and reference agonist.
-
LiveBLAzer™-FRET B/G Substrate (CCF4-AM).
-
384-well black-walled, clear-bottom plates.
-
Fluorescence plate reader with excitation at 409 nm and emission detection at 460 nm and 530 nm.
Protocol:
-
Cell Plating: Plate the S1P2/CRE-bla cells in a 384-well plate at a density of 10,000 cells/well in 20 µL of assay medium.
-
Compound Addition: Add 5 µL of 5X concentrated test compounds or reference agonist.
-
Forskolin Stimulation: Add 5 µL of a pre-determined EC80 concentration of forskolin to all wells except for the negative control.
-
Incubation: Incubate the plate for 4-5 hours at 37°C in a 5% CO₂ incubator.
-
Substrate Loading: Add 6 µL of the LiveBLAzer™-FRET B/G Substrate working solution to each well.
-
Incubation: Incubate the plate for 2 hours at room temperature, protected from light.
-
Signal Detection: Measure the fluorescence emission at 460 nm (blue) and 530 nm (green) with excitation at 409 nm.
-
Data Analysis: Calculate the 460/530 nm emission ratio. The inhibition of the forskolin-stimulated signal by the S1P2 agonist is indicative of receptor activation. Determine the IC50 (which corresponds to the EC50 for the agonist) from the dose-response curve.
[³⁵S]GTPγS Binding Assay for G Protein Activation
This functional assay directly measures the activation of G proteins upon agonist binding to the S1P2 receptor. The binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits is quantified as a measure of receptor activation.
Materials:
-
Membranes prepared from cells overexpressing the human S1P2 receptor.
-
Assay buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, 1 µM GDP.
-
[³⁵S]GTPγS (specific activity ~1250 Ci/mmol).
-
Unlabeled GTPγS.
-
Test compounds and reference agonist.
-
Scintillation proximity assay (SPA) beads (e.g., wheat germ agglutinin-coated).
-
96-well white microplates.
-
Microplate scintillation counter.
Protocol:
-
Reaction Setup: In a 96-well plate, add in the following order:
-
50 µL of assay buffer.
-
25 µL of test compounds or reference agonist at various concentrations.
-
25 µL of S1P2-expressing membranes (5-10 µg of protein).
-
For non-specific binding control wells, add unlabeled GTPγS to a final concentration of 10 µM.
-
-
Pre-incubation: Incubate the plate for 15 minutes at 30°C.
-
Initiation of Reaction: Add 25 µL of [³⁵S]GTPγS (final concentration 0.1-0.5 nM) to all wells.
-
Incubation: Incubate for 30-60 minutes at 30°C with gentle agitation.
-
SPA Bead Addition: Add 50 µL of a SPA bead slurry (1 mg/well).
-
Incubation: Incubate for 2 hours at room temperature to allow for bead settling.
-
Signal Detection: Count the plate in a microplate scintillation counter.
-
Data Analysis: Subtract the non-specific binding from all wells. Calculate the agonist-stimulated [³⁵S]GTPγS binding as a percentage of the maximal response and determine the EC50 values.
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated S1P2 receptor, a key event in GPCR desensitization and signaling. Various commercial platforms are available, often utilizing enzyme fragment complementation (e.g., PathHunter®) or bioluminescence resonance energy transfer (BRET). The following is a generalized protocol based on the enzyme fragment complementation principle.
Materials:
-
Cells stably co-expressing S1P2 tagged with a small enzyme fragment (e.g., ProLink™) and β-arrestin tagged with a larger, complementary enzyme fragment (e.g., Enzyme Acceptor).
-
Assay medium: Opti-MEM or equivalent.
-
Test compounds and reference agonist.
-
Detection reagents containing the chemiluminescent substrate.
-
384-well white, solid-bottom plates.
-
Luminometer.
Protocol:
-
Cell Plating: Seed the engineered cells in a 384-well plate at an optimized density (e.g., 5,000-10,000 cells/well) in 20 µL of assay medium. Incubate overnight.
-
Compound Addition: Add 5 µL of 5X concentrated test compounds or reference agonist.
-
Incubation: Incubate the plate for 90 minutes at 37°C.
-
Signal Detection: Equilibrate the plate and detection reagents to room temperature. Add 12.5 µL of the detection reagent to each well.
-
Incubation: Incubate for 60 minutes at room temperature, protected from light.
-
Measurement: Read the luminescence using a plate reader.
-
Data Analysis: Calculate the fold increase in luminescence over the vehicle control and determine the EC50 values from the dose-response curves.
Conclusion
The selection of an appropriate S1P2 agonist is critical for the accurate interpretation of experimental results. While this compound is a well-established tool, the availability of alternatives such as CYM-5478 and XAX-162 provides researchers with valuable options for confirming findings and exploring the nuances of S1P2 signaling. This guide offers a starting point for comparing these compounds and provides detailed experimental protocols to facilitate their characterization in your laboratory. As the field of S1P receptor pharmacology continues to evolve, the use of multiple, well-characterized agonists will be essential for advancing our understanding of the physiological and pathological roles of S1P2.
References
Comparative Efficacy Analysis: CYM-5520 versus Endogenous Sphingosine-1-Phosphate at the S1P₂ Receptor
This guide provides a detailed comparison of the synthetic agonist CYM-5520 and the endogenous ligand Sphingosine-1-Phosphate (S1P) in activating the S1P₂ receptor, a key G-protein-coupled receptor (GPCR) involved in diverse cellular processes. The following sections present quantitative data, experimental methodologies, and signaling pathway diagrams to offer a comprehensive resource for researchers in pharmacology and drug development.
Introduction to S1P₂ Receptor Signaling
Sphingosine-1-Phosphate is a bioactive lipid mediator that regulates numerous physiological functions by binding to five specific S1P receptors (S1P₁₋₅).[1][2] The S1P₂ receptor subtype is widely expressed and couples to a variety of heterotrimeric G-proteins, including Gαi, Gαq, and Gα₁₂/₁₃, leading to the modulation of downstream signaling cascades such as Rho activation and Rac inhibition.[3][4] this compound is a synthetic, selective allosteric agonist of the S1P₂ receptor.[4][5] Unlike the endogenous ligand S1P, which binds to an orthosteric site, this compound binds to a different site on the receptor, offering a distinct mode of activation.[4] This allosteric mechanism means this compound does not compete directly with S1P for binding.[4]
Quantitative Efficacy Comparison
The relative efficacy of this compound and S1P has been evaluated in various in vitro functional assays. The data summarized below highlights the potency (EC₅₀) and binding characteristics of each ligand at the S1P₂ receptor.
| Ligand | Receptor Target | Assay Type | Cell Line | Potency (EC₅₀) | Efficacy | Binding Mechanism | Reference |
| This compound | S1P₂ | CRE-bla Reporter | CHO | 480 nM | Selective Agonist | Allosteric | [5][6] |
| This compound | Wild Type S1P₂ | cAMP Luciferase Assay | CHO | 1.5 µM | Full Agonist | Allosteric | [4][5] |
| S1P | S1P₂ | Radioligand Binding | - | IC₅₀ = 25 nM | Endogenous Ligand | Orthosteric | [4] |
| S1P | S1P₁ | p42/p44 MAPK | CHO-K1 | 2.3 nM | Full Agonist | Orthosteric | [7] |
Note: The IC₅₀ for S1P represents its concentration to displace 50% of a radiolabeled S1P tracer, indicating its binding affinity. The EC₅₀ for this compound represents its concentration to achieve 50% of the maximal response in functional assays.
Signaling Pathway and Experimental Workflow
The activation of the S1P₂ receptor by its ligands initiates a cascade of intracellular events. The diagram below illustrates the canonical signaling pathway.
Caption: S1P₂ receptor signaling pathway activated by S1P and this compound.
The workflow for a common functional assay used to determine agonist potency is depicted below.
Caption: Workflow for a CRE-bla reporter gene assay.
Detailed Experimental Protocols
The following protocols are representative of the methods used to generate the comparative efficacy data.
1. Radioligand Competitive Binding Assay
This assay measures the ability of a test compound to displace a radiolabeled ligand (e.g., [³³P]S1P) from the receptor, allowing for the determination of binding affinity (Kᵢ) or IC₅₀.
-
Membrane Preparation: Membranes from Chinese Hamster Ovary (CHO) cells overexpressing the human S1P₂ receptor are prepared and diluted in an assay buffer (50 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 0.5% fatty acid-free BSA, pH 7.5).[8]
-
Assay Procedure:
-
Test compounds (e.g., unlabeled S1P, this compound) are serially diluted in assay buffer.[8]
-
50 µL of the test compound dilutions are pre-incubated with 50 µL of the S1P₂ membrane preparation (containing 1-2 µg of protein) for 30 minutes at room temperature in a 96-well plate.[8]
-
[³³P]S1P is added to a final concentration of 0.1-0.2 nM, bringing the total volume to 150 µL.[8]
-
The plate is incubated to allow binding to reach equilibrium.
-
The reaction is terminated by rapid filtration through a filter plate to separate bound from free radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.[4] As this compound is an allosteric agonist, it does not displace the radiolabeled S1P.[4]
2. cAMP Response Element (CRE) Beta-Lactamase (bla) Reporter Assay
This functional assay measures receptor activation by quantifying the expression of a reporter gene (beta-lactamase) under the control of a CRE promoter. S1P₂ can couple to Gαi, which inhibits adenylyl cyclase, or Gαs, which stimulates it. In this assay format, cells are often stimulated with forskolin to raise cAMP levels, and Gαi-mediated agonism is measured as an inhibition of the forskolin-induced signal.
-
Cell Line: A CHO cell line stably co-transfected with the human S1P₂ receptor and a CRE-bla reporter construct is used.[4][9]
-
Assay Procedure:
-
Cells are plated in 96-well or 384-well plates and cultured overnight.
-
The culture medium is replaced with assay buffer.
-
Cells are treated with serial dilutions of the agonist (S1P or this compound) in the presence of a fixed concentration of forskolin (to stimulate adenylyl cyclase and cAMP production).[9]
-
The plates are incubated for a set period (e.g., 1 hour) at 37°C.[10]
-
A fluorescent beta-lactamase substrate is added, and the plate is incubated further to allow for the enzymatic reaction.
-
The fluorescence is read at two wavelengths to determine the ratio of cleaved to uncleaved substrate, which is proportional to CRE-bla activity.
-
-
Data Analysis: The fluorescence ratio is plotted against the agonist concentration, and a dose-response curve is fitted to calculate the EC₅₀ value, representing the agonist's potency.[4][9]
3. p42/p44 MAPK (ERK) Phosphorylation Assay
This assay measures the activation of the Mitogen-Activated Protein Kinase (MAPK) pathway, a common downstream signaling event for many GPCRs.
-
Cell Line: CHO-K1 cells transiently transfected with the wild-type S1P₁ receptor are used (protocol adaptable for S1P₂).[7]
-
Assay Procedure:
-
Cells are seeded in plates and grown to sub-confluency.
-
Cells are serum-starved for several hours to reduce basal MAPK activity.
-
Cells are stimulated with various concentrations of agonists (e.g., S1P, this compound) for a short period (typically 5-10 minutes) at 37°C.
-
The reaction is stopped, and cells are lysed to extract proteins.
-
The concentration of phosphorylated ERK (pERK) and total ERK is quantified using methods like Western Blot or AlphaScreen.
-
-
Data Analysis: The ratio of pERK to total ERK is calculated for each agonist concentration. The data are then plotted to generate a dose-response curve and determine the EC₅₀ and Eₘₐₓ values.[7]
References
- 1. mdpi.com [mdpi.com]
- 2. Sphingosine 1-phosphate signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. A Sphingosine 1-phosphate receptor 2 selective allosteric agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Full pharmacological efficacy of a novel S1P1 agonist that does not require S1P-like head-group interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A practical process for the preparation of [32P]S1P and binding assay for S1P receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. AID 467 - Dose Response Assays for S1P1 Agonists and Agonism Potentiators - Parental Cell Line Counter Screen 60K MLSMR - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
Navigating the Landscape of S1P3 Antagonism: A Comparative Performance Guide
An Important Clarification on CYM-5520: Initial evaluation of this compound has revealed a critical distinction in its molecular activity. Contrary to the initial premise of investigating it as a Sphingosine-1-Phosphate Receptor 3 (S1P3) antagonist, published scientific literature consistently identifies this compound as a potent and selective agonist of the Sphingosine-1-Phosphate Receptor 2 (S1P2). It functions as an allosteric agonist, meaning it binds to a site on the receptor distinct from the endogenous ligand (S1P) to activate it. Furthermore, studies have demonstrated that this compound does not exhibit activity at S1P1, S1P3, S1P4, or S1P5 receptors.
Given this fundamental difference in the mechanism of action, a direct performance benchmark of this compound against S1P3 antagonists is not scientifically viable. Therefore, this guide has been adapted to provide a comprehensive comparison of established and selective S1P3 antagonists, offering researchers and drug development professionals a clear overview of the current landscape. This guide will focus on the performance of three notable S1P3 antagonists: TY-52156 , SPM-354 , and CAY10444 .
Comparative Analysis of S1P3 Antagonists
The following tables summarize the quantitative performance data for TY-52156, SPM-354, and CAY10444, focusing on their potency and selectivity for the S1P3 receptor.
Table 1: Potency of S1P3 Antagonists
| Compound | Assay Type | Parameter | Value (nM) | Cell Line/System |
| TY-52156 | Radioligand Binding | Kᵢ | 110 | Not Specified |
| SPM-354 | β-arrestin Recruitment | IC₅₀ | Not directly specified, but 6-10 fold more potent than SPM-242 | S1P3 expressing cells |
| CAY10444 | S1P-induced Response | IC₅₀ | 4,600 | S1P3 cell line |
| CAY10444 | Calcium Mobilization | IC₅₀ | 11,600 | CHO cells expressing human S1P3 |
Table 2: Selectivity Profile of S1P3 Antagonists
| Compound | vs. S1P1 | vs. S1P2 | vs. S1P4 | vs. S1P5 | Notes |
| TY-52156 | ~30-fold lower effect | ~30-fold lower effect | ~30-fold lower effect | ~30-fold lower effect | Also shows no effect on 24 other GPCRs at ~10 µM.[1] |
| SPM-354 | 30-fold more potent on S1P3 | 1840-fold selectivity | 8000-fold selectivity | 20,000-fold selectivity | A derivative of SPM-242 with improved in vivo stability.[2] |
| CAY10444 | Not specified | Not specified | Not specified | Not specified | Known to have some off-target effects, including inhibition of Ca²⁺ mobilization via P2 and α1A-adrenoceptors.[3][4] |
Experimental Methodologies
Detailed protocols for key assays used to characterize S1P3 antagonist performance are provided below.
Radioligand Binding Assay (Competitive)
This assay quantifies the ability of a test compound to displace a radiolabeled ligand from the S1P3 receptor, thereby determining the compound's binding affinity (Kᵢ).
Protocol:
-
Membrane Preparation:
-
Homogenize cells or tissues expressing the S1P3 receptor in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, with protease inhibitors).
-
Centrifuge the homogenate at low speed to remove large debris.
-
Pellet the membranes by high-speed centrifugation (e.g., 20,000 x g for 10 minutes at 4°C).
-
Wash the membrane pellet with fresh buffer and re-centrifuge.
-
Resuspend the final pellet in a buffer containing a cryoprotectant (e.g., 10% sucrose) and store at -80°C.
-
On the day of the assay, thaw the membranes and resuspend in the final binding buffer.
-
-
Assay Procedure:
-
In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³³P]S1P), and varying concentrations of the unlabeled antagonist.
-
Incubate the plate for a defined period (e.g., 60 minutes at 30°C) with gentle agitation to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through a glass fiber filter (e.g., GF/C) pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Determine the concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC₅₀).
-
Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
-
ERK Phosphorylation Assay (Western Blot)
This assay measures the inhibition of S1P-induced phosphorylation of Extracellular signal-Regulated Kinase (ERK), a downstream effector of S1P3 signaling.
Protocol:
-
Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., HEK293 or CHO cells) expressing the S1P3 receptor in appropriate media.
-
Serum-starve the cells for several hours to reduce basal ERK phosphorylation.
-
Pre-incubate the cells with varying concentrations of the S1P3 antagonist for a specified time (e.g., 30-60 minutes).
-
Stimulate the cells with an EC₈₀ concentration of S1P for a short period (e.g., 5-10 minutes).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a standard method (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK (p-ERK) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the chemiluminescent signal using an appropriate substrate and imaging system.
-
-
Data Analysis:
-
Strip the membrane and re-probe with an antibody for total ERK to normalize for protein loading.
-
Quantify the band intensities for p-ERK and total ERK using densitometry software.
-
Calculate the ratio of p-ERK to total ERK for each sample and plot the inhibition of S1P-induced ERK phosphorylation as a function of antagonist concentration to determine the IC₅₀.
-
Calcium Mobilization Assay
This assay measures the antagonist's ability to block the S1P-induced increase in intracellular calcium, a key signaling event mediated by S1P3 coupling to Gq proteins.
Protocol:
-
Cell Preparation and Dye Loading:
-
Plate cells expressing the S1P3 receptor in a 96-well black, clear-bottom plate and allow them to adhere.
-
Load the cells with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, in a suitable buffer (e.g., Hanks' Balanced Salt Solution with HEPES) for 30-60 minutes at 37°C.
-
Wash the cells to remove excess dye.
-
-
Assay Procedure:
-
Place the plate in a fluorescence plate reader equipped with an automated injection system.
-
Record a baseline fluorescence reading.
-
Inject varying concentrations of the S1P3 antagonist into the wells and incubate for a short period.
-
Inject a fixed concentration of S1P to stimulate the cells while continuously monitoring the fluorescence intensity (Excitation ~494 nm, Emission ~516 nm for Fluo-4).
-
-
Data Analysis:
-
The change in fluorescence intensity reflects the change in intracellular calcium concentration.
-
Determine the inhibitory effect of the antagonist on the S1P-induced calcium response.
-
Plot the percentage of inhibition against the antagonist concentration to calculate the IC₅₀.
-
Visualizing S1P3 Signaling and Experimental Workflow
The following diagrams, generated using the DOT language for Graphviz, illustrate the S1P3 signaling pathway and a typical experimental workflow for antagonist evaluation.
Caption: S1P3 signaling pathway and point of inhibition.
Caption: Workflow for evaluating S1P3 antagonist performance.
References
CYM-5520: A Comparative Review for Drug Development Professionals
A deep dive into the performance and experimental data of the selective S1PR2 agonist, CYM-5520, in comparison to other key modulators of the sphingosine-1-phosphate receptor 2.
This guide provides a comprehensive comparison of this compound with other relevant compounds that modulate the Sphingosine-1-Phosphate Receptor 2 (S1PR2). The data presented is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's performance based on available experimental evidence.
Introduction to this compound
This compound is a potent and selective allosteric agonist of the Sphingosine-1-Phosphate Receptor 2 (S1PR2).[1][2] Unlike the endogenous ligand, sphingosine-1-phosphate (S1P), this compound binds to a different site on the receptor, known as an allosteric site.[2] This mode of action allows it to activate the receptor even in the presence of the natural ligand.[2] Notably, this compound is highly selective for S1PR2 and does not activate other S1P receptor subtypes (S1PR1, S1PR3, S1PR4, and S1PR5).[1][2]
Comparative Analysis of In Vitro Potency and Binding
The following tables summarize the key quantitative data from various in vitro studies, comparing the activity of this compound with the endogenous ligand S1P and the well-characterized S1PR2 antagonist, JTE-013.
Table 1: Agonist Activity at S1PR2
| Compound | Assay Type | Cell Line | Parameter | Value | Reference |
| This compound | CRE-bla reporter | CHO | EC50 | 480 nM | [1] |
| This compound | cAMP accumulation | WT S1PR2-GFP | EC50 | 1.6 µM | [1] |
| This compound | cAMP accumulation | TM S1PR2-GFP | EC50 | 1.5 µM | [1] |
| S1P | CRE-bla reporter | CHO | EC50 | 10 nM | [3] |
| S1P | Radioligand Binding | S1PR2-CRE bla | IC50 | 25 nM | [1] |
Table 2: Antagonist Activity and Competitive Binding at S1PR2
| Compound | Assay Type | Cell Line | Parameter | Value | Reference |
| JTE-013 | Radioligand Binding | S1PR2-CRE bla | IC50 | 53 nM | [1] |
| JTE-013 | Schild Analysis (vs S1P) | S1PR2-CRE bla | Ki | 20 nM | [1] |
| This compound | Radioligand Binding | S1PR2-CRE bla | % Inhibition of [33P]S1P binding | No inhibition | [1] |
Experimental Methodologies
A detailed understanding of the experimental protocols is crucial for the interpretation of the presented data. Below are the methodologies for the key assays cited.
Radioligand Binding Assay
This assay is used to determine the ability of a compound to displace a radiolabeled ligand from its receptor, providing information on binding affinity.
Protocol:
-
Cell Culture: S1PR2-expressing cells (e.g., S1PR2-CRE bla cells) are cultured in appropriate media and seeded in 24-well plates.[1]
-
Assay Buffer: A binding buffer is prepared, typically containing Tris-HCl, NaCl, NaF, sodium orthovanadate, and protease inhibitors.[1]
-
Competition Reaction: The cultured cells are incubated with the radiolabeled ligand (e.g., [33P]S1P) and varying concentrations of the test compound (e.g., this compound, JTE-013, or unlabeled S1P).[1][4]
-
Incubation: The reaction is allowed to proceed at a specific temperature (e.g., 4°C or room temperature) for a defined period to reach equilibrium.[1][4]
-
Washing: The unbound radioligand is removed by washing the cells multiple times with ice-cold wash buffer.[4]
-
Detection: The amount of bound radioactivity is quantified using a scintillation counter.[4]
-
Data Analysis: The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).[1]
CRE-bla Reporter Assay
This cell-based functional assay measures the activation of the cAMP response element (CRE) signaling pathway upon receptor activation.
Protocol:
-
Cell Culture: A stable cell line co-expressing the S1P receptor and a β-lactamase (bla) reporter gene under the control of a CRE promoter (e.g., S1PR2-CRE-bla CHO cells) is used.[5][6]
-
Compound Addition: The cells are incubated with varying concentrations of the test agonist (e.g., this compound or S1P). For antagonist testing, cells are pre-incubated with the antagonist (e.g., JTE-013) before adding the agonist.[1][6]
-
Substrate Loading: A fluorescent β-lactamase substrate (e.g., CCF2-AM) is loaded into the cells.[5]
-
Detection: The cleavage of the substrate by β-lactamase, which is produced upon CRE activation, is measured using a fluorescence plate reader. The change in the fluorescence emission ratio indicates the level of receptor activation.[5]
-
Data Analysis: The results are used to generate dose-response curves and calculate the EC50 value for agonists.[1]
Signaling Pathways and Experimental Workflow
To visualize the biological context and experimental procedures, the following diagrams are provided.
Discussion and Conclusion
The presented data highlights that this compound is a selective and potent allosteric agonist of S1PR2. Its distinct mechanism of action, compared to the orthosteric binding of the endogenous ligand S1P, makes it a valuable tool for studying S1PR2 signaling. The lack of competition with S1P for binding, as demonstrated in radioligand binding assays, is a key characteristic of its allosteric nature.[1]
In functional assays, this compound effectively activates downstream signaling pathways, as shown by the CRE-bla reporter assay.[1] The comparative data with the antagonist JTE-013 further confirms the specificity of this compound for the S1PR2 receptor. While another selective S1PR2 agonist, XAX-162, has been identified, detailed head-to-head comparative data with this compound is limited in the currently available literature.[2]
For drug development professionals, this compound represents a highly selective tool to probe the therapeutic potential of S1PR2 activation. Its allosteric agonism may offer advantages in terms of modulating receptor function in the presence of endogenous S1P levels. Further comparative studies with other S1P receptor modulators will be beneficial in fully elucidating its pharmacological profile and potential clinical applications.
References
- 1. A Sphingosine 1-phosphate receptor 2 selective allosteric agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A sphingosine 1-phosphate receptor 2 selective allosteric agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A practical process for the preparation of [32P]S1P and binding assay for S1P receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AID 874 - Counterscreen for S1P2 Agonists: Dose Response High Throughput Cell-Based Screen to Identify Activators of CRE-BLA: S1P2 Purchased Analogues - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
On-Target Effects of CYM-5520: A Comparative Guide for a Selective S1P2 Receptor Agonist
Initial Clarification: This guide addresses the on-target effects of CYM-5520. Based on extensive experimental data, this compound is a potent and selective agonist of the Sphingosine-1-Phosphate Receptor 2 (S1P2), not an antagonist of S1P3. This document will, therefore, compare the on-target activity of this compound at the S1P2 receptor with its lack of activity at other S1P receptor subtypes and contrast its effects with a known S1P2-selective antagonist, JTE-013.
Comparative Analysis of S1P2 Ligands
The on-target effect of this compound is its ability to selectively bind to and activate the S1P2 receptor. Its efficacy and selectivity have been characterized using various in vitro assays, which distinguish its activity from the endogenous ligand (S1P) and selective antagonists like JTE-013.
Quantitative Data Summary
The following table summarizes the potency and selectivity of this compound compared to the S1P2 antagonist JTE-013 and the natural ligand S1P.
| Compound | Target Receptor | Action | Potency (EC50/IC50) | Selectivity Profile |
| This compound | S1P2 | Selective Allosteric Agonist | EC50: 480 nM[1][2][3] | Inactive against S1P1, S1P3, S1P4, and S1P5 receptors[1][3][4][5] |
| JTE-013 | S1P2 | Selective Antagonist | IC50: 17.6 nM[6][7][8] | Highly selective for S1P2 over S1P1 and S1P3 (IC50 >10 µM)[9] |
| S1P (Endogenous Ligand) | S1P2 | Agonist | EC50: ~10 nM (cAMP assay)[4] | Non-selective, activates all five S1P receptors |
Signaling Pathways and Experimental Confirmation
Activation of the S1P2 receptor by an agonist like this compound initiates a cascade of intracellular signaling events. S1P2 is known to couple with multiple G-protein families, primarily Gα12/13, Gαq, and Gαi, leading to distinct downstream cellular responses.[10][11][12]
S1P2 Receptor Signaling Pathway
Activation of S1P2 by this compound leads to the dissociation of the heterotrimeric G-protein into its α and βγ subunits. These subunits then modulate the activity of various effector enzymes:
-
Gα12/13: Activates the RhoA pathway, which influences the actin cytoskeleton, cell migration, and smooth muscle contraction.[11][13]
-
Gαq: Activates Phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), a key second messenger.[10][12]
-
Gαi: Inhibits adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[10]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. S1P Receptor 2 Agonist, this compound | Sigma-Aldrich [sigmaaldrich.com]
- 3. selleckchem.com [selleckchem.com]
- 4. A Sphingosine 1-phosphate receptor 2 selective allosteric agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. rndsystems.com [rndsystems.com]
- 7. JTE 013 | Sphingosine-1-Phosphate Receptors | Tocris Bioscience [tocris.com]
- 8. axonmedchem.com [axonmedchem.com]
- 9. medkoo.com [medkoo.com]
- 10. Pathways of transduction engaged by sphingosine 1-phosphate through G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Sphingosine-1-phosphate receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of CYM-5520: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the proper handling and disposal of chemical compounds are paramount for ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of CYM-5520, a selective S1P2 allosteric agonist.
This compound is a valuable tool in studying the sphingosine-1-phosphate receptor 2 (S1P2) signaling pathway. Adherence to proper disposal protocols is crucial to mitigate any potential risks associated with this combustible solid. This document outlines the necessary logistical and safety information to build and maintain a culture of safety and responsibility in your laboratory.
Key Properties of this compound
A thorough understanding of the compound's properties is the first step toward safe handling and disposal. The following table summarizes the key quantitative data for this compound.
| Property | Value | Reference |
| Molecular Formula | C₂₁H₁₉N₃O₂ | [1] |
| Molecular Weight | 345.39 g/mol | [1] |
| Form | Solid | [1] |
| Color | Off-white | [1] |
| Solubility | 100 mg/mL in DMSO | [1] |
| Storage Temperature | 2-8°C | [1] |
| Storage Class | 11 - Combustible Solids | [1] |
| Water Hazard Class | WGK 3 (Germany) - highly hazardous to water | [1] |
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are equipped with the appropriate Personal Protective Equipment (PPE).
-
Eye Protection: Wear chemical safety goggles.
-
Hand Protection: Use nitrile or other chemically resistant gloves.
-
Body Protection: Wear a lab coat.
-
Work Area: Conduct all handling and disposal preparations in a well-ventilated area, preferably within a chemical fume hood.
Step-by-Step Disposal Procedures for this compound
Given that this compound is a combustible solid, the primary disposal method is through a licensed hazardous waste disposal company. Do not attempt to dispose of this compound down the drain or in regular solid waste.
1. Waste Identification and Segregation:
-
Clearly label a dedicated waste container for "this compound and related waste."
-
This container should be used exclusively for solid this compound, as well as for any contaminated materials such as gloves, weigh boats, and pipette tips.
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
2. Packaging of Solid Waste:
-
Place all solid this compound waste into a securely sealed, chemically compatible container. A high-density polyethylene (HDPE) container is a suitable option.
-
Ensure the container is clearly labeled with the chemical name ("this compound"), the hazard classification (Combustible Solid), and the appropriate waste codes as determined by your local regulations.
3. Disposal of Contaminated Solutions:
-
If you have solutions of this compound (e.g., dissolved in DMSO), they must also be treated as hazardous waste.
-
Collect these solutions in a separate, sealed, and clearly labeled container. The label should indicate the solvent used and the approximate concentration of this compound.
-
Never dispose of solutions containing this compound down the sink.
4. Storage of Waste:
-
Store the sealed waste containers in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
This area should be away from sources of ignition and incompatible materials.
5. Arranging for Disposal:
-
Contact your institution's EHS office or a licensed hazardous waste disposal contractor to arrange for the pickup and proper disposal of the this compound waste.
-
Provide them with all necessary information regarding the waste, including its identity, quantity, and hazard classification.
Experimental Protocols: A Note on Safe Practices
When designing experiments involving this compound, incorporate waste disposal considerations from the outset. Prepare all necessary waste containers and labels before you begin your work. This proactive approach minimizes the risk of improper disposal and ensures a safer laboratory environment.
This compound and the S1P2 Signaling Pathway
This compound is a selective allosteric agonist of the S1P2 receptor.[2][3] Understanding its mechanism of action is key to its application in research. The diagram below illustrates the simplified signaling pathway initiated by the activation of the S1P2 receptor.
Caption: Simplified S1P2 signaling pathway activated by this compound.
By adhering to these disposal procedures and understanding the biological context of this compound, researchers can continue to utilize this important compound safely and responsibly, fostering a laboratory environment that prioritizes both scientific advancement and uncompromising safety standards.
References
Personal protective equipment for handling CYM-5520
This guide provides crucial safety and logistical information for the handling and disposal of CYM-5520, a selective S1P receptor 2 (S1PR2) agonist. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.
Chemical and Physical Properties
This compound is a pyrrolyl ketone derivative that functions as a potent and selective allosteric agonist of the S1PR2.[1][2] It is supplied as an off-white solid.[3][4]
| Property | Value | Source |
| Molecular Formula | C₂₁H₁₉N₃O₂ | [4][5] |
| Molecular Weight | 345.39 g/mol | [4][5] |
| EC₅₀ | 480 nM for S1PR2 | [1][2] |
| Form | Solid | [3][4] |
| Solubility | DMSO: up to 100 mg/mL | [3][6] |
| Storage Temperature | 2-8°C (Protect from light) | [3] |
Personal Protective Equipment (PPE)
When handling this compound, it is essential to use appropriate personal protective equipment to minimize exposure and ensure safety.
1. Hand Protection:
-
Gloves should be inspected before use and changed immediately if contact with the chemical occurs.[7]
-
For tasks with a higher risk of splash, consider wearing double gloves.
2. Eye and Face Protection:
-
Chemical splash goggles or safety glasses that meet the ANSI Z.87.1 1989 standard are required.[7]
-
A face shield should be worn over safety glasses if there is a significant risk of splashing.[7]
3. Body Protection:
4. Respiratory Protection:
-
For handling small quantities of the solid compound in a well-ventilated area, respiratory protection is typically not required.
-
If there is a risk of generating dust or aerosols, work should be conducted in a chemical fume hood.
Operational Plan: Handling and Stock Solution Preparation
Adherence to standard laboratory operating procedures is critical.
1. Engineering Controls:
-
Work in a well-ventilated laboratory.
-
Use a chemical fume hood when weighing the solid compound or preparing stock solutions to minimize inhalation exposure.
2. Safe Handling Practices:
-
Avoid direct contact with the skin, eyes, and clothing.
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly after handling the compound.
3. Stock Solution Preparation Protocol:
-
Reconstitution: this compound is soluble in DMSO.[3][6] To prepare a stock solution, dissolve the solid compound in the desired volume of fresh DMSO. For example, to make a 10 mM stock solution, dissolve 3.45 mg of this compound in 1 mL of DMSO.
-
Storage of Stock Solution: Following reconstitution, it is recommended to aliquot the solution and freeze at -20°C.[1][2][4] Stock solutions are reported to be stable for up to 3 months at -20°C.[1][2][4]
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure compliance with regulations.
1. Chemical Waste:
-
Solid Waste: Collect any unused solid this compound in a designated, labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container for organic solvents.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, gloves, and paper towels, should be disposed of in a designated solid hazardous waste container.
2. Container Disposal:
-
Empty containers should be rinsed three times with a suitable solvent (e.g., DMSO followed by ethanol).
-
The rinsate should be collected and disposed of as hazardous liquid waste.
-
After rinsing, the empty container can be disposed of in accordance with local laboratory guidelines for non-hazardous glass or plastic waste.
S1PR2 Signaling Pathway
This compound is an allosteric agonist for the S1P Receptor 2 (S1PR2), a G protein-coupled receptor. Upon binding, it activates downstream signaling cascades.
Caption: this compound activates the S1PR2, leading to the activation of Gα12/13 and the RhoA/ROCK pathway, resulting in various cellular responses.
References
- 1. selleckchem.com [selleckchem.com]
- 2. A sphingosine 1-phosphate receptor 2 selective allosteric agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are S1PR2 modulators and how do they work? [synapse.patsnap.com]
- 4. S1PR2 - Wikipedia [en.wikipedia.org]
- 5. Sphingosine-1-phosphate receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. S1P Receptor 2 Agonist, this compound | Sigma-Aldrich [merckmillipore.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
